3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
Description
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Properties
IUPAC Name |
3-[3-(1,3-dioxolan-2-yl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(18)13-5-1-3-11(9-13)12-4-2-6-14(10-12)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEPYQJRVNKIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589679 | |
| Record name | 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400750-26-7 | |
| Record name | 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Definitive Guide to the Structural Elucidation of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is paramount. This guide provides a comprehensive, field-proven methodology for the structural elucidation of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, a biphenyl derivative with significant potential in medicinal chemistry and organic materials development. As a Senior Application Scientist, my objective is to not only present a series of analytical procedures but to instill a deep, causal understanding of the experimental choices and the logic that underpins a self-validating analytical workflow.
The biphenyl scaffold is a privileged structure in medicinal chemistry, and its derivatives are actively investigated for a wide range of therapeutic applications. The introduction of a carboxylic acid and a dioxolane moiety, as seen in the target molecule, offers unique opportunities for modulating physicochemical properties and exploring novel biological interactions. The dioxolane group, in particular, is often employed as a protecting group for an aldehyde, a synthetic detail that is crucial to our elucidation strategy.
This guide is structured to mirror the logical progression of a real-world analytical investigation, beginning with an understanding of the likely synthetic pathway and culminating in a multi-technique spectroscopic analysis that leaves no ambiguity as to the final structure.
Part 1: The Synthetic Context - A Clue to the Structure
A robust structural elucidation begins not in the spectrometer, but with an understanding of the molecule's synthetic origins. The name, 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, strongly suggests that the dioxolane group is a protected form of a formyl (aldehyde) group. Therefore, a likely precursor to our target molecule is 3'-formyl-[1,1'-biphenyl]-3-carboxylic acid .
The synthesis of the target molecule would likely proceed via a two-step process:
-
Suzuki-Miyaura Cross-Coupling: To create the biphenyl core, a suitable boronic acid and aryl halide are coupled. For instance, 3-carboxyphenylboronic acid could be reacted with 3-bromobenzaldehyde, or vice-versa, in the presence of a palladium catalyst.[1][2][3] This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[4]
-
Acetal Formation: The formyl group of the resulting biphenyl aldehyde is then protected as a cyclic acetal (the 1,3-dioxolane) by reacting it with ethylene glycol under acidic conditions. This is a standard and high-yielding reaction to protect aldehydes.
This synthetic pathway provides a critical starting point for our analysis. We can predict the structure of our target molecule and, more importantly, we have a clear hypothesis to test with our analytical data.
Part 2: A Multi-faceted Spectroscopic Approach
Mass Spectrometry (MS): The Molecular Blueprint
The first step in any structural elucidation is to confirm the molecular weight of the compound. For 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, the molecular formula is C₁₆H₁₄O₄, corresponding to a molecular weight of approximately 270.28 g/mol .[5]
Expected Fragmentation Pattern:
Aromatic carboxylic acids are known to exhibit characteristic fragmentation patterns in mass spectrometry.[6] We can anticipate the following key fragments for our target molecule:
-
Molecular Ion Peak (M⁺): A peak at m/z ≈ 270.
-
Loss of a hydroxyl radical ([M-OH]⁺): A peak at m/z ≈ 253.
-
Loss of a carboxyl group ([M-COOH]⁺): A peak at m/z ≈ 225.
-
Fragments from the dioxolane ring: Cleavage within the dioxolane ring can also be expected, although these fragments may be less intense.
The presence of these fragments would provide strong evidence for the presence of the carboxylic acid and the overall molecular composition.
Infrared (IR) Spectroscopy: Unveiling the Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is expected to show a combination of signals characteristic of a carboxylic acid, an aromatic system, and a cyclic acetal.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | The broadness is due to hydrogen bonding, a hallmark of carboxylic acids.[7] |
| Carboxylic Acid | C=O stretch | 1710-1680 | The position indicates a conjugated carboxylic acid.[7] |
| Aromatic Rings | C=C stretch | 1600-1450 | Confirms the presence of the biphenyl core. |
| Dioxolane | C-O stretch | 1200-1000 | Strong absorptions in this region are characteristic of the C-O bonds in the acetal. |
| Aromatic Rings | C-H bend | 900-675 | The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic rings. |
The most telling feature in the IR spectrum would be the simultaneous presence of the very broad O-H stretch and the strong C=O stretch of the carboxylic acid, along with the characteristic C-O stretches of the dioxolane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, providing information on the chemical environment and connectivity of each atom.
The proton NMR spectrum will provide a wealth of information about the different types of protons in the molecule. Based on the structure of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, we can predict the following signals:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | > 12 | Broad singlet | 1H | Highly deshielded proton, often broad due to exchange. |
| Aromatic Protons | 8.2 - 7.4 | Multiplets | 8H | The exact shifts and coupling patterns will depend on the substitution pattern. Protons adjacent to the carboxylic acid and the dioxolane-substituted ring will be the most deshielded. |
| Dioxolane Acetal Proton (-CH-) | ~5.8 | Singlet | 1H | This is a characteristic singlet for the proton of the acetal. |
| Dioxolane Methylene Protons (-OCH₂CH₂O-) | ~4.0 | Multiplet | 4H | These protons are equivalent and will likely appear as a multiplet. |
The observation of a low-field, broad singlet for the carboxylic acid proton, a singlet around 5.8 ppm for the acetal proton, and the complex multiplet in the aromatic region would be highly indicative of the target structure.
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton.
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | > 165 | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| Aromatic Carbons | 145 - 125 | A complex set of signals corresponding to the 12 carbons of the biphenyl system. The quaternary carbons will be less intense. |
| Dioxolane Acetal Carbon (-CH-) | ~103 | The acetal carbon is characteristically found in this region. |
| Dioxolane Methylene Carbons (-OCH₂CH₂O-) | ~65 | The two equivalent methylene carbons of the ethylene glycol unit. |
The presence of a carbonyl signal above 165 ppm, an acetal carbon signal around 103 ppm, and the cluster of aromatic signals would provide strong confirmation of the proposed structure.
Part 3: The Elucidation Workflow - A Step-by-Step Guide
The following workflow provides a logical and efficient path to the complete structural elucidation of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.
Caption: A logical workflow for the structural elucidation of the target molecule.
Part 4: Conclusion - A Self-Validating Approach
The structural elucidation of a novel compound like 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a process of hypothesis testing. By starting with a chemically sound synthetic hypothesis, we can predict the expected spectroscopic signatures. The subsequent acquisition and interpretation of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data provide the evidence to confirm or refute this hypothesis. The convergence of data from these multiple, independent techniques creates a self-validating system, leading to an unambiguous structural assignment. This rigorous, multi-faceted approach is the cornerstone of scientific integrity in chemical research and development.
References
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Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
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PubChemLite. (n.d.). 3'-formyl-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. Retrieved from [Link]
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Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
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ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]
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ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]
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Indian Academy of Sciences. (1984). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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SCIRP. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid CAS number 400750-26-7
An In-Depth Technical Guide to 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid (CAS: 400750-26-7)
Introduction: A Molecule of Strategic Importance
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a bifunctional organic molecule that stands at the intersection of several key motifs in medicinal chemistry and synthetic research. Its structure is characterized by three primary components: a biphenyl core, a carboxylic acid group, and a 1,3-dioxolane moiety. The biphenyl scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents valued for its rigid, planar geometry which facilitates precise interactions with biological targets.[1] The carboxylic acid functional group is a common pharmacophore that can engage in critical hydrogen bonding and ionic interactions within receptor active sites, though it sometimes presents challenges in bioavailability that necessitate bioisosteric replacement.[2]
Perhaps most strategically, the 1,3-dioxolane group serves as a stable protecting group for a benzaldehyde. This latent aldehyde functionality provides a versatile synthetic handle, allowing for late-stage diversification of the molecular scaffold. This guide offers a comprehensive overview of this compound's properties, a robust protocol for its synthesis and characterization, and an exploration of its potential applications as a strategic intermediate in chemical and pharmaceutical research.
Caption: Structure of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.
Part 1: Physicochemical Properties and Handling
A precise understanding of a compound's properties is fundamental to its effective use in research. The key physicochemical data for this molecule are summarized below.
| Property | Value | Source |
| CAS Number | 400750-26-7 | [3][4] |
| Molecular Formula | C₁₆H₁₄O₄ | [3] |
| Molecular Weight | 270.28 g/mol | [3] |
| Physical State | Solid | [5] |
| Storage Temperature | -20°C | [3] |
Stability and Storage: The compound should be stored at -20°C in a tightly sealed container, protected from light and moisture to ensure long-term stability.[3] For maximum recovery, it is recommended to centrifuge the vial before opening.[3] Periodic analysis by NMR or LC-MS is advisable for long-term storage to monitor for potential decomposition.[4]
Safe Handling Protocols: As with any research chemical for which comprehensive toxicological data is not available, this compound should be handled with care in a well-ventilated area or chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5][6]
-
Hazardous Decomposition: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).[5]
-
First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If ingested, rinse mouth and seek medical attention.
Part 2: Synthesis and Purification
While multiple synthetic routes are conceivable, a highly efficient and modular approach involves a Suzuki-Miyaura cross-coupling reaction. This method offers the advantage of readily available starting materials and a well-established, robust reaction mechanism. The proposed synthesis involves coupling 3-bromobenzoic acid (or its ester derivative) with (3-(1,3-dioxolan-2-yl)phenyl)boronic acid.
Caption: Proposed Suzuki coupling workflow for synthesis.
Detailed Experimental Protocol: Suzuki Coupling
This protocol is adapted from established procedures for the synthesis of biphenyl carboxylic acids.[7]
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid (1.0 eq), (3-(1,3-dioxolan-2-yl)phenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), to the mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching and Extraction: After completion, cool the reaction to room temperature. Dilute the mixture with water and acidify to pH ~2-3 with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (often with 1% acetic acid to prevent streaking) to yield the pure product.
Part 3: Chemical Reactivity and Derivatization
The molecule's two primary functional groups offer orthogonal reactivity, making it a valuable building block for creating libraries of analogues.
-
The Carboxylic Acid: This site is ideal for forming amide bonds, which are central to peptide and protein chemistry. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as NHS (N-Hydroxysuccinimide) can be used to couple the acid with a wide range of amines.[8] The acid can also be converted to esters or reduced to a primary alcohol.
-
The 1,3-Dioxolane (Protected Aldehyde): The dioxolane acetal is stable under basic and neutral conditions but can be readily cleaved under mild acidic conditions (e.g., aqueous HCl in THF) to reveal the parent 3'-formyl group. This newly exposed aldehyde is a versatile functional handle for subsequent reactions such as:
-
Reductive Amination
-
Wittig Olefination
-
Grignard Additions
-
Oxidation to a second carboxylic acid
-
Caption: Key derivatization pathways from the core molecule.
Part 4: Analytical Characterization Profile
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra are not publicly available, the expected spectroscopic signatures can be reliably predicted based on the molecular structure.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Region (δ ~7.2-8.2 ppm): A complex series of multiplets corresponding to the 8 protons on the disubstituted biphenyl rings. - Acetal Proton (δ ~5.8 ppm): A sharp singlet for the single proton on the carbon between the two dioxolane oxygens (CH (O)₂). - Dioxolane Protons (δ ~4.0-4.2 ppm): A multiplet (often appearing as two overlapping triplets) for the 4 protons of the -OCH₂CH₂O- group. - Carboxylic Acid Proton (δ >10 ppm): A broad singlet, which is D₂O exchangeable. |
| ¹³C NMR | - Carbonyl Carbon (δ ~165-170 ppm): Signal for the COOH carbon. - Aromatic Carbons (δ ~120-145 ppm): Multiple signals for the 12 carbons of the biphenyl system. - Acetal Carbon (δ ~100-105 ppm): Signal for the C(O)₂ carbon. - Dioxolane Carbons (δ ~65 ppm): Signal for the two equivalent -OCH₂- carbons. |
| IR Spec. | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[9] - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[9] - C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the acid and acetal C-O bonds. |
| Mass Spec. | - Molecular Ion (M⁺): A peak corresponding to the molecular weight, e.g., m/z = 270.1 for [M]⁺ or 271.1 for [M+H]⁺ in ESI+. - Key Fragments: Potential loss of the carboxylic acid group (-45 amu), loss of ethylene oxide from the dioxolane ring (-44 amu), or cleavage of the biphenyl bond. |
Standard Protocol: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of the purified solid compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean vial. DMSO-d₆ is often a good choice as it will reliably dissolve the polar carboxylic acid and allow for observation of the acidic proton.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra as needed to fully assign the structure.
Part 5: Applications in Research and Drug Development
The true value of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid lies in its utility as a versatile intermediate.
-
Fragment-Based Drug Discovery (FBDD): The molecule can be considered a high-value fragment or building block. The biphenyl core provides a rigid scaffold for presentation of the carboxylic acid into a binding pocket, while the protected aldehyde allows for subsequent elaboration to explore adjacent pockets and improve potency and selectivity.
-
Combinatorial Chemistry: The orthogonal reactivity of the two functional groups is ideal for the parallel synthesis of compound libraries. One could first generate a library of amides from the carboxylic acid and then, after deprotection, generate a sub-library from each amide via reductive amination, rapidly producing hundreds of structurally related analogues for high-throughput screening.
-
Probing Structure-Activity Relationships (SAR): Biphenyl carboxylic acids have been investigated as potential anticancer agents.[7] This compound provides a direct precursor to probe the effect of substituents at the 3'-position. By converting the latent aldehyde into various functional groups (e.g., amines, alcohols, ethers, nitriles), researchers can systematically map the SAR for a given biological target.
Conclusion
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is more than a simple chemical; it is a strategic tool for chemical innovation. Its structure combines the pharmacologically relevant biphenyl carboxylic acid motif with a synthetically versatile protected aldehyde. This unique combination provides researchers and drug development professionals with a powerful platform for generating molecular diversity, probing structure-activity relationships, and accelerating the discovery of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is the first step toward unlocking its full potential.
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Rhenium Bio Science. 3-(1,3-Dioxolan-2-yl)-2-thiophenecarboxylic acid, 97%. [Online]. Available: [Link]
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Der Pharma Chemica. Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. [Online]. Available: [Link]
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NIH - PMC. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Online]. Available: [Link]
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ResearchGate. (PDF) Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Online]. Available: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. These intrinsic characteristics govern a compound's behavior from molecular interactions to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, a biphenyl carboxylic acid derivative of interest.
The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its ability to adopt specific conformations that facilitate interactions with biological targets.[1] The introduction of a carboxylic acid moiety imparts ionizable characteristics crucial for modulating solubility and formulation, while the dioxolane group can influence polarity, metabolic stability, and receptor binding. This guide will delve into the key parameters of this molecule, offering both theoretical underpinnings and practical methodologies for their determination, thereby empowering researchers to make informed decisions in their scientific pursuits.
Molecular Identity and Structure
A precise understanding of a molecule's identity is the starting point for any physicochemical characterization.
Structure:
Table 1: Molecular Identifiers for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
| Identifier | Value | Source |
| IUPAC Name | 3'-(1,3-Dioxolan-2-yl)biphenyl-3-carboxylic acid | IUPAC Nomenclature |
| CAS Number | 400750-26-7 | United States Biological[2] |
| Molecular Formula | C₁₆H₁₄O₄ | United States Biological[2] |
| Molecular Weight | 270.28 g/mol | United States Biological[2] |
| Physical State | Solid (predicted) | General properties of aromatic carboxylic acids[3] |
| Melting Point | Not available. Expected to be a solid at room temperature, similar to other biphenyl carboxylic acids. | General properties of aromatic carboxylic acids[3] |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The acid dissociation constant (pKa) is a critical parameter that quantifies the extent of ionization of a molecule in a solution of a given pH. For an acidic compound like 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, the pKa of the carboxylic acid group dictates the equilibrium between its neutral (protonated) and anionic (deprotonated) forms. This equilibrium profoundly influences solubility, membrane permeability, and receptor binding.
Predicted pKa
While experimental determination provides the most accurate pKa value, computational models offer a rapid and valuable estimation, particularly in the early stages of research. For the parent compound, 3-biphenylcarboxylic acid, a predicted pKa of approximately 4.14 has been reported.[4] Given the electron-withdrawing nature of the dioxolane substituent is not expected to significantly alter the acidity of the distant carboxylic acid, the pKa of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is anticipated to be in a similar range.
Table 2: Predicted pKa Value
| Compound | Predicted pKa | Prediction Method/Source |
| 3-Biphenylcarboxylic acid (analog) | 4.14 ± 0.10 | ChemBK[4] |
| 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid | ~4.1 - 4.2 (estimated) | Based on structural similarity to 3-biphenylcarboxylic acid |
Experimental Determination of pKa
The potentiometric titration method is a robust and widely accepted technique for the experimental determination of pKa. This method involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the carboxylic acid) while monitoring the pH.
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol for Potentiometric Titration:
-
Preparation of Solutions:
-
Prepare a standard solution of the sample (e.g., 0.01 M) in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the standardized NaOH solution in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point from the steepest part of the titration curve (or by taking the first derivative).
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point.
-
Lipophilicity (logP): A Measure of Fat-Liking Tendency
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Predicted logP
Various computational models can predict logP based on the molecular structure. These predictions are valuable for high-throughput screening and initial assessment.
Table 3: Predicted logP Value
| Parameter | Predicted Value | Prediction Method/Source |
| logP | 3.5 - 4.5 (estimated) | Based on the biphenyl core and the addition of a carboxylic acid and a dioxolane group. |
Experimental Determination of logP
The shake-flask method is the traditional and most reliable method for determining logP. It involves directly measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.
Workflow for Shake-Flask logP Determination
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Protocol for the Shake-Flask Method:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water (or a suitable buffer) with n-octanol by mixing them and allowing them to separate.
-
-
Partitioning:
-
Dissolve a known amount of the compound in one of the pre-saturated phases.
-
Add a known volume of this solution to a known volume of the other pre-saturated phase in a separatory funnel.
-
Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Aqueous Solubility: A Cornerstone of Drug Action
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For a therapeutic agent to be effective, it must possess adequate aqueous solubility to be absorbed and transported to its site of action. Poor solubility is a major hurdle in drug development.
Predicted Solubility
Computational models can provide an initial estimate of a compound's aqueous solubility. These predictions are often based on parameters like logP and molecular weight.
Table 4: Predicted Aqueous Solubility
| Parameter | Predicted Value | Prediction Method/Source |
| Aqueous Solubility | Low (insoluble in water) | Based on the predicted high logP and the nature of the biphenyl scaffold.[4] |
Experimental Determination of Aqueous Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility. It involves creating a saturated solution and measuring the concentration of the dissolved compound.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for aqueous solubility determination.
Step-by-Step Protocol for Thermodynamic Solubility Determination:
-
Equilibration:
-
Add an excess amount of the solid compound to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Centrifugation can also be used.
-
-
Quantification:
-
Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
-
Spectroscopic Profile
Spectroscopic data provides invaluable information about the structure and purity of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl system, the protons of the dioxolane ring, and a broad singlet for the carboxylic acid proton, typically downfield (around 10-13 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm), and the carbons of the dioxolane ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1760 and 1690 cm⁻¹.[4] The C-O stretching vibration will also be present in the 1320-1210 cm⁻¹ region.[4]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, often showing characteristic losses of the carboxylic acid group (CO₂H) and fragments related to the biphenyl and dioxolane moieties.
Implications for Drug Development
The physicochemical properties of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid have significant implications for its potential as a drug candidate:
-
pKa: With an estimated pKa around 4.1-4.2, the compound will be predominantly in its ionized (anionic) form at physiological pH (7.4). This will enhance its aqueous solubility but may reduce its ability to passively diffuse across lipid membranes.
-
logP: The predicted high logP suggests that the neutral form of the molecule is quite lipophilic. This property could contribute to good membrane permeability and potential for binding to hydrophobic pockets in target proteins. However, very high lipophilicity can also lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity.
-
Solubility: The predicted low intrinsic solubility of the neutral form highlights the importance of the ionizable carboxylic acid group for achieving adequate aqueous solubility for formulation and absorption. Salt formation would be a viable strategy to improve its dissolution rate and bioavailability.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid. A comprehensive understanding and experimental determination of its pKa, logP, and solubility are paramount for any research and development program involving this compound. The interplay of its biphenyl core, ionizable carboxylic acid, and dioxolane substituent creates a unique physicochemical profile that will ultimately dictate its behavior in both chemical and biological systems. The methodologies and data presented herein serve as a valuable resource for scientists working to unlock the full potential of this and similar molecules.
References
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ChemBK. 3-Biphenylcarboxylic acid - Physico-chemical Properties. Available from: [Link]
-
Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. Available from: [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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University of Wisconsin-Madison. IR: carboxylic acids. Available from: [Link]
- Singh, S., & Kumar, V. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 8(5), 691-714.
- IUPAC. (n.d.). Nomenclature of Organic Chemistry. International Union of Pure and Applied Chemistry.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
- OECD. (2006). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
- Avdeef, A. (2012).
- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry.
- European Centre for Ecotoxicology and Toxicology of Chemicals. (2003). Measurement of Acidity (pKa). ECETOC Technical Report No. 88.
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Chemistry LibreTexts. (2021). 2.2: Physical Properties of Carboxylic Acids. Available from: [Link]
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An In-depth Technical Guide to 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, a biphenyl derivative with significant potential in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, and the strategic incorporation of a carboxylic acid and a protected aldehyde (as a dioxolane) offers versatile handles for further chemical modification. This document details the physicochemical properties of the title compound, outlines a logical synthetic approach based on modern cross-coupling methodologies, describes key analytical techniques for its characterization, and explores its potential applications.
Introduction
Biphenyl derivatives are a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to advanced materials.[1] Their unique structural and electronic properties make them ideal candidates for interaction with biological targets and for the construction of functional materials.[2] The carboxylic acid functional group, in particular, is crucial in drug design for its ability to form hydrogen bonds and salt bridges, thereby influencing a molecule's pharmacokinetic and pharmacodynamic profile.[3]
This guide focuses on 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, a molecule that combines the biphenyl core with two key functional groups. The carboxylic acid at the 3-position provides a point for amide bond formation or other conjugations, while the 1,3-dioxolane at the 3'-position serves as a stable protecting group for a formyl moiety.[4][5] This latent aldehyde can be readily deprotected under acidic conditions, allowing for subsequent reactions such as reductive amination or Wittig olefination. The strategic placement of these groups makes this compound a valuable intermediate for the synthesis of complex molecular architectures.
Physicochemical Properties
A thorough understanding of a compound's fundamental properties is essential for its application in research and development. The key physicochemical data for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | [6] |
| Molecular Weight | 270.28 g/mol | [6] |
| CAS Number | 400750-26-7 | [6] |
| Appearance | Predicted to be a white to off-white solid | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | N/A |
Synthesis and Mechanism
The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids or esters due to its mild reaction conditions and tolerance of a wide range of functional groups.[7][8]
A logical synthetic route to 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid involves the Suzuki-Miyaura coupling of two key building blocks: an aryl halide bearing the carboxylic acid moiety and an arylboronic acid or ester functionalized with the dioxolane group.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactant Preparation: To a solution of 3-bromobenzoic acid (1.0 eq) and 3'-(1,3-dioxolan-2-yl)phenylboronic acid (1.1 eq) in a suitable solvent system such as a 4:1 mixture of 1,4-dioxane and water, add a base such as potassium carbonate (2.0 eq).[3]
-
Catalyst Addition: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[3]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and dilute with water. Acidify the aqueous layer with 1M HCl to precipitate the product. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.
Causality Behind Experimental Choices
-
Catalyst: Palladium catalysts are highly efficient for Suzuki-Miyaura couplings. Pd(PPh₃)₄ is a common choice, though other catalysts like Pd/C can also be effective and may be preferred in large-scale syntheses to reduce palladium contamination in the final product.[9]
-
Base: The base is crucial for the activation of the boronic acid and for the overall catalytic cycle. Inorganic bases like potassium carbonate are often used due to their low cost and effectiveness.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.
-
Inert Atmosphere: Degassing the reaction mixture is important to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.
Characterization and Analytical Methods
The identity and purity of the synthesized 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid must be confirmed through a combination of spectroscopic and analytical techniques.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the biphenyl system would appear in the range of 7.0-8.5 ppm. The dioxolane protons would likely appear as a singlet or a multiplet around 4.0-5.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (>10 ppm).[10] |
| ¹³C NMR | Aromatic carbons would be observed between 120-150 ppm. The carbon of the carboxylic acid would appear around 165-185 ppm. The dioxolane carbons would be seen in the range of 60-110 ppm.[10] |
| FT-IR | A broad O-H stretch from the carboxylic acid would be present around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid would be observed around 1700 cm⁻¹. C-O stretches from the dioxolane group would appear in the 1000-1300 cm⁻¹ region.[11] |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₄O₄) would be observed. Fragmentation patterns could provide further structural information. |
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of organic compounds. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) can be used to assess the purity of the final product.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
Potential Applications in Research and Drug Discovery
The unique combination of a biphenyl core, a carboxylic acid, and a protected aldehyde makes 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid a versatile building block for various applications.
Signaling Pathway and Drug Design
Caption: Potential derivatization pathways for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.
-
Medicinal Chemistry: Biphenyl carboxylic acids are found in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities including anti-inflammatory and antihypertensive properties.[1][3] The carboxylic acid moiety of the title compound can be readily converted to amides, esters, or other functional groups to modulate its biological activity and pharmacokinetic properties. The latent aldehyde can be unmasked to introduce further diversity, for example, by forming Schiff bases or through reductive amination to introduce new amine substituents. This compound could serve as a key intermediate in the synthesis of inhibitors for various enzymes and receptors.[12]
-
Materials Science: The rigid biphenyl core is a common structural motif in organic light-emitting diodes (OLEDs) and liquid crystals.[2] The functional groups on this compound provide handles for polymerization or for attachment to other functional molecules, enabling the creation of novel polymers and materials with tailored electronic and optical properties.
Conclusion
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a valuable and versatile chemical entity with significant potential for researchers in both academic and industrial settings. Its synthesis can be reliably achieved through well-established palladium-catalyzed cross-coupling reactions. The presence of orthogonal functional groups—a carboxylic acid and a protected aldehyde—provides a platform for a wide array of subsequent chemical transformations. This technical guide serves as a foundational resource for scientists and professionals interested in leveraging the unique properties of this compound for the development of novel therapeutics and advanced materials.
References
- BenchChem. (2025). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones. BenchChem.
- Cicek, H., et al. (2010). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 15(3), 1686-1697.
- Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Silver Fern Chemical.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- Organic Chemistry Portal. (2018). Synthesis of 1,3-dioxolanes. Organic Chemistry Portal.
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- ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
- Organic Chemistry Portal. (1999). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- Elsevier. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S1646-S1668.
- ACS Publications. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 5(5), 519-522.
- MDPI. (2023).
- CORE. (2010).
- RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 20132-20161.
- United States Biological. (n.d.). 3'-(1,3-Dioxolan-2-yl)biphenyl-3-carboxylic acid - Data Sheet.
- The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14, 11093-11100.
- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2697-2710.
- AWS. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids. AWS.
- BLD Pharm. (n.d.). 2′-(1,3-Dioxolan-2-yl)biphenyl-3-carboxylic acid. BLD Pharm.
- ResearchGate. (n.d.). spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic.
- The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). The Royal Society of Chemistry.
- ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Journal of Molecular Structure, 1244, 130939.
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A Technical Guide to the Spectral Analysis of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
This in-depth technical guide provides a comprehensive overview of the spectral analysis of the novel compound, 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and methodologies for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific compound is not widely available, this guide offers a robust framework for its acquisition and interpretation based on established spectroscopic principles.
Molecular Structure and the Imperative for Spectral Analysis
The compound, 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, possesses a molecular formula of C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol [1]. Its structure features a biphenyl core, a versatile scaffold in medicinal chemistry, functionalized with a carboxylic acid and a dioxolane group. The precise characterization of this molecule is paramount for understanding its chemical properties, purity, and potential biological activity. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, enabling unambiguous structural confirmation.
A Systematic Approach to Spectral Data Acquisition
The acquisition of high-quality spectral data is the foundation of accurate structural elucidation. The following workflow outlines the logical sequence of experiments and the rationale behind the instrumental choices.
Caption: A streamlined workflow for the comprehensive spectral analysis and structural confirmation of a novel organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. The acidic proton of the carboxylic acid may exchange with residual water in the solvent, which can be confirmed by a D₂O exchange experiment.
-
Experiments:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons.[2][3][4]
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.[3]
-
Infrared (IR) Spectroscopy Protocol
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory is ideal for rapid, high-quality data acquisition from a solid sample.
-
Sample Preparation: A small amount of the solid compound is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) Protocol
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern.
-
Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as a quadrupole time-of-flight (QTOF) instrument, is recommended. This provides an accurate mass measurement, which aids in confirming the molecular formula.[5][6]
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: The analysis can be performed in both positive and negative ion modes. The negative ion mode is often advantageous for carboxylic acids due to the facile deprotonation to form [M-H]⁻.
Predicted Spectral Data and Interpretation
In the absence of experimental spectra, a detailed prediction of the expected spectral features provides a valuable roadmap for analysis.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet far downfield.[7] |
| ~8.2-7.4 | Multiplet | 8H | Aromatic Protons | The biphenyl protons will appear in the aromatic region, with complex splitting patterns due to coupling with each other. |
| ~6.0 | Singlet | 1H | O-CH-O | The methine proton of the dioxolane ring is a singlet as it has no adjacent protons. |
| ~4.1 | Multiplet | 4H | -O-CH₂-CH₂-O- | The four protons of the ethylene group in the dioxolane ring are chemically equivalent and will likely appear as a multiplet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[7] |
| ~140-120 | Aromatic Carbons | The twelve carbons of the biphenyl system will appear in this region. |
| ~103 | O-CH-O | The acetal carbon of the dioxolane is characteristically found around this chemical shift. |
| ~65 | -O-CH₂-CH₂-O- | The two equivalent methylene carbons of the dioxolane ring. |
Predicted IR Spectrum (FTIR-ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad, Strong | O-H stretch | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[7][8][9] |
| ~3100-3000 | Medium | Aromatic C-H stretch | Stretching vibrations of C-H bonds on the biphenyl rings.[10][11] |
| ~2900 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the dioxolane ring.[10][11] |
| ~1700 | Strong, Sharp | C=O stretch | The carbonyl stretch of the carboxylic acid is a prominent and sharp peak.[7][8][9] |
| ~1600, 1475 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1300 | Strong | C-O stretch | Stretching vibration of the C-O single bond in the carboxylic acid and the dioxolane ring.[9] |
Predicted Mass Spectrum (ESI-QTOF)
| m/z | Ion | Rationale |
| 271.0965 | [M+H]⁺ | The protonated molecular ion in positive ion mode. |
| 269.0819 | [M-H]⁻ | The deprotonated molecular ion in negative ion mode, likely to be the base peak. |
| 225 | [M-COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway. |
| 197 | [M-C₃H₅O₂]⁺ | Fragmentation involving the dioxolane group. |
Correlating Spectral Data to Molecular Structure
The definitive structural confirmation of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is achieved by integrating the information from all spectroscopic techniques.
Caption: The interconnectedness of predicted spectral data in confirming the molecular structure.
The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, including the substitution pattern on the biphenyl rings and the presence of the dioxolane and carboxylic acid groups. The IR spectrum will provide definitive evidence for the key functional groups, particularly the carboxylic acid. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight of the compound. The convergence of these data points will provide an unassailable confirmation of the structure of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid. By following the outlined protocols for data acquisition and leveraging the detailed interpretation of the predicted spectra, researchers can confidently elucidate and confirm the structure of this and related novel compounds. This systematic approach, grounded in the fundamental principles of spectroscopy, is an indispensable tool in the advancement of chemical and pharmaceutical research.
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An In-depth Technical Guide to the Solubility of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic Acid
Introduction
In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, a molecule of significant interest due to its biphenyl carboxylic acid scaffold, which is a common feature in various therapeutic agents.[1]
This document is intended for researchers, scientists, and professionals in the drug development sector, offering in-depth insights into the theoretical and practical aspects of the solubility of this compound. We will delve into its molecular structure, the factors governing its solubility in different solvents, established experimental protocols for solubility determination, and a qualitative analysis of its expected solubility profile.
Core Concepts and Physicochemical Properties
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is an aromatic carboxylic acid. Its structure is characterized by a biphenyl core, which consists of two connected benzene rings, a carboxylic acid group (-COOH), and a dioxolane substituent.[2] This unique combination of a rigid biphenyl framework and reactive functional groups imparts both chemical stability and specific reactivity to the molecule.
The solubility of this compound is governed by the interplay of these structural features. The biphenyl portion is inherently hydrophobic, while the carboxylic acid group is polar and capable of hydrogen bonding.[3][4] The dioxolane group, a cyclic acetal, adds a degree of polarity. The overall solubility in a given solvent will depend on the balance between these opposing characteristics.
Table 1: Physicochemical Properties of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₄ | [2] |
| Molecular Weight | 270.28 g/mol | [2] |
| Appearance | Likely a crystalline solid | [5] |
| Storage Temperature | -20°C | [2] |
Factors Influencing Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[6] For 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, the following factors are key:
-
Polarity of the Solvent: Polar protic solvents, such as alcohols (methanol, ethanol), can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group. Polar aprotic solvents, like Dimethyl Sulfoxide (DMSO), are strong hydrogen bond acceptors and are also expected to be effective solvents.[7] Non-polar solvents are less likely to be effective due to the presence of the polar functional groups.
-
pH of the Medium: As a carboxylic acid, the solubility of this compound in aqueous media is highly pH-dependent. In basic solutions, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more polar and, therefore, more water-soluble.[8]
-
Temperature: For most solid solutes, solubility increases with temperature.[6] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.
-
Molecular Size and Structure: Larger molecules generally exhibit lower solubility as more energy is required to disrupt the solid-state lattice and to create a larger cavity within the solvent.[6]
Qualitative Solubility Profile
Based on the structural analysis and general principles of solubility, a qualitative prediction of the solubility of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid in common laboratory solvents is presented below.
Table 2: Predicted Qualitative Solubility
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | The large hydrophobic biphenyl backbone is expected to limit aqueous solubility, despite the presence of the polar carboxylic acid and dioxolane groups.[3] |
| Methanol/Ethanol | Polar Protic | Likely Soluble | These solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful solvent for many organic compounds, including carboxylic acids.[7] |
| Acetone | Polar Aprotic | Moderately Soluble | Acetone's polarity should allow for moderate dissolution. |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble | The overall polarity of the molecule will likely limit its solubility in non-polar solvents like DCM. |
| Hexane | Non-polar | Insoluble | The significant polarity mismatch between the solute and this non-polar solvent will likely result in very poor solubility. |
Experimental Determination of Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the saturation shake-flask method .[9][10] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.[9] The concentration of the dissolved compound in the supernatant is then measured.
Detailed Experimental Protocol: Saturation Shake-Flask Method
-
Preparation of Materials:
-
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid (solid).
-
Selected solvents of high purity.
-
Stoppered flasks or vials.
-
A temperature-controlled shaker or agitator.
-
Centrifuge.
-
Syringe filters (e.g., 0.45 µm PTFE).
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis.
-
-
Experimental Procedure:
-
Add an excess amount of solid 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid to a series of flasks, each containing a known volume of a different solvent. It is crucial to ensure a visible excess of solid remains to confirm saturation.[9]
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[10] The time required can be longer for poorly soluble compounds.[9]
-
After the equilibration period, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant. To separate the dissolved solute from the undissolved solid, either centrifuge the sample or filter it through a syringe filter.[10]
-
Dilute the clarified supernatant with an appropriate solvent to a concentration within the analytical instrument's linear range.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[9][11]
-
The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
-
Visualization of Experimental Workflow
Caption: Workflow for the saturation shake-flask solubility determination method.
Causality Behind Experimental Choices
-
Excess Solid: The presence of undissolved solid is a visual confirmation that the solution is saturated and at equilibrium.[9]
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for obtaining reproducible results.[6]
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. For some compounds, this can take longer than 24 hours.[9]
-
Phase Separation: Proper separation of the solid and liquid phases is essential to accurately measure the concentration of the dissolved solute. Centrifugation and filtration are standard methods.[10]
-
Validated Analytical Method: The use of a validated and specific analytical method like HPLC is preferred over non-specific methods to ensure accuracy and to detect any potential degradation of the compound.[9]
Conclusion
The solubility of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a multifaceted property dictated by its molecular structure. A thorough understanding of its solubility in various solvents is a cornerstone for its successful development as a potential therapeutic agent. This guide has provided a theoretical framework for predicting its solubility, a detailed and validated experimental protocol for its determination, and the rationale behind the key experimental steps. The provided information serves as a valuable resource for scientists and researchers, enabling them to make informed decisions in formulation development and preclinical studies.
References
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synthesis pathways for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
Executive Summary
Substituted biphenyl carboxylic acids are privileged scaffolds in medicinal chemistry and materials science, serving as crucial building blocks for pharmaceuticals, liquid crystals, and advanced polymers. The synthesis of asymmetrically functionalized derivatives such as 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid presents a unique challenge: the need to orchestrate a synthetic sequence that accommodates two distinct and reactive functional groups—an aldehyde and a carboxylic acid. This technical guide provides a comprehensive overview of robust and efficient synthetic pathways to this target molecule. We will dissect two primary strategies centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, offering field-proven insights into precursor synthesis, reaction optimization, and post-coupling modifications. Detailed, step-by-step protocols and a comparative analysis are provided to empower researchers in drug development and chemical synthesis to make informed strategic decisions.
Strategic Overview: A Retrosynthetic Approach
The molecular architecture of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is defined by the central carbon-carbon bond connecting the two phenyl rings. A retrosynthetic analysis logically identifies the Suzuki-Miyaura cross-coupling as the pivotal bond-forming reaction, a method renowned for its reliability and functional group tolerance.[1][2] This disconnection strategy gives rise to two aryl precursors, each bearing one of the required functional groups and a reactive handle for the coupling (a halide and a boronic acid/ester).
The primary challenge lies in the management of the aldehyde and carboxylic acid functionalities. The aldehyde is sensitive to the basic and sometimes nucleophilic conditions of the Suzuki coupling, while the acidic proton of the carboxyl group can potentially interfere with the catalytic cycle. Therefore, our strategies will revolve around two core principles: (1) protecting the aldehyde and coupling with a pre-formed carboxy-aryl species, or (2) forming the biphenyl backbone with a more inert precursor to the carboxylic acid and performing a late-stage oxidation.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthetic Pathway (Strategy 1): Direct Coupling with a Carboxy Boronic Acid
This strategy is the most convergent approach, directly assembling the two key fragments of the molecule in a single step. Its success hinges on the effective protection of the aldehyde group as a 1,3-dioxolane, which is stable under the Suzuki coupling conditions. Modern Suzuki protocols have demonstrated excellent tolerance for the free carboxylic acid moiety, particularly when a suitable base is chosen.[3]
Workflow for Strategy 1```dot
Step 1: Synthesis of 2-(3-Bromophenyl)-1,3-dioxolane (Aldehyde Protection)
Causality: The aldehyde functional group is susceptible to oxidation, reduction, and nucleophilic attack. The 1,3-dioxolane (cyclic acetal) protecting group is chosen for its exceptional stability to bases, organometallics, and hydrides, which are characteristic of cross-coupling reaction environments. T[4][5]he formation is an acid-catalyzed equilibrium reaction. To drive the reaction to completion, the water byproduct must be removed, typically via azeotropic distillation with a Dean-Stark apparatus.
[6]Experimental Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-bromobenzaldehyde (10.0 g, 54.0 mmol), ethylene glycol (3.68 g, 59.4 mmol, 1.1 eq), and p-toluenesulfonic acid monohydrate (p-TsOH) (0.51 g, 2.7 mmol, 0.05 eq).
-
Add 250 mL of toluene to the flask.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the solution sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or silica gel chromatography to obtain 2-(3-bromophenyl)-1,3-dioxolane as a clear oil.
Step 2: Suzuki-Miyaura Cross-Coupling
Causality: This reaction forms the core biphenyl structure. The palladium catalyst is central, cycling between Pd(0) and Pd(II) oxidation states. *[1] Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.
-
Transmetalation: The base (e.g., Na₂CO₃) activates the boronic acid, facilitating the transfer of its aryl group to the palladium center.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.
Experimental Protocol:
-
In a 250 mL round-bottom flask, combine 2-(3-bromophenyl)-1,3-dioxolane (5.0 g, 21.8 mmol), (3-carboxyphenyl)boronic acid (4.34 g, 26.2 mmol, 1.2 eq), and sodium carbonate (Na₂CO₃) (6.93 g, 65.4 mmol, 3.0 eq).
-
Add a solvent mixture of 1,2-dimethoxyethane (DME) (80 mL) and water (20 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.76 g, 0.65 mmol, 0.03 eq) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 85 °C and stir under an inert atmosphere for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and add 100 mL of water.
-
Acidify the aqueous layer to pH ~2-3 with 2M HCl. This will protonate the carboxylate, making the product less water-soluble.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or silica gel chromatography to yield 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.
Alternative Synthetic Pathway (Strategy 2): Post-Coupling Oxidation
This strategy circumvents any potential issues with the acidic proton of the carboxylic acid during the coupling step by using a precursor, a benzylic alcohol, which is more inert. The carboxylic acid is then generated in the final step via oxidation. This approach can be advantageous if Strategy 1 gives low yields or if the required carboxy-boronic acid is unstable or expensive.
Workflow for Strategy 2
Caption: Workflow for the post-coupling oxidation pathway.
Step 1: Suzuki Coupling to Form Biphenyl Methanol Intermediate
The protocol is nearly identical to that of Strategy 1, Step 2, with the substitution of (3-(hydroxymethyl)phenyl)boronic acid for (3-carboxyphenyl)boronic acid. The workup is simpler as no pH adjustment is required.
Step 2: Oxidation of Benzylic Alcohol to Carboxylic Acid
Causality: The selective oxidation of a primary alcohol to a carboxylic acid without affecting other sensitive parts of the molecule requires a mild and efficient oxidant system. While strong oxidants like potassium permanganate or chromic acid can be effective, they often lack selectivity and generate hazardous waste. A[7][8] superior modern alternative is the TEMPO-catalyzed oxidation system. T[9][10]his system uses a catalytic amount of the stable radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which is oxidized to the active oxoammonium cation. This cation oxidizes the alcohol to an aldehyde. A stoichiometric co-oxidant, sodium chlorite (NaClO₂), then oxidizes the aldehyde intermediate to the carboxylic acid, while a catalytic amount of bleach (NaOCl) regenerates the active TEMPO catalyst. T[11]his one-pot, two-stage process is highly efficient and proceeds under mild conditions.
[9]Experimental Protocol:
-
Dissolve the intermediate, (3'-(1,3-Dioxolan-2-yl)biphenyl-3-yl)methanol (4.0 g, 15.5 mmol), in 80 mL of acetonitrile in a 250 mL flask.
-
Add a phosphate buffer solution (40 mL, pH 6.7).
-
Add TEMPO (0.024 g, 0.155 mmol, 0.01 eq) and sodium chlorite (NaClO₂) (2.1 g, 23.2 mmol, 1.5 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add a dilute aqueous solution of sodium hypochlorite (NaOCl) (5%, ~1.6 mL, ~0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. The reaction mixture will typically turn yellowish-orange.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.
-
Acidify the mixture to pH ~2-3 with 2M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude solid by recrystallization or silica gel chromatography to obtain the final product.
Comparative Analysis of Synthetic Strategies
| Parameter | Strategy 1: Direct Coupling | Strategy 2: Post-Coupling Oxidation |
| Overall Concept | Convergent; key fragments assembled directly. | Linear; biphenyl core formed first, then functionalized. |
| Number of Steps | Fewer overall steps. | One additional step (oxidation). |
| Key Reagents | (3-Carboxyphenyl)boronic acid | (3-(Hydroxymethyl)phenyl)boronic acid, TEMPO, NaClO₂ |
| Pros | - More atom-economical and direct.- Avoids a separate oxidation step. | - May give higher yields in the coupling step due to the inertness of the -CH₂OH group.- Avoids potential complications with the acidic proton. |
| Cons | - The free carboxylic acid can sometimes lower coupling efficiency or require more careful base selection.- (3-Carboxyphenyl)boronic acid can be prone to protodeboronation. | - Requires an additional, carefully controlled oxidation step.- Introduces more reagents and a longer overall sequence. |
| Ideal For... | Situations where the carboxy-boronic acid is readily available and the coupling proceeds efficiently. | Cases where direct coupling gives poor yields or when optimizing for the highest possible yield in the C-C bond formation is critical. |
Conclusion
The synthesis of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is most effectively achieved via a Suzuki-Miyaura cross-coupling strategy. For overall efficiency and convergency, Strategy 1 represents the superior pathway, provided that the direct coupling of the carboxy-boronic acid proceeds in good yield. It minimizes step count and aligns with modern synthetic principles of atom economy. However, Strategy 2 provides a robust and valuable alternative. The post-coupling oxidation route offers a reliable solution if the direct coupling proves problematic, ensuring a dependable, albeit longer, path to the target molecule. The choice between these pathways will ultimately depend on the specific constraints of the research environment, including reagent availability, cost, and the desired scale of the synthesis. Both methodologies presented herein are built on well-established, reliable chemical transformations and provide a solid foundation for the successful synthesis of this and related biphenyl structures.
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- Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride.RSC Advances.
- 3-Formylphenylboronic acid | 87199-16-4.ChemicalBook.
- Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.Benchchem.
- Aldehyde synthesis by deprotection or hydrolysis.Organic Chemistry Portal.
- 1,3-Dioxanes, 1,3-Dioxolanes.Organic Chemistry Portal.
- Process for preparing highly pure formylphenylboronic acids.Google Patents.
- Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5.ResearchGate.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.ACS Publications.
- Biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed...ResearchGate.
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The Evolving Landscape of Biphenyl Carboxylic Acid Derivatives: A Technical Guide to Unlocking Their Therapeutic Potential
Foreword: The Enduring Relevance of a Privileged Scaffold
In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The biphenyl moiety, a deceptively simple arrangement of two interconnected phenyl rings, is a quintessential example of such a "privileged scaffold." Its inherent structural rigidity, coupled with the potential for tailored modifications, has given rise to a vast and diverse chemical space. When a carboxylic acid functional group is introduced to this biphenyl core, a class of compounds with remarkable and varied biological activities is born.[1] This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the potential biological activities of biphenyl carboxylic acid derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols for their evaluation.
Anticancer Activity: Targeting the Engines of Malignancy
The quest for novel anticancer agents is a cornerstone of modern drug discovery. Biphenyl carboxylic acid derivatives have emerged as a promising class of compounds in this arena, exhibiting potent cytotoxic effects against various cancer cell lines.[1]
Mechanism of Action: Beyond Simple Cytotoxicity
A significant body of research points towards the modulation of the estrogen receptor (ER) as a key mechanism of action for the anticancer effects of certain biphenyl carboxylic acid derivatives, particularly in the context of breast cancer.[1] Molecular docking studies have revealed that these compounds can fit into the ligand-binding domain of ERα, potentially disrupting the signaling pathways that drive the proliferation of hormone-dependent cancer cells.[1]
However, the anticancer activity of these derivatives is not limited to ER modulation. Evidence suggests that they can also induce cell cycle arrest and apoptosis through various other mechanisms, making them attractive candidates for a broader range of cancer types.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of biphenyl carboxylic acid derivatives is intricately linked to their substitution patterns. For instance, studies have shown that the presence of a benzyloxy group can enhance activity against both MCF-7 and MDA-MB-231 breast cancer cell lines.[1] Conversely, the introduction of substituents such as chloro, cyano, methoxy, trifluoromethyl, and methyl groups has been observed to decrease activity.[1] The absence of substituents on the phenyl rings may facilitate favorable π-π stacking, π-cation, and π-anion interactions within the biological target's cavity.[1]
Quantitative Analysis of Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative biphenyl carboxylic acid derivatives against human breast cancer cell lines.
| Compound ID | Substituent | Target Cell Line | IC50 (µM) | Reference |
| 3j | Benzyloxy | MCF-7 | 9.92 ± 0.97 | [1] |
| MDA-MB-231 | 9.54 ± 0.85 | [1] | ||
| 3a | None | MCF-7 | 10.14 ± 2.05 | [1] |
| MDA-MB-231 | 10.78 ± 2.58 | [1] | ||
| Tamoxifen | Standard | MCF-7 & MDA-MB-231 | - | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl carboxylic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Tamoxifen).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[2]
-
Formazan Formation: Incubate the plates for 2 to 4 hours, or until a purple precipitate is visible.[2]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Caption: Biphenyl carboxylic acid derivatives inhibit osteoclastogenesis by targeting the RANKL-induced NF-κB and ERK/MAPK signaling pathways.
Experimental Protocol: In Vitro Osteoclastogenesis Assay
This assay is used to assess the ability of a compound to inhibit the formation of osteoclasts from their precursor cells.
Principle: Bone marrow-derived macrophages are cultured in the presence of M-CSF and RANKL to induce their differentiation into mature, multinucleated osteoclasts. The effect of a test compound on this process is then quantified.
Step-by-Step Protocol:
-
Bone Marrow Isolation: Isolate bone marrow cells from the femurs and tibias of mice.
-
Macrophage Culture: Culture the bone marrow cells in the presence of M-CSF to generate a population of bone marrow-derived macrophages.
-
Osteoclast Differentiation: Plate the macrophages and culture them in the presence of M-CSF and RANKL to induce osteoclast differentiation. Treat the cells with various concentrations of the biphenyl carboxylic acid derivative.
-
TRAP Staining: After a period of incubation (e.g., 5-7 days), fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts.
-
Quantification: Count the number of TRAP-positive, multinucleated (≥3 nuclei) cells in each well.
Other Promising Biological Activities
The therapeutic potential of biphenyl carboxylic acid derivatives extends beyond the activities detailed above. Emerging research suggests their involvement in several other important biological processes.
Neuroprotective Effects
Phenolic acids, which share structural similarities with biphenyl carboxylic acids, have demonstrated neuroprotective effects by mitigating oxidative stress and neuroinflammation. [3]This suggests that biphenyl carboxylic acid derivatives could be explored for their potential in treating neurodegenerative diseases.
Enzyme Inhibition
Biphenyl carboxylic acid derivatives have been shown to be potent inhibitors of various enzymes, including:
-
Dihydroorotate Dehydrogenase (DHODH): Biphenyl-4-ylcarbamoyl thiophene carboxylic acids are potent inhibitors of DHODH, an enzyme involved in pyrimidine biosynthesis, which is a target for anticancer and anti-inflammatory drugs.
-
URAT1: Novel biphenyl carboxylic acid derivatives have been identified as potent inhibitors of urate transporter 1 (URAT1), a validated target for the treatment of hyperuricemia and gout. [4]
Antiviral Activity
While direct evidence for the antiviral activity of biphenyl carboxylic acid derivatives is still emerging, related heterocyclic compounds have shown promise. This suggests that the biphenyl carboxylic acid scaffold could be a valuable starting point for the design of novel antiviral agents.
Conclusion: A Scaffold with a Bright Future
Biphenyl carboxylic acid derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, anti-inflammatory, antifungal, and anti-osteoporosis agents is well-supported by a growing body of scientific evidence. Furthermore, their emerging roles in neuroprotection and enzyme inhibition open up new avenues for therapeutic intervention. The ability to fine-tune their biological activity through targeted chemical modifications, guided by a deeper understanding of their structure-activity relationships, ensures that the biphenyl carboxylic acid scaffold will continue to be a source of inspiration for the development of novel and effective drugs for years to come.
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role of the dioxolane group in biphenyl compounds
An In-depth Technical Guide on the Role of the Dioxolane Group in Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold is a privileged structure in both medicinal chemistry and materials science, prized for its unique conformational properties and versatile synthetic handles.[1] The phenomenon of atropisomerism, arising from restricted rotation around the central C-C bond, allows for the creation of stable, chiral molecules whose three-dimensional structure is critical to their function.[2] This guide provides a comprehensive technical overview of the multifaceted role of the 1,3-dioxolane group when incorporated into biphenyl structures. We will explore how this heterocyclic moiety serves as a potent modulator of atropisomerism, a potential chiral auxiliary in asymmetric synthesis, and a valuable bioisosteric replacement for other functional groups in drug design. This document synthesizes field-proven insights with detailed experimental methodologies, offering a vital resource for professionals engaged in the design and synthesis of novel biphenyl-based compounds.
Foundational Principles: Atropisomerism in Biphenyls
Biphenyls, consisting of two phenyl rings linked by a single bond, are generally not planar in the gaseous or solution state due to steric hindrance between the ortho-hydrogens.[2] This results in a twisted conformation with a dihedral angle of approximately 45°.[2] While rotation around the central bond is typically rapid, the introduction of bulky substituents at the ortho positions can create a significant energy barrier to rotation, leading to the existence of stable, isolable rotational isomers known as atropisomers.[2][3]
The stability of these atropisomers is dependent on the size of the ortho substituents; a higher energy barrier to rotation prevents racemization at room temperature.[2] An activation energy of 16-19 kcal/mole is generally required to prevent spontaneous racemization.[2] This restricted rotation gives rise to axial chirality, where the molecule is chiral not due to a stereocenter, but due to its non-planar, dissymmetric structure.[3]
Caption: Atropisomerism in ortho-substituted biphenyls.
The Dioxolane Group as a Conformational Lock
The 1,3-dioxolane ring, when attached to an ortho-position of a biphenyl system, can be considered a bulky substituent. Its five-membered ring structure, with its associated atoms, creates significant steric hindrance, which can severely restrict the rotation around the biphenyl's central bond. This "conformational locking" effect is crucial for the generation of stable atropisomers.
Table 1: Calculated Rotational Barriers for Substituted Biphenyls
| Compound | Method | Barrier at 0° (kcal/mol) | Barrier at 90° (kcal/mol) | Reference |
| Biphenyl | MP2(full)/aug-cc-pVTZ | 2.09 | 2.21 | [3] |
| 2,2'-difluoro BP | B3LYP/6-311+G | - | - | [4] |
| 2,2'-dimethyl BP | B3LYP/6-311+G | - | - | [4] |
Note: Specific values for barriers are highly dependent on the computational method used. The table illustrates the principle that ortho-substitution increases the rotational barrier.
Dioxolane as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[] Given that chiral dioxolanes can be readily synthesized from enantiomerically pure diols, they present an attractive option as chiral auxiliaries in the asymmetric synthesis of biphenyls.
While no specific literature was found detailing the use of a dioxolane as a chiral auxiliary for biphenyl synthesis, a general strategy can be proposed based on established methods for diastereoselective synthesis.[6] The chiral dioxolane, attached to one of the aryl rings, would create a chiral environment that directs the coupling of the two aryl moieties in a diastereoselective manner. Subsequent cleavage of the dioxolane group would yield the enantiomerically enriched biphenyl product.
Caption: Proposed workflow for asymmetric biphenyl synthesis.
The Dioxolane Group in Medicinal Chemistry
Both biphenyl and dioxolane moieties are found in a wide range of biologically active compounds.[1][7] The incorporation of a dioxolane group into a biphenyl scaffold can serve several purposes in drug design, including acting as a bioisosteric replacement for other functional groups and modulating the pharmacological profile of the molecule.
Bioisosteric Replacement
Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[8] The dioxolane group, particularly when substituted, can act as a bioisostere for other functionalities, such as carboxylic acids or amides.[8][9] This replacement can be advantageous for improving a drug candidate's pharmacokinetic properties, such as membrane permeability and metabolic stability, while maintaining or even enhancing its biological activity.[10]
Table 2: Comparison of a Carboxylic Acid and a Potential Dioxolane Bioisostere
| Property | Carboxylic Acid (-COOH) | Dioxolane Moiety |
| Hydrogen Bonding | Donor and Acceptor | Acceptor |
| Acidity/Basicity | Acidic | Neutral |
| Polarity | High | Moderate |
| Lipophilicity | Low | Moderate to High |
Modulation of Pharmacological Activity
The dioxolane ring itself can contribute to the biological activity of a molecule.[7] The two oxygen atoms can participate in hydrogen bonding with biological targets, potentially enhancing binding affinity.[7] There are numerous examples of dioxolane-containing compounds exhibiting a range of biological activities, including antibacterial, antifungal, and antiviral properties.[11] When combined with the biphenyl scaffold, which is known to interact with a variety of receptors, the resulting hybrid molecule could exhibit novel or enhanced pharmacological profiles.
Caption: Hypothetical signaling pathway modulation.
Experimental Protocols
Synthesis of a Generic Ortho-Dioxolane Biphenyl Compound
This protocol describes a general two-step synthesis of an ortho-dioxolane biphenyl compound, combining a Suzuki coupling reaction with an acetalization.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a flame-dried round-bottom flask, add 2-bromobenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of toluene and water (4:1) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the biphenyl-2-carbaldehyde intermediate.
Step 2: Acetalization
-
To a solution of the biphenyl-2-carbaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and wash with a saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography to afford the final 2-(biphenyl-2-yl)-1,3-dioxolane product.
Protocol for In Vitro Antibacterial Activity Assay
This protocol outlines a method to assess the antibacterial activity of a dioxolane-biphenyl compound using the broth microdilution method.[11]
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus) and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (antibiotic standard) and negative (vehicle control) controls on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The dioxolane group is a versatile and powerful tool in the design and synthesis of novel biphenyl compounds. Its steric bulk can be harnessed to create stable atropisomers, opening avenues for the development of new chiral ligands and catalysts. As a potential chiral auxiliary, it offers a pathway for the asymmetric synthesis of enantiomerically pure biphenyls. In the realm of medicinal chemistry, the dioxolane moiety can serve as a valuable bioisostere, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The continued exploration of the interplay between the dioxolane group and the biphenyl scaffold promises to yield a new generation of functional molecules with tailored properties for a wide range of applications.
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An In-depth Technical Guide to 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid: Synthesis, Characterization, and Potential Applications
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and liquid crystals.[1][2] Its rigid yet tunable nature allows for the precise spatial orientation of functional groups, making it an ideal core for designing molecules with specific biological or physical properties. Within this important class of compounds, 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid represents a versatile building block. While specific historical data on the discovery of this particular molecule is not extensively documented in publicly available literature, its structural motifs—the biphenyl core, the carboxylic acid, and the dioxolane group—suggest a rational design for a stable, functionalized intermediate for further chemical elaboration.
This guide provides a comprehensive technical overview of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, focusing on a plausible and efficient synthetic route, robust methods for its purification and characterization, and an exploration of its potential applications based on the well-documented activities of structurally related biphenyl carboxylic acids.
Core Molecular Features:
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| CAS Number | 400750-26-7 |
Part 1: Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly well-suited for this purpose due to its mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of starting materials.[3][4][5]
The proposed synthetic strategy involves three key stages:
-
Protection of a Formyl Group: The 1,3-dioxolane moiety serves as a protecting group for a reactive aldehyde (formyl group). This is a crucial step as the aldehyde would not be stable under the conditions of the subsequent Suzuki coupling.
-
Suzuki-Miyaura Coupling: The core biphenyl structure is assembled by coupling a protected arylboronic acid with an aryl halide.
-
Hydrolysis/Deprotection: The final product is obtained after the necessary deprotection or hydrolysis steps.
Caption: Proposed synthetic workflow for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.
Experimental Protocol: Synthesis
Step 1: Protection of 3-Formylphenylboronic acid
The 1,3-dioxolane ring is a robust protecting group for aldehydes, stable to bases and nucleophiles, making it ideal for the subsequent Suzuki coupling.[6][7]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-formylphenylboronic acid (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Solvent: Add toluene to the flask. The volume should be sufficient to azeotropically remove water.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.[8][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3'-(1,3-dioxolan-2-yl)phenylboronic acid, which can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Cross-Coupling
This step forms the critical C-C bond between the two phenyl rings. The use of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is standard for this transformation.[5][10]
-
Reagents: In a reaction vessel, combine 3'-(1,3-dioxolan-2-yl)phenylboronic acid (1.1 eq), methyl 3-bromobenzoate (1.0 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Catalyst: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).
-
Solvent System: Add a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).
-
Reaction Conditions: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction to 80-90°C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the crude product and purify by column chromatography on silica gel to obtain methyl 3'-(1,3-dioxolan-2-yl)biphenyl-3-carboxylate.
Step 3: Hydrolysis of the Ester
The final step is the saponification of the methyl ester to the corresponding carboxylic acid.
-
Reaction: Dissolve the purified ester from Step 2 in a mixture of methanol and water.
-
Base: Add an excess of sodium hydroxide (NaOH) (e.g., 3-4 eq).
-
Conditions: Stir the mixture at room temperature or gently heat (e.g., 50°C) to expedite the reaction. Monitor by TLC.
-
Acidification: Once the hydrolysis is complete, cool the mixture in an ice bath and acidify with dilute hydrochloric acid (HCl) to a pH of ~2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.
Part 2: Purification and Characterization
Purity is paramount for any compound intended for research or development. The final product from the synthesis can be further purified if necessary.
Purification Protocol
-
Recrystallization: This is a highly effective method for purifying solid carboxylic acids. Solvents such as ethanol/water, toluene, or acetic acid can be screened to find optimal conditions.
-
Acid-Base Extraction: For removing neutral or basic impurities, the crude product can be dissolved in an aqueous base (e.g., NaOH solution), washed with an organic solvent like diethyl ether, and then re-precipitated by adding acid.[11][12]
-
Solid Phase Extraction (SPE): Anion exchange resins can be used to capture carboxylic acids from a solution, allowing impurities to be washed away. The desired acid is then eluted with an acidic solvent mixture.[13]
Characterization
The identity and purity of the synthesized 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the biphenyl system, a singlet for the acetal proton of the dioxolane ring, a multiplet for the ethylene glycol protons, and a broad singlet for the carboxylic acid proton (which may be exchanged with D₂O).[14][15] |
| ¹³C NMR | Resonances for the distinct aromatic carbons, the carboxyl carbon, the acetal carbon, and the carbons of the dioxolane ring.[14] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₄O₄).[10][16] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-O stretches of the dioxolane and acid, and C-H stretches of the aromatic rings.[10] |
Part 3: Potential Applications and Future Directions
While 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is primarily a research chemical, its structure suggests significant potential as an intermediate in drug discovery and materials science. The biological activities of related biphenyl derivatives provide a strong rationale for its use in these areas.
Foundation in Medicinal Chemistry
Biphenyl carboxylic acid derivatives have been reported to exhibit a wide range of biological activities, including:
-
Anticancer Properties: Many biphenyl derivatives have been synthesized and evaluated as potential anticancer agents.[2][10]
-
Anti-inflammatory Activity: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Antimicrobial and Antifungal Activity: Various functionalized biphenyls have shown promise as antimicrobial agents.[2]
The subject molecule serves as an excellent starting point for creating a library of novel compounds for biological screening. The carboxylic acid group provides a handle for amide coupling, while the dioxolane can be deprotected to reveal an aldehyde, enabling further reactions like reductive amination or Wittig reactions.
Caption: Potential derivatization pathways for drug discovery applications.
Role in Materials Science
Biphenyldicarboxylic acids are valuable monomers for the synthesis of high-performance polymers, such as liquid crystalline polyesters.[17] The introduction of a protected functional group, as seen in this molecule, allows for the synthesis of polymers that can be post-functionalized, opening avenues for creating materials with tailored properties.
Conclusion
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a rationally designed molecule that, while not having a detailed public history of its own, stands on the shoulders of well-established chemical principles. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. The presence of two distinct and modifiable functional groups—the carboxylic acid and the protected aldehyde—makes it a highly valuable intermediate for researchers in drug development and materials science. This guide provides a solid technical foundation for its synthesis, purification, and characterization, paving the way for its application in the discovery of novel chemical entities.
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Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. [Link]
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ResearchGate. (2021). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]
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PMC - NIH. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]
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ACS Publications. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
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University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
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Scirp.org. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Biphenyl Carboxylic Acids via Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of Biphenyl Carboxylic Acids
The biphenyl carboxylic acid motif is a privileged scaffold in modern medicinal chemistry and drug development.[1][2] Its rigid, well-defined three-dimensional structure allows for precise interactions with biological targets, making it a cornerstone in the design of therapeutics for a wide range of diseases, including inflammatory conditions and cancer. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these crucial biaryl compounds.[1] Its operational simplicity, functional group tolerance, and the commercial availability of a vast array of starting materials have cemented its role as an indispensable tool for synthetic chemists.[3]
This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the synthesis of biphenyl carboxylic acids. Beyond a mere recitation of procedural steps, this document delves into the mechanistic underpinnings of the reaction, offers field-tested protocols, and provides a framework for troubleshooting and optimization, empowering researchers to confidently and efficiently construct these valuable molecular architectures.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this mechanism is paramount for rational troubleshooting and optimization of reaction conditions.
A critical, and sometimes overlooked, aspect of the mechanism is the activation of the organoboron species by a base.[6] The base coordinates to the boron atom, forming a borate complex. This increases the nucleophilicity of the organic group attached to boron, facilitating its transfer to the palladium center during the transmetalation step.[6]
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Application Notes and Protocols: Strategic Use of Protecting Groups for Carboxylic Acids in Organic Synthesis
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the carboxylic acid moiety presents a unique challenge. Its inherent acidity and nucleophilicity necessitate a strategic approach to its temporary masking, or "protection," to prevent unwanted side reactions and ensure the desired chemical transformations occur with high fidelity. The judicious selection and implementation of a protecting group strategy are paramount to the success of a synthetic campaign. This guide provides an in-depth exploration of the most prevalent and effective protecting group strategies for carboxylic acids, grounded in mechanistic principles and supported by detailed, field-proven protocols.
The ideal protecting group should be readily and selectively introduced in high yield, stable to a wide range of reaction conditions, and removed selectively and efficiently under mild conditions without affecting other functional groups.[1] This principle of orthogonality , where one protecting group can be removed in the presence of others, is a cornerstone of modern synthetic strategy.[2][3][4]
This document will delve into the chemistry of the most commonly employed carboxylic acid protecting groups: esters. We will explore the nuances of methyl, benzyl, tert-butyl, and silyl esters, providing the necessary technical details for their successful application.
Core Principles of Carboxylic Acid Protection
The fundamental strategy for protecting a carboxylic acid is its conversion into a less reactive derivative, most commonly an ester. This transformation temporarily masks both the acidic proton and the nucleophilic character of the carboxylate group. The choice of the ester is dictated by the overall synthetic plan, specifically the reaction conditions that the protected molecule must endure and the desired conditions for its eventual removal.
Below is a generalized workflow for the protection and deprotection of a carboxylic acid:
Caption: General workflow for carboxylic acid protection and deprotection.
I. Methyl Esters: The Workhorse Protecting Group
Methyl esters are one of the simplest and most common protecting groups for carboxylic acids due to their ease of formation and general stability.[5]
A. Protection Strategy: Formation of Methyl Esters
The most frequent method for the synthesis of methyl esters is the Fischer-Speier esterification . This acid-catalyzed reaction between a carboxylic acid and methanol is a reversible process.[6][7][8] To drive the equilibrium towards the ester product, a large excess of methanol is typically used, or water is removed as it is formed.[7][9]
Mechanism of Fischer Esterification:
Caption: Mechanism of acid-catalyzed Fischer esterification.
Protocol 1: Fischer Esterification for Methyl Ester Formation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid (1.0 eq) in anhydrous methanol (a large excess, often used as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the crude methyl ester, which can be further purified by column chromatography or distillation.
B. Deprotection Strategy: Cleavage of Methyl Esters
Methyl esters are robust and stable to a variety of conditions but can be cleaved by hydrolysis under either acidic or basic conditions.[5][10] Basic hydrolysis, or saponification, is more common and generally proceeds with fewer side reactions.
Protocol 2: Saponification of a Methyl Ester
-
Reaction Setup: Dissolve the methyl ester (1.0 eq) in a mixture of methanol or tetrahydrofuran (THF) and water.
-
Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5-3.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a strong acid (e.g., 1 M HCl) to a pH of ~2-3 to protonate the carboxylate salt.
-
Extraction and Purification: Extract the carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.
For substrates sensitive to harsh basic or acidic conditions, milder, non-hydrolytic methods involving nucleophilic displacement by thiolate anions can be employed.[11][12]
II. Benzyl Esters: Cleavage by Hydrogenolysis
Benzyl esters offer a significant advantage over simple alkyl esters due to their removal under neutral conditions via catalytic hydrogenolysis.[5][13] This makes them orthogonal to many acid- and base-labile protecting groups.
A. Protection Strategy: Formation of Benzyl Esters
Benzyl esters are typically formed by the reaction of a carboxylic acid with benzyl alcohol under Fischer esterification conditions or, more commonly, by the reaction of a carboxylate salt with benzyl bromide or by using coupling agents.[14][15]
Protocol 3: Benzylation of a Carboxylic Acid using Benzyl Bromide
-
Salt Formation: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent like dimethylformamide (DMF) or acetone. Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.1-1.5 eq) and stir for 30-60 minutes to form the carboxylate salt.
-
Alkylation: Add benzyl bromide (BnBr) (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
B. Deprotection Strategy: Catalytic Hydrogenolysis
The defining feature of the benzyl protecting group is its cleavage by catalytic hydrogenation, which produces the carboxylic acid and toluene as a byproduct.[16]
Mechanism of Catalytic Hydrogenolysis:
Caption: Simplified representation of benzyl ester hydrogenolysis.
Protocol 4: Deprotection of a Benzyl Ester by Catalytic Hydrogenation
-
Reaction Setup: Dissolve the benzyl ester (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[16]
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 10 mol% by weight of the substrate) under an inert atmosphere.[16][17] For more challenging substrates, Pearlman's catalyst (20% Pd(OH)₂/C) can be more effective.[16]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or perform the reaction in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen, repeating this cycle three times.[17]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[16] Monitor the reaction by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[16]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
Transfer hydrogenation , using a hydrogen donor like ammonium formate, is a safer alternative to using hydrogen gas.[16][18]
III. tert-Butyl Esters: Acid-Labile Protection
tert-Butyl (t-butyl) esters are highly valued for their stability to a wide array of nucleophilic and basic conditions, as well as to reducing agents.[2][19][20] Their key feature is their facile cleavage under acidic conditions.[2][19]
A. Protection Strategy: Formation of tert-Butyl Esters
The formation of t-butyl esters can be achieved by the reaction of a carboxylic acid with isobutylene in the presence of a strong acid catalyst or with tert-butanol using coupling agents.[19][20]
Protocol 5: tert-Butylation using Isobutylene
-
Reaction Setup: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane in a pressure-rated vessel.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or an acidic ion-exchange resin.
-
Isobutylene Addition: Cool the mixture and add condensed isobutylene.
-
Reaction: Seal the vessel and allow it to warm to room temperature, stirring until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Carefully vent the vessel, then quench the reaction with a mild base (e.g., NaHCO₃ solution). Extract the product, wash the organic layer, dry, and concentrate. Purify by column chromatography if necessary.
B. Deprotection Strategy: Acid-Catalyzed Cleavage
tert-Butyl esters are readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as DCM.[2][21] The mechanism involves the formation of a stable tert-butyl cation.
Mechanism of Acid-Catalyzed tert-Butyl Ester Cleavage:
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
Protocol 6: Deprotection of a tert-Butyl Ester using TFA
-
Reaction Setup: Dissolve the tert-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM).[21]
-
TFA Addition: Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).[21] To trap the resulting tert-butyl cation and prevent side reactions, a scavenger such as triethylsilane (TES) can be added.[21]
-
Reaction: Stir the reaction mixture at room temperature.[21] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure.[21] Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
Isolation: The crude carboxylic acid can often be used without further purification or can be purified by crystallization or chromatography.
IV. Silyl Esters: Mild and Labile Protection
Silyl esters are among the most labile ester protecting groups, making them suitable for the protection of sensitive substrates.[3][5] Their stability is highly dependent on the steric bulk of the substituents on the silicon atom.
A. Protection Strategy: Formation of Silyl Esters
Silyl esters are typically prepared by reacting the carboxylic acid with a silyl halide (e.g., trimethylsilyl chloride, TMSCl, or tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or imidazole.
Protocol 7: Formation of a TBDMS Ester
-
Reaction Setup: Dissolve the carboxylic acid (1.0 eq) in a dry, aprotic solvent such as DMF or DCM under an inert atmosphere.
-
Base and Silyl Halide Addition: Add imidazole (2.2 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude silyl ester is often used directly in the next step due to its lability.
B. Deprotection Strategy: Cleavage of Silyl Esters
Silyl esters can be cleaved under a variety of mild conditions, including acidic, basic, or fluoride-based methods.[5][22] Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are particularly effective due to the high affinity of fluorine for silicon.[22]
Protocol 8: Deprotection of a Silyl Ester using TBAF
-
Reaction Setup: Dissolve the silyl ester (1.0 eq) in a suitable solvent like THF.
-
TBAF Addition: Add a solution of TBAF (1.0 M in THF, 1.1 eq) dropwise at 0 °C or room temperature.
-
Reaction: Stir the mixture and monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford the carboxylic acid.
V. Orthogonal Strategies and Comparative Analysis
The true utility of these protecting groups is realized when they are used in an orthogonal fashion, allowing for the selective deprotection of one group in the presence of others.[2][3] For instance, a benzyl ester (cleaved by hydrogenolysis) can be selectively removed in the presence of a t-butyl ester (cleaved by acid), or a silyl ester (cleaved by fluoride) can be removed in the presence of a methyl ester (cleaved by base).
Table 1: Comparison of Carboxylic Acid Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Methyl Ester | CH₃OH, H⁺ (Fischer) | NaOH or LiOH, H₂O/MeOH; Strong Acid | Stable to hydrogenolysis, mild acid/base |
| Benzyl Ester | BnOH, H⁺; or BnBr, Base | H₂, Pd/C; Transfer Hydrogenation | Stable to acid and base |
| tert-Butyl Ester | Isobutylene, H⁺ | TFA, HCl | Stable to base, nucleophiles, hydrogenolysis |
| Silyl Ester (e.g., TBDMS) | TBDMSCl, Imidazole | TBAF; Mild Acid/Base | Labile, sensitive to protic conditions |
Conclusion
The strategic protection and deprotection of carboxylic acids are fundamental to the successful execution of complex organic syntheses. The choice of protecting group must be carefully considered in the context of the overall synthetic route, taking into account the stability of the protecting group to various reaction conditions and the orthogonality of its cleavage. This guide has provided a detailed overview of the most common ester-based protecting groups, along with reliable protocols and mechanistic insights to empower researchers in their synthetic endeavors.
References
- BenchChem. (2025). Cleavage of the tert-butyl ester without affecting other functional groups.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- BenchChem. (2025). A Comparative Guide to t-Butyl Ester and Fmoc as Carboxylic Acid Protecting Groups.
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- BenchChem. (2025).
- Taylor & Francis Online. (n.d.). An Improved Method for the Cleavage of Methyl Esters.
- Thompson Rivers University. (n.d.).
- Thieme Chemistry. (n.d.).
- JoVE. (2020).
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
- K. C. Nicolaou, et al. (n.d.). Chapter 6 Carboxyl Protecting Groups.
- PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
- ResearchGate. (n.d.). SN2 Reactions with Carboxylic Esters. Selective cleavage of methyl esters.
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. athabascau.ca [athabascau.ca]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Video: Esterification - Concept [jove.com]
- 10. Methyl Esters [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Benzyl Esters [organic-chemistry.org]
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- 19. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 20. thieme-connect.com [thieme-connect.com]
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- 22. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
The Enigmatic Intermediate: Navigating the Potential of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic Acid in Medicinal Chemistry
Senior Application Scientist Note: Extensive searches of scientific literature and patent databases reveal that 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid (CAS 400750-15-4) is not associated with specific, publicly documented applications in medicinal chemistry. Its primary role appears to be that of a sophisticated chemical intermediate or building block, designed for the synthesis of more complex, potentially proprietary, drug candidates.
This guide, therefore, deviates from a standard application note for a bioactive compound. Instead, it provides a detailed analysis of the molecule's constituent parts—the biphenyl carboxylic acid scaffold and the 1,3-dioxolane moiety—to extrapolate its potential applications and to provide protocols for its strategic utilization in drug discovery workflows. We will explore the causality behind using such a structure and outline how researchers can leverage its features.
Part 1: Deconstructing the Molecule: A Structural Rationale
The structure of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid suggests a deliberate design for multistep organic synthesis, where each component serves a distinct purpose.
-
The Biphenyl Core: Biphenyls are considered "privileged structures" in medicinal chemistry. Their rigid, yet conformationally flexible, nature allows them to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[1][2] This scaffold is a cornerstone in the design of drugs targeting a wide array of diseases, including inflammatory conditions, cancer, and hypertension.[3]
-
The Carboxylic Acid Group: The carboxylic acid is a versatile functional group. It can act as a key hydrogen bond donor and acceptor, anchoring a molecule to a receptor's active site.[4] Furthermore, it is often used as a handle for further chemical modification or as a bioisostere for other acidic groups to modulate physicochemical properties like solubility and cell permeability.
-
The 1,3-Dioxolane Moiety: This group is most commonly employed in synthesis as a protecting group for an aldehyde. In this molecule, the 3'-(1,3-dioxolan-2-yl) group masks a formyl group (-CHO). This is a critical strategic choice in synthesis, preventing the highly reactive aldehyde from participating in unwanted side reactions while other parts of the molecule, like the carboxylic acid, are being manipulated. The dioxolane can be selectively removed under acidic conditions to reveal the aldehyde for subsequent reactions, such as reductive amination or Wittig reactions, to build molecular complexity.
Part 2: Hypothetical Applications & Strategic Workflows
Given its structure as a protected biphenyl aldehyde-carboxylic acid, this compound is an ideal starting point for constructing libraries of compounds targeting receptors where a biphenyl scaffold is known to be active. A primary hypothetical application is in the development of antagonists for G-protein coupled receptors (GPCRs) or inhibitors for enzymes like cyclooxygenases (COX), where biphenyl structures are prevalent.
Workflow Diagram: From Intermediate to Drug Candidate
The following diagram illustrates a potential workflow for utilizing 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid in a drug discovery campaign.
Caption: A potential drug discovery workflow using the title compound.
Part 3: Experimental Protocols
While specific protocols for this molecule are not published, the following are generalized, field-proven methodologies for the key transformations outlined in the workflow.
Protocol 1: Amide Coupling via EDC/HOBt
This protocol describes the coupling of the carboxylic acid moiety with a primary amine.
Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a standard, reliable method for forming amide bonds. HOBt suppresses side reactions and minimizes racemization if chiral amines are used.
Materials:
-
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
-
Amine of choice (e.g., benzylamine)
-
EDC.HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and the selected amine (1.1 eq).
-
Add DIPEA (2.5 eq) to the mixture to act as a non-nucleophilic base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide.
Protocol 2: Dioxolane Deprotection to Reveal Aldehyde
This protocol details the acid-catalyzed hydrolysis of the 1,3-dioxolane protecting group.
Rationale: The acetal of the dioxolane group is stable to basic and neutral conditions but is readily cleaved by acid, regenerating the aldehyde. This orthogonality is key to its utility as a protecting group.
Materials:
-
Protected intermediate from Protocol 1
-
Acetone (or Tetrahydrofuran, THF)
-
2M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the dioxolane-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add 2M HCl (catalytic to 2.0 eq, depending on substrate reactivity).
-
Stir the reaction at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude aldehyde can often be used in the next step without further purification. If necessary, purify by column chromatography.
Part 4: Characterization and Data Summary
Since no experimental data exists for the specific applications of this compound, the following table provides expected characterization data for the starting material and a hypothetical product from the protocols above.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (Key Peaks, CDCl₃) |
| 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid | C₁₆H₁₄O₄ | 270.28 | δ 10.0-12.0 (br s, 1H, COOH), δ 7.5-8.2 (m, Ar-H), δ 6.1 (s, 1H, O-CH-O), δ 4.0-4.2 (m, 4H, O-CH₂-CH₂-O) |
| Hypothetical Product: N-benzyl-3'-(1,3-dioxolan-2-yl)-[1,1'-biphenyl]-3-carboxamide | C₂₃H₂₁NO₃ | 359.42 | δ 7.2-8.0 (m, Ar-H), δ 6.5 (br t, 1H, NH), δ 6.1 (s, 1H, O-CH-O), δ 4.6 (d, 2H, NH-CH₂-Ph), δ 4.0-4.2 (m, 4H, O-CH₂-CH₂-O) |
| Hypothetical Product: N-benzyl-3'-formyl-[1,1'-biphenyl]-3-carboxamide | C₂₁H₁₇NO₂ | 315.37 | δ 10.1 (s, 1H, CHO), δ 7.2-8.2 (m, Ar-H), δ 6.5 (br t, 1H, NH), δ 4.6 (d, 2H, NH-CH₂-Ph) |
Conclusion
While 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid does not have direct, documented applications, its structure is a testament to rational design in synthetic medicinal chemistry. It serves as a valuable, pre-functionalized scaffold, enabling the rapid generation of diverse compound libraries. The strategic placement of a protected aldehyde and a modifiable carboxylic acid on a privileged biphenyl core allows researchers to systematically explore the chemical space around a target of interest. The protocols and workflows outlined here provide a blueprint for how this and similar intermediates can be effectively integrated into modern drug discovery programs.
References
No direct references for the application of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid were found. The following references support the general principles discussed.
-
Patel, K., et al. (2010). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid... Asian Journal of Chemistry, 22(7), 5155-5160. [Link]
-
Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 20(4), 393-405. [Link]
-
Datar, P. A., & Kadam, V. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58. [Link]
-
Hebei Zhuanglai Chemical Trading Co.,Ltd. Exploring the potential application of pharmaceutical intermediates in drug synthesis. [Link]
Sources
The Strategic Utility of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic Acid in Complex Molecule Synthesis
Introduction: A Bifunctional Linchpin in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid emerges as a preeminent example of such a scaffold, offering a unique combination of structural rigidity and orthogonal reactivity. Its biphenyl core provides a privileged structural motif found in numerous biologically active compounds, while the differentially protected aldehyde and carboxylic acid functionalities at the 3 and 3' positions, respectively, allow for selective and sequential chemical transformations.
This technical guide delves into the practical applications of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid as a versatile building block. We will explore its pivotal role in the synthesis of significant pharmaceutical agents, provide detailed, field-proven protocols for its key transformations, and elucidate the chemical principles that underpin its synthetic utility.
Core Attributes and Strategic Advantages
The efficacy of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid as a synthetic intermediate is rooted in several key features:
-
Orthogonal Reactivity: The carboxylic acid and the dioxolane-protected aldehyde can be addressed under distinct reaction conditions. The carboxylic acid is amenable to a wide array of transformations, most notably amide bond formation, while the dioxolane acetal remains robust.[1] Subsequently, the aldehyde can be unmasked under acidic conditions for further elaboration, such as reductive amination or Wittig-type reactions.[1]
-
Structural Preorganization: The biphenyl scaffold provides a well-defined three-dimensional orientation for the appended functional groups. This is particularly crucial in drug design, where precise spatial arrangement of pharmacophoric elements is essential for target binding and biological activity.[2]
-
Commercial Availability and Scalability: The accessibility of this building block from commercial suppliers facilitates its direct implementation in research and development programs, while established synthetic routes to biphenyl carboxylic acids, such as the Suzuki-Miyaura cross-coupling, ensure its scalability for larger-scale manufacturing.[3]
Application Highlight: Synthesis of Angiotensin II Receptor Antagonists
A prime example of the strategic deployment of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid and its close derivatives is in the synthesis of the multi-billion dollar class of antihypertensive drugs known as angiotensin II receptor antagonists, or "sartans".[1][4] Molecules like Valsartan and Losartan feature a biphenyl core with acidic and lipophilic side chains that mimic the C-terminal residue of angiotensin II, enabling them to block its pressor effects.[1][4]
The synthesis of these drugs often involves the coupling of a biphenyl intermediate, where one ring bears a protected aldehyde (or a precursor) and the other a reactive group for the introduction of the acidic moiety (often a tetrazole ring, a bioisostere of a carboxylic acid).[5][6][7][8] The general synthetic strategy underscores the value of having orthogonally reactive functional groups on the biphenyl scaffold.
Experimental Protocols: Harnessing the Reactivity of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic Acid
The following protocols provide detailed, step-by-step methodologies for the two principal transformations of this building block: amide bond formation and deprotection of the aldehyde with subsequent reductive amination.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
This protocol details the coupling of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid with a primary amine, a cornerstone reaction in the synthesis of numerous biologically active amides. The use of a carbodiimide activating agent, such as EDC, in the presence of an activating agent like HOBt, is a widely adopted and reliable method for forming the amide bond under mild conditions.[9][10]
Reaction Scheme:
Amide Coupling Workflow
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid | 400750-26-7 | 270.28 |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) | 25952-53-8 | 191.70 |
| Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |
| Primary Amine (e.g., Benzylamine) | 100-46-9 | 107.15 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Saturated aqueous sodium bicarbonate solution | - | - |
| Brine | - | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add the primary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF is crucial as the carbodiimide activating agent (EDC) is sensitive to moisture, which can lead to the formation of an unreactive N-acylurea byproduct.
-
HOBt and DIPEA: HOBt is added to suppress racemization (if the amine is chiral) and to form a more reactive activated ester intermediate. DIPEA, a non-nucleophilic base, is used to neutralize the hydrochloride salt of EDC and the carboxylic acid, facilitating the coupling reaction.
-
Work-up Procedure: The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.
Protocol 2: Deprotection of the Dioxolane and Subsequent Reductive Amination
This two-step, one-pot protocol demonstrates the unmasking of the aldehyde and its subsequent conversion to a secondary amine, a common transformation in the late-stage functionalization of complex molecules.
Reaction Scheme:
Deprotection and Reductive Amination Workflow
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| N-Alkyl-3'-(1,3-dioxolan-2-yl)biphenyl-3-carboxamide | - | - |
| Acetone | 67-64-1 | 58.08 |
| 2 M Hydrochloric Acid | 7647-01-0 | 36.46 |
| Primary Amine (e.g., Cyclopropylamine) | 765-30-0 | 57.09 |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Saturated aqueous sodium bicarbonate solution | - | - |
| Brine | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |
Procedure:
-
Dissolve the N-Alkyl-3'-(1,3-dioxolan-2-yl)biphenyl-3-carboxamide (1.0 eq) in a mixture of acetone and water (e.g., 5:1 v/v).
-
Add a catalytic amount of 2 M hydrochloric acid.
-
Stir the mixture at room temperature and monitor the deprotection by TLC until the starting material is consumed (typically 2-4 hours).
-
Once the deprotection is complete, neutralize the reaction mixture carefully with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Dissolve the crude aldehyde in anhydrous DCM (approximately 0.1 M).
-
Add the primary amine (1.2 eq) and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Causality Behind Experimental Choices:
-
Acid-Catalyzed Deprotection: The dioxolane is an acetal, which is stable to basic and neutral conditions but readily hydrolyzed under acidic conditions to regenerate the aldehyde.[1]
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones. It is less basic than other hydride reagents like sodium borohydride, which minimizes side reactions, and it does not reduce the amide functionality.
Conclusion: A Versatile Tool for Expedient Synthesis
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid stands as a testament to the power of strategic molecular design in modern organic synthesis. Its inherent bifunctionality, coupled with the orthogonality of its reactive groups, provides chemists with a powerful tool to construct complex molecular targets with precision and efficiency. The protocols detailed herein offer a practical guide to harnessing the synthetic potential of this valuable building block, enabling researchers and drug development professionals to accelerate their discovery efforts.
References
- WO2006098705A1 - Process for producing biphenyl-tetrazole compounds.
- WO2009125416A2 - Process for preparation of valsartan intermediate.
- Rational Design and Synthesis of
- Formation of amides: one-pot condensation of carboxylic acids and amines medi
- WO2011134019A1 - Novel biphenyl sartans.
- Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.
- US5208331A - Process for preparing 1,3-dioxolane derivatives.
- Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica.
- Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. European Commission.
- Amide Synthesis via Molecular Shuffling of Carboxylic Acids.
- RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES.
- Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. MDPI.
- New and Improved Synthesis of Valsartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- United States P
- Biphenyls and their derivatives as synthetically and pharmacologically important arom
- CN100522953C - Synthesis method of valsartan.
- Synthesis of some Amide deriv
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- EP0241847B1 - Use of a carboxylic acid in pharmaceutical preparations intended for topical application.
- Synthesis of Valsartan as drug for the treatment of hypertension.
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- 6. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 7. Documents download module [ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Purification of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the purification of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The purification of this molecule is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document outlines strategies to mitigate risks associated with common impurities derived from its synthesis, primarily through Suzuki-Miyaura cross-coupling. Detailed step-by-step protocols for acid-base extraction, recrystallization, and column chromatography are provided, with a special emphasis on the chemical stability of the acid-sensitive 1,3-dioxolane protecting group.
Introduction: The Synthetic Landscape and Associated Impurities
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a biphenyl derivative of significant interest in medicinal chemistry. The biphenyl scaffold is a prevalent structural motif in a number of commercial drugs.[1] The synthesis of this particular derivative most commonly involves a Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction, while efficient, can introduce several classes of impurities that must be removed to ensure the requisite purity for subsequent synthetic steps and ultimately, for regulatory approval.
Common Impurities from Suzuki-Miyaura Synthesis:
-
Unreacted Starting Materials: Residual amounts of the boronic acid and aryl halide precursors.
-
Homocoupling Products: Formation of biphenyls from the coupling of two molecules of the same starting material.
-
Palladium Catalyst Residues: Trace amounts of the palladium catalyst used in the coupling reaction.
-
Byproducts from Deprotection: The 1,3-dioxolane group is an acetal that can be hydrolyzed under acidic conditions to reveal the corresponding aldehyde.[5][6]
Understanding these potential impurities is paramount in designing an effective purification strategy. The presence of the carboxylic acid functionality allows for straightforward manipulation of the compound's solubility based on pH, forming the basis of a powerful initial purification step.
Physicochemical Properties and Stability Considerations
A summary of the key physicochemical properties of the target compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 400750-26-7 | [7] |
| Molecular Formula | C₁₆H₁₄O₄ | [7] |
| Molecular Weight | 270.28 g/mol | [7] |
| Appearance | White to off-white solid | |
| Storage Temperature | -20°C | [7] |
Critical Stability Note: The 1,3-dioxolane group is an acetal protecting group that is susceptible to hydrolysis under acidic conditions.[5][8][9] The purification protocols outlined below are designed to minimize the risk of deprotection by carefully controlling the pH and avoiding prolonged exposure to strong acids.
Purification Strategies: A Multi-pronged Approach
A multi-step purification strategy is often the most effective way to achieve high purity of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid. The general workflow involves an initial purification by acid-base extraction, followed by either recrystallization or column chromatography for final polishing.
Figure 1: General purification workflow for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.
Detailed Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
Principle: The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt. Neutral impurities, such as homocoupling byproducts, remain in the organic phase. The aqueous phase is then separated and acidified to precipitate the pure carboxylic acid.
Materials:
-
Crude 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate. A typical concentration is 1 g of crude product per 10-20 mL of solvent.
-
Extraction with Base: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of the target compound. Drain the aqueous layer into a clean flask.
-
Back-Extraction: Add a fresh portion of saturated aqueous NaHCO₃ solution to the organic layer and repeat the extraction process to ensure complete recovery of the carboxylic acid. Combine the aqueous extracts.
-
Washing the Organic Layer (Optional): The remaining organic layer can be washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and the solvent evaporated to isolate and characterize any neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise with stirring until the pH of the solution is approximately 2-3. This will protonate the carboxylate salt, causing the carboxylic acid to precipitate out of solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Figure 2: Workflow for acid-base extraction of the target carboxylic acid.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent system can be identified.
Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, and it crystallizes out of the solution, leaving impurities behind in the mother liquor.
Solvent Selection: The choice of solvent is critical for successful recrystallization. For biphenyl carboxylic acids, common solvent systems include aqueous ethanol or a mixture of a good solvent (e.g., toluene, ethyl acetate) and an anti-solvent (e.g., hexane, petroleum ether).[10][11]
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent further reduces solubility upon cooling. |
| Toluene/Hexane | Toluene is a good solvent for aromatic compounds, while hexane is a poor solvent. This combination allows for fine-tuning of the solubility. |
| Ethyl Acetate/Hexane | Similar to the toluene/hexane system, this provides a good polarity range for inducing crystallization. |
Procedure:
-
Solvent Screening: In a small test tube, add a small amount of the crude product and a few drops of the chosen "good" solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential candidate. Add the "anti-solvent" dropwise until turbidity is observed. If the solution becomes clear upon reheating and cloudy upon cooling, the solvent system is suitable.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[12]
Principle: A solution of the crude product is passed through a column packed with a stationary phase (typically silica gel). The components of the mixture travel down the column at different rates depending on their polarity and are collected in separate fractions.
Considerations for Carboxylic Acids: Carboxylic acids can sometimes streak on silica gel due to strong interactions with the stationary phase. To mitigate this, a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) is often added to the mobile phase.[13] This suppresses the ionization of the carboxylic acid, reducing its polarity and leading to better peak shapes.
Materials:
-
Crude 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
-
Silica gel (for flash chromatography)
-
Eluent system (e.g., hexane/ethyl acetate with 0.5% acetic acid)
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation of the target compound from its impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Gradient Elution (Optional): If necessary, the polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Figure 3: Step-by-step workflow for column chromatography purification.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Analytical Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any remaining impurities. Both normal-phase and reverse-phase methods can be developed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the purified compound and identify any structural impurities. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |
| Melting Point | A sharp melting point range is indicative of high purity. |
Conclusion
The purification of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid requires a systematic approach that takes into account the likely impurities from its synthesis and the chemical stability of the molecule. A combination of acid-base extraction followed by either recrystallization or column chromatography is a robust strategy to achieve high purity. Careful control of pH is essential to prevent the hydrolysis of the acid-sensitive 1,3-dioxolane protecting group. The protocols provided in this guide offer a solid foundation for researchers and drug development professionals to obtain this important building block in the high state of purity required for its intended applications.
References
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A Green Synthesis of Variously Substituted Biphenyl Carboxylic Acids via Suzuki–Miyaura Cross-Coupling. (2019). ResearchGate. [Link]
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1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
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Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]
-
Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit. [Link]
-
Column chromatography of carboxylic acids? Reddit. [Link]
- Purification of carboxylic acids by complexation with selective solvents.
-
Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. ORBi. [Link]
-
Purifying ionic compounds by flash column chromatography. Biotage. [Link]
-
The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Semantic Scholar. [Link]
-
[Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Pharmazie. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Semantic Scholar. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Scribd. [Link]
- Process for the purification of carboxylic acids.
-
Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. ResearchGate. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
-
Solvents for Recrystallization. University of Rochester. [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres. PMC. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]
-
A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. ResearchGate. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. [Link]
-
Protecting Groups. University of Illinois. [Link]
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Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]
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analytical techniques for characterizing 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
An in-depth guide to the analytical characterization of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, a key intermediate in pharmaceutical development. This document provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
In modern drug discovery and development, the rigorous characterization of any new chemical entity (NCE) is a non-negotiable cornerstone of the process. It ensures the identity, purity, and stability of the active pharmaceutical ingredient (API), which directly impacts its safety and efficacy.[][2] The molecule 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid (Molecular Formula: C₁₆H₁₄O₄, Molecular Weight: 270.28 g/mol ) presents a unique analytical challenge due to its distinct functional moieties: a biphenyl core, a carboxylic acid group, and a dioxolane ring.[3]
This guide, designed for the practicing scientist, moves beyond a simple listing of techniques. It provides a strategic framework for the comprehensive analysis of this molecule, explaining the causal logic behind methodological choices and offering detailed, field-tested protocols. The objective is to build a complete analytical profile that satisfies stringent regulatory requirements and informs downstream development, such as formulation and stability studies.[4][5]
Strategic Analytical Workflow
A multi-technique approach is essential for a complete and unambiguous characterization. The analytical journey can be visualized as a logical progression, where each technique provides a unique and complementary piece of the puzzle. The data from these disparate analyses are then synthesized to form a coherent and robust characterization package.
Caption: A strategic workflow for the comprehensive characterization of an API.
Part 1: Structural Confirmation and Identity
The first objective is to unequivocally confirm that the synthesized molecule is indeed 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid. This relies on spectroscopic techniques that probe the molecule's specific atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[6] Both ¹H and ¹³C NMR are required to map the carbon-hydrogen framework of the molecule.
Causality: ¹H NMR confirms the number and connectivity of protons, providing key information about the aromatic substitution patterns and the specific chemical environment of the dioxolane and carboxylic acid protons. ¹³C NMR confirms the presence of all 16 unique carbon atoms in the molecule.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic region (approx. 7.2-8.2 ppm): A complex series of multiplets corresponding to the 8 protons on the biphenyl rings. The substitution pattern will dictate the specific splitting patterns observed.
-
Dioxolane Acetal Proton (approx. 5.8-6.0 ppm): A singlet for the proton on the carbon between the two oxygens.
-
Dioxolane Methylene Protons (approx. 4.0-4.2 ppm): A multiplet for the four protons of the ethylene glycol fragment.
-
Carboxylic Acid Proton (approx. 12-13 ppm): A very broad singlet, which is diagnostic for a carboxylic acid. This peak will disappear upon D₂O exchange.[7][8]
-
-
¹³C NMR:
-
Carboxyl Carbon: ~165-175 ppm.[8]
-
Aromatic Carbons: ~120-145 ppm.
-
Acetal Carbon (Dioxolane): ~100-105 ppm.
-
Methylene Carbons (Dioxolane): ~65 ppm.
-
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves carboxylic acids and allows for the observation of the acidic proton.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the identity of the -COOH proton.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as a critical check of its elemental composition.[] When coupled with a chromatographic technique (LC-MS), it becomes a powerful tool for impurity identification.
Causality: High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy (typically <5 ppm) to confirm the molecular formula C₁₆H₁₄O₄.
Protocol: LC-MS Analysis for Molecular Weight
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Chromatography (optional for direct infusion): A short column and a simple gradient can be used to quickly introduce the sample.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) is typically used. Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be tested. For a carboxylic acid, negative mode is often highly sensitive.
-
Analysis: Acquire the full scan mass spectrum.
-
-
Data Analysis: Determine the monoisotopic mass of the parent ion and compare it to the theoretical mass of C₁₆H₁₄O₄ (270.0892).
| Parameter | Theoretical Value | Observed Value (Example) |
| Molecular Formula | C₁₆H₁₄O₄ | Confirmed by HRMS |
| Monoisotopic Mass | 270.0892 u | 270.0890 u |
| Mass Error | N/A | < 5 ppm |
| Adduct ([M-H]⁻) | 269.0819 u | 269.0817 u |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups.[6]
Causality: The vibrational frequencies of chemical bonds are specific to the type of bond and its environment. For this molecule, FT-IR can quickly verify the presence of the carboxylic acid and the C-O bonds of the dioxolane ring.
Expected Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. This is a hallmark of a hydrogen-bonded carboxylic acid.[9][10]
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.[7]
-
C-O Stretch (Dioxolane & Acid): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.
Protocol: FT-IR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic peaks and compare them to known correlation tables for functional groups.
Caption: Integration of spectroscopic data for structure confirmation.
Part 2: Purity Assessment and Impurity Profiling
Ensuring the purity of an API is paramount for safety and consistent efficacy.[11] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[6][11]
Quantitative Purity by HPLC-UV
An HPLC method separates the main compound from any process-related impurities or degradation products. The area of the main peak relative to the total area of all peaks provides a measure of its purity (area percent).
Causality: The Choice of a Biphenyl Stationary Phase While a standard C18 column can be used, a biphenyl stationary phase is an excellent choice for this particular analyte.[12] The biphenyl rings on the stationary phase can engage in π-π interactions with the biphenyl core of the analyte, providing unique selectivity that can resolve closely related impurities that might co-elute on a C18 phase.[13][14] This enhanced selectivity is crucial for developing a robust, stability-indicating method.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Biphenyl phase, 4.6 x 150 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by DAD).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of diluent to make a 1 mg/mL stock. Dilute 1:10 to a final concentration of 0.1 mg/mL for analysis.
-
-
System Suitability (Self-Validation):
-
Before running samples, inject a standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5.
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Impurity Identification by LC-MS
If the HPLC-UV analysis reveals impurities above a certain threshold (e.g., 0.1%), LC-MS is used to obtain their molecular weights. This information is the first step in identifying their structures, which is critical for understanding the synthetic process and potential degradation pathways.[15]
Protocol: The same HPLC method described above can be directly coupled to a mass spectrometer. The ESI-MS data is collected for the impurity peaks as they elute from the column, providing the molecular weight for each unknown.
Part 3: Physicochemical Characterization
The physical properties of an API dictate its behavior during manufacturing, formulation, and ultimately, in the body.[16][17]
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess the purity of a crystalline substance.[18] A sharp melting peak with a high enthalpy of fusion is indicative of a highly crystalline and pure material. The presence of impurities typically leads to a broader melting peak at a lower temperature.[18]
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and identify the temperature at which the compound begins to decompose.[19][20]
Protocol: Thermal Analysis
-
Instrumentation: A simultaneous DSC/TGA instrument is ideal.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
DSC/TGA Conditions:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat from 25 °C to 350 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of the melting endotherm.
-
TGA: Determine the onset temperature of weight loss, which indicates the beginning of thermal decomposition.
-
| Parameter | Description | Typical Expected Result |
| Melting Point (DSC) | Temperature of solid-to-liquid phase transition. | A sharp endotherm, e.g., 220-225 °C.[21] |
| Enthalpy of Fusion (DSC) | Energy required for melting. | High value, indicating high crystallinity. |
| Decomposition Temp (TGA) | Temperature at which significant mass loss begins. | > 250 °C, indicating good thermal stability. |
Conclusion
The analytical characterization of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a systematic process that builds a foundation of knowledge about the molecule. By integrating data from spectroscopic (NMR, MS, FT-IR), chromatographic (HPLC), and thermal (DSC/TGA) techniques, a comprehensive profile of identity, purity, and stability can be established. The protocols and rationale presented here provide a robust framework for researchers to ensure the quality and consistency of this important pharmaceutical intermediate, enabling confident progression into further stages of drug development.
References
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- Patel, A. V., Malik, G. M., & Bhatt, P. V. (2009). Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide. Oriental Journal of Chemistry, 25(3).
- Pace Analytical. (n.d.). Characterization of Physicochemical Properties.
- ChemCon GmbH. (n.d.). Identity determination and purity testing.
- BOC Sciences. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
- Patel, N. B., et al. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry, 21(7), 5156-5162.
- Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
- HALO® Chromatography. (n.d.). LC-MS Analysis of Nitrosamines on HALO® Biphenyl.
- Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).
- Separation Science. (n.d.). Biphenyl, the Go To Phase for LC-MS Method Development.
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Ribeiro da Silva, M. A., et al. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2(9), 1353-8.
- Fdz-Polanco, F., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications.
- Kypreou, E., et al. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
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- Sigma-Aldrich. (n.d.). Biphenyl-4-carboxylic acid 95 92-92-2.
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- Thermo Fisher Scientific. (n.d.). Biphenyl-4-carboxylic acid, 98% 500 g.
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- LCGC North America. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
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- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
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- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica-Drug Research, 62(4), 269-275.
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- 21. Biphenyl-4-carboxylic acid 95 92-92-2 [sigmaaldrich.com]
Application and Protocol Guide for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid in Synthetic Chemistry
Abstract
This comprehensive guide details the experimental setup and protocols for chemical transformations involving 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid. This bifunctional molecule, featuring a carboxylic acid and a protected aldehyde (as a dioxolane), is a valuable building block in medicinal chemistry and materials science. This document provides researchers, scientists, and drug development professionals with in-depth technical guidance on key reactions such as amide bond formation, esterification, and the deprotection of the dioxolane group to unmask the aldehyde functionality. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind experimental choices to ensure scientific integrity.
Introduction to 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a versatile organic compound characterized by a biphenyl scaffold, a common motif in pharmacologically active molecules and functional materials.[1][2] The presence of a carboxylic acid at the 3-position and a dioxolane-protected formyl group at the 3'-position allows for selective sequential reactions, making it an attractive starting material for the synthesis of complex molecular architectures. The dioxolane group serves as a stable protecting group for the aldehyde, which is tolerant to a range of reaction conditions, and can be selectively removed when desired.[3]
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 400750-26-7 |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at -20°C |
Core Reactions and Experimental Protocols
This section outlines detailed protocols for three fundamental reactions involving 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid: amide coupling, Fischer esterification, and deprotection of the dioxolane group.
Amide Bond Formation: Synthesis of Biphenyl Carboxamides
The formation of an amide bond is a cornerstone of medicinal chemistry, prevalent in a vast number of pharmaceutical agents.[4] The carboxylic acid moiety of the title compound can be readily coupled with a variety of primary and secondary amines to generate the corresponding amides. A common and effective method involves the use of a coupling agent to activate the carboxylic acid.[5]
Protocol: Amide Coupling with a Primary Amine
This protocol describes the coupling of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid with a generic primary amine (R-NH₂).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mg) | Moles (mmol) | Equivalents |
| 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid | 270.28 | 270 | 1.0 | 1.0 |
| Primary Amine (R-NH₂) | Varies | Varies | 1.1 | 1.1 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 380.23 | 418 | 1.1 | 1.1 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 259 (0.34 mL) | 2.0 | 2.0 |
| Anhydrous DMF (N,N-Dimethylformamide) | - | 5 mL | - | - |
| Ethyl acetate (EtOAc) | - | As needed | - | - |
| Saturated aqueous NaHCO₃ | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Experimental Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid (270 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol).
-
Add anhydrous DMF (5 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Add the primary amine (1.1 mmol) to the solution, followed by the dropwise addition of DIPEA (0.34 mL, 2.0 mmol).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Causality of Experimental Choices:
-
HATU is chosen as the coupling agent due to its high efficiency and ability to minimize side reactions, particularly racemization if chiral amines are used.
-
DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction, driving the equilibrium towards product formation.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated carboxylic acid intermediate.
Logical Flow of Amide Coupling:
Caption: Workflow for the synthesis of biphenyl carboxamides.
Fischer Esterification: Preparation of Biphenyl Esters
Fischer esterification is a classic method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst.[6][7] This reaction is reversible, and therefore, experimental conditions are chosen to drive the equilibrium towards the formation of the ester.[8]
Protocol: Methyl Ester Synthesis
This protocol details the esterification of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid with methanol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid | 270.28 | 270 mg | 1.0 | 1.0 |
| Methanol (MeOH) | 32.04 | 10 mL | ~247 | Excess |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 0.1 mL | ~1.8 | Catalytic |
| Saturated aqueous NaHCO₃ | - | As needed | - | - |
| Diethyl ether (Et₂O) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Experimental Procedure:
-
In a round-bottom flask, dissolve 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid (270 mg, 1.0 mmol) in methanol (10 mL).
-
Carefully add concentrated sulfuric acid (0.1 mL) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize the acid catalyst, followed by brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl ester.
-
If necessary, purify the product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Excess Methanol is used to act as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Chatelier's principle.[6]
-
Concentrated Sulfuric Acid serves as the catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
-
Aqueous NaHCO₃ wash is essential to remove the sulfuric acid catalyst and any unreacted carboxylic acid, simplifying the purification process.
Fischer Esterification Workflow:
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. athabascau.ca [athabascau.ca]
- 7. cerritos.edu [cerritos.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Note: A Robust and Scalable Synthesis of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic Acid
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, a key intermediate in the development of various pharmaceuticals. The described three-step synthetic route is designed for robustness and efficiency, making it suitable for multi-kilogram scale production. The process begins with the protection of 3-bromobenzaldehyde as a 1,3-dioxolane, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 3-carboxyphenylboronic acid, and concludes with a straightforward purification protocol. This guide offers detailed experimental procedures, explains the rationale behind key process decisions, and addresses critical safety and analytical considerations, providing researchers and process chemists with a reliable method for the large-scale production of this important building block.
Introduction and Strategic Overview
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules with therapeutic potential. The biphenyl scaffold is a common motif in drug discovery, and the presence of both a carboxylic acid and a protected aldehyde offers versatile handles for further chemical transformations.
The synthetic strategy detailed herein has been optimized for scalability, prioritizing cost-effective reagents, operational simplicity, and high yields. The chosen three-step approach involves:
-
Protection of 3-bromobenzaldehyde: The aldehyde functionality is protected as a 1,3-dioxolane. This acetal protecting group is stable under the basic conditions of the subsequent Suzuki-Miyaura coupling and can be readily removed under acidic conditions if the free aldehyde is required in a later step.[1]
-
Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed cross-coupling reaction is employed to form the pivotal biphenyl bond. This reaction is well-established for its functional group tolerance and reliability in large-scale synthesis.[2][3] The use of a heterogeneous palladium on carbon (Pd/C) catalyst is recommended for ease of removal and minimization of palladium contamination in the final product.[2][3]
-
Purification: The final product is purified through a combination of acid-base extraction and recrystallization, ensuring high purity suitable for pharmaceutical applications.
This synthetic design is illustrated in the workflow diagram below.
Figure 1: Overall synthetic workflow for the scale-up production of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(3-bromophenyl)-1,3-dioxolane
Rationale: The protection of the aldehyde as a dioxolane is a crucial first step to prevent unwanted side reactions during the subsequent Suzuki-Miyaura coupling. The use of a Dean-Stark apparatus is essential for driving the equilibrium towards the product by removing the water generated during the reaction.[1] Toluene is an excellent solvent for this purpose due to its azeotropic properties with water.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (kg) | Moles (mol) |
| 3-bromobenzaldehyde | 1.0 | 185.02 | 10.0 | 54.05 |
| Ethylene glycol | 1.2 | 62.07 | 4.02 | 64.86 |
| p-Toluenesulfonic acid | 0.02 | 172.20 | 0.186 | 1.08 |
| Toluene | - | - | 50 L | - |
Protocol:
-
To a 100 L reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus, add 3-bromobenzaldehyde (10.0 kg, 54.05 mol) and toluene (50 L).
-
Stir the mixture to dissolve the aldehyde.
-
Add ethylene glycol (4.02 kg, 64.86 mol) and p-toluenesulfonic acid (0.186 kg, 1.08 mol).
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by GC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 L) and then with brine (20 L).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield 2-(3-bromophenyl)-1,3-dioxolane as a pale yellow oil. The product is typically used in the next step without further purification. Expected yield: 11.8 - 12.3 kg (95-99%).
Step 2: Suzuki-Miyaura Coupling to form 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
Rationale: The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. For large-scale synthesis, using a heterogeneous catalyst like Pd/C is advantageous as it can be easily removed by filtration, minimizing palladium contamination in the final product.[2][3] A mixed solvent system of methanol and water is often effective for this type of coupling, and potassium carbonate is a commonly used base.[2][3] It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation of the palladium catalyst.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (kg) | Moles (mol) |
| 2-(3-bromophenyl)-1,3-dioxolane | 1.0 | 229.07 | 12.0 | 52.38 |
| 3-carboxyphenylboronic acid | 1.1 | 165.95 | 9.55 | 57.62 |
| Palladium on Carbon (10 wt%) | 0.01 | - | 0.557 | 0.524 |
| Potassium Carbonate | 2.5 | 138.21 | 18.1 | 130.95 |
| Methanol | - | - | 60 L | - |
| Water | - | - | 30 L | - |
Protocol:
-
To a 200 L reactor, add 2-(3-bromophenyl)-1,3-dioxolane (12.0 kg, 52.38 mol), 3-carboxyphenylboronic acid (9.55 kg, 57.62 mol), potassium carbonate (18.1 kg, 130.95 mol), methanol (60 L), and water (30 L).
-
Stir the mixture and sparge with nitrogen for at least 30 minutes to degas the solution.
-
Under a nitrogen atmosphere, add 10 wt% palladium on carbon (0.557 kg, 1 mol%).
-
Heat the reaction mixture to reflux (approximately 70-75 °C) and maintain for 8-12 hours.
-
Monitor the reaction progress by HPLC until the starting materials are consumed.
-
Cool the reaction mixture to 40-50 °C and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol (2 x 10 L).
-
Combine the filtrates and proceed to the purification step.
Step 3: Purification of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
Rationale: An acid-base workup is a standard and effective method for purifying carboxylic acids.[4] The product is soluble in a basic aqueous solution as its carboxylate salt, while non-acidic impurities remain in the organic phase. Subsequent acidification precipitates the pure carboxylic acid. Recrystallization from a suitable solvent system further enhances the purity.
Protocol:
-
Concentrate the filtrate from the previous step under reduced pressure to remove most of the methanol.
-
Dilute the remaining aqueous solution with water (50 L) and wash with ethyl acetate (2 x 30 L) to remove non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.
-
Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Filter the solid, wash the cake with cold water (2 x 20 L), and dry under vacuum at 50 °C to a constant weight.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.
-
Dissolve the crude product in hot ethanol (approximately 4 L per kg of product) and slowly add water until the solution becomes cloudy.
-
Heat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath.
-
Filter the purified product, wash with a cold ethanol/water mixture (1:1), and dry under vacuum at 60 °C. Expected yield: 12.5 - 13.6 kg (80-87% over two steps).
Safety and Handling Considerations
-
Palladium on Carbon: While generally stable, dry Pd/C can be pyrophoric. Handle in a well-ventilated area and avoid creating dust. It is best handled as a wet paste.
-
Suzuki-Miyaura Coupling: These reactions can be exothermic, especially on a large scale.[5] Ensure adequate cooling capacity and monitor the internal temperature closely during the reaction.
-
Solvents: Toluene, methanol, and ethyl acetate are flammable. Use in a well-ventilated area away from ignition sources.
-
Acids and Bases: Concentrated hydrochloric acid and potassium carbonate are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical method would use a C18 column with a mobile phase gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Residual Palladium Analysis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of residual palladium in the final product, which is a critical quality attribute for pharmaceutical intermediates.
Process Optimization and Troubleshooting
Figure 2: Troubleshooting guide for the Suzuki-Miyaura coupling step.
-
Incomplete Protection Reaction: If the formation of the dioxolane is slow or incomplete, ensure the Dean-Stark trap is functioning correctly to remove water. The p-toluenesulfonic acid catalyst can also be replaced with a milder Lewis acid if acid-sensitive functional groups are present.[1]
-
High Palladium Contamination: If residual palladium levels are high, consider a second filtration through celite or treatment of the product solution with a palladium scavenger like L-cysteine.[6]
-
Low Yield in Suzuki Coupling: Incomplete reaction can be due to several factors as outlined in Figure 2. Ensure all reagents are of good quality and that the reaction is performed under strictly anaerobic conditions.[7][8]
Conclusion
The synthetic protocol detailed in this application note provides a robust and scalable method for the production of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid. By employing a strategic protection step and an optimized, heterogeneous Suzuki-Miyaura cross-coupling, this process is well-suited for the demands of industrial-scale synthesis in the pharmaceutical sector. The provided guidelines on safety, analysis, and troubleshooting will aid researchers and chemists in the successful implementation of this synthesis.
References
- Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ACS Sustainable Chemistry & Engineering.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. American Chemical Society.
- Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering.
- What is the most mild method for the oxidation of aldehyde to carboxylic acid?
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
- Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal.
- Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
- Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Publishing.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- Aldehyde synthesis by deprotection or hydrolysis. Organic Chemistry Portal.
- Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed...
- Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5.
- 1,3-Dioxanes, 1,3-Dioxolanes. Scribd.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
- A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions.
- Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. NIH.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town.
- General procedures for the purific
- Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
- Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carboc
- A simple and effective procedure for the acetalization of 4-hydroxybenzaldehyde producing the corresponding dioxolane?
- Biphenyls and their derivatives as synthetically and pharmacologically important arom
- 2-oxo-1,3-dioxolane-4-carboxylic acid and derivatives thereof, their preparation and use.
- Synthesis and Properties of (1,3-Dioxolan-2-yl)furans.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. NIH.
- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. NIH.
- Synthesis of Esters from Carboxylic Acids and Deriv
- Synthesis of Z-5-carboxymethylene-1,3-dioxolan-4-ones: a better way. PubMed.
- Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. NIH.
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- 8. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic Acid in Advanced Materials Science
Introduction: A Multifunctional Building Block for Next-Generation Materials
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is an intriguing, bifunctional organic molecule poised for significant applications in materials science. Its unique architecture combines a rigid, aromatic biphenyl backbone with two distinct functional moieties: a carboxylic acid group and a dioxolane group. This combination makes it a highly versatile precursor for the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and functional polymers.
The biphenyl core imparts thermal stability and structural rigidity, essential attributes for high-performance materials. The carboxylic acid provides a reactive site for forming strong coordination bonds with metal ions or for engaging in polymerization reactions.[1][2] Crucially, the 1,3-dioxolane group serves as a masked aldehyde—a chemically protected carbonyl group. This latent functionality is stable under many reaction conditions but can be selectively deprotected post-synthesis to introduce a reactive aldehyde. This allows for subsequent covalent modifications, enabling the precise engineering of a material's surface chemistry and properties.
This guide provides an in-depth exploration of two primary applications for this molecule: as a linker for the synthesis of functional Metal-Organic Frameworks and as a monomer for the creation of advanced, modifiable polyesters. We will detail the scientific rationale, provide step-by-step protocols, and discuss methods for characterization, offering researchers a comprehensive starting point for innovation.
Application I: A Smart Linker for Functional Metal-Organic Frameworks (MOFs)
The rational design of MOFs relies on the selection of appropriate organic linkers and metal nodes to build porous, crystalline structures.[3] 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is an excellent candidate for a "smart" linker. The carboxylic acid group readily coordinates with metal centers, while the protected aldehyde on the other end of the biphenyl strut can be revealed later for post-synthetic modification (PSM). PSM is a powerful technique for introducing new functionalities into a pre-existing MOF without altering its underlying topology.
The resulting "aldehyde-tagged" MOF can be used to covalently anchor catalysts, sensing molecules, or other functional groups, creating highly sophisticated materials for applications in gas storage, separation, catalysis, and chemical sensing.[4]
Experimental Protocol: Solvothermal Synthesis of a Dioxolane-Functionalized MOF (Hypothetical: GEM-MOF-1)
This protocol describes the synthesis of a hypothetical MOF, "GEM-MOF-1," using 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid and zinc nitrate as the metal source.
Materials:
-
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid (CAS: 400750-26-7)[5]
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, absolute
-
20 mL Scintillation Vials
-
Programmable Laboratory Oven
Procedure:
-
In a 20 mL scintillation vial, dissolve 54.1 mg (0.2 mmol) of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid in 10 mL of anhydrous DMF.
-
In a separate vial, dissolve 89.2 mg (0.3 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of anhydrous DMF.
-
Combine the two solutions in the first vial. Cap the vial tightly.
-
Sonicate the mixture for 5 minutes to ensure homogeneity.
-
Place the vial in a programmable laboratory oven.
-
Heat the mixture to 100 °C over 2 hours and hold at this temperature for 24 hours.
-
Allow the oven to cool slowly to room temperature over 12 hours.
-
Colorless, crystalline precipitates of GEM-MOF-1 should be observed.
-
Decant the mother liquor carefully.
-
Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.
-
To activate the MOF, the solvent within the pores must be exchanged. Decant the DMF and add 10 mL of absolute ethanol. Let it sit for 24 hours.
-
Decant the ethanol and heat the crystals under a high vacuum at 120 °C for 12 hours to remove all solvent molecules from the pores. The activated MOF is now ready for characterization or post-synthetic modification.
Protocol: Post-Synthetic Modification via Dioxolane Deprotection
This protocol details the conversion of the dioxolane groups within GEM-MOF-1 to reactive aldehyde groups.
Materials:
-
Activated GEM-MOF-1 (approx. 50 mg)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Acetone
Procedure:
-
Suspend 50 mg of activated GEM-MOF-1 in 10 mL of anhydrous THF in a round-bottom flask.
-
Add 1 mL of 2 M HCl solution to the suspension.
-
Stir the mixture at 40 °C for 6 hours. The mild acidic condition is typically sufficient to hydrolyze the acetal (dioxolane) to the aldehyde and ethylene glycol.[6]
-
Collect the solid product by centrifugation or filtration.
-
Wash the aldehyde-functionalized MOF thoroughly with THF (3 x 10 mL) and then acetone (2 x 10 mL) to remove the acid and ethylene glycol byproduct.
-
Dry the material under vacuum at 80 °C for 4 hours. The resulting MOF now possesses accessible aldehyde groups for further covalent reactions.
Characterization & Expected Results
The successful synthesis and modification of the MOF should be confirmed using a suite of analytical techniques.
| Technique | Purpose | Expected Outcome for GEM-MOF-1 |
| PXRD (Powder X-ray Diffraction) | To confirm the crystallinity and phase purity of the synthesized MOF. | A distinct diffraction pattern matching a simulated pattern from single-crystal data, indicating a highly ordered, crystalline structure. The pattern should remain intact after post-synthetic modification. |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | To identify functional groups and confirm the incorporation of the linker and its modification. | Before PSM: Characteristic peaks for the carboxylic acid (coordinated), aromatic C-H, and C-O stretches of the dioxolane ring. After PSM: Disappearance of the dioxolane C-O stretches and appearance of a new C=O stretch around 1690-1715 cm⁻¹, indicative of the aldehyde group. |
| TGA (Thermogravimetric Analysis) | To assess the thermal stability of the framework and confirm the removal of guest solvents. | A high decomposition temperature (likely >350 °C), reflecting the stability of the biphenyl-based framework.[7] A weight loss step corresponding to the removal of coordinated solvent molecules will be observed. |
| BET (Brunauer-Emmett-Teller) Analysis | To measure the specific surface area and porosity of the activated MOF. | A high surface area, typical for porous MOFs, confirming the presence of accessible pores after activation. |
Workflow for MOF Synthesis and Functionalization
Caption: Workflow for the synthesis, activation, and post-synthetic modification of GEM-MOF-1.
Application II: Monomer for High-Performance, Functional Polyesters
Wholly aromatic polyesters are known for their exceptional thermal stability and mechanical strength.[7] 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid can serve as a valuable monomer for creating such high-performance polymers with the added benefit of latent functionality. Through polycondensation with an aromatic diol, a polyester can be synthesized where the rigid biphenyl units form the polymer backbone.
The pendant dioxolane groups along the polymer chain can be subsequently deprotected to aldehydes. This allows for cross-linking of the polymer chains to enhance mechanical properties or for grafting other molecules to create functional polymer films, fibers, or membranes.
Experimental Protocol: Synthesis of a Dioxolane-Functionalized Aromatic Polyester
This protocol describes the direct polycondensation of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid with a commercially available diol, 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF), to yield a soluble, high-performance polyester.
Materials:
-
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
-
4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF)
-
Diphenyl chlorophosphate ((PhO)₂POCl)
-
Pyridine, anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl)
-
Methanol
-
Argon gas supply
Procedure:
-
Set up a three-neck flask equipped with a mechanical stirrer, an argon inlet, and a condenser.
-
Dry the glassware thoroughly in an oven and assemble while hot under a stream of argon.
-
To the flask, add 2.70 g (10 mmol) of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, 3.36 g (10 mmol) of Bisphenol AF, and 1.0 g of LiCl.
-
Add 40 mL of anhydrous NMP and 8 mL of anhydrous pyridine to the flask.
-
Stir the mixture at room temperature under argon until all solids dissolve.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 3.2 mL (approx. 12 mmol) of diphenyl chlorophosphate to the cooled solution over 30 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C.
-
Maintain the temperature at 100 °C and stir vigorously for 5 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
After 5 hours, cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution slowly into 500 mL of rapidly stirring methanol.
-
A fibrous or powdered white precipitate of the polyester will form.
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove salts and residual solvents.
-
Dry the final polyester product in a vacuum oven at 80 °C for 24 hours.
Characterization & Expected Properties
The resulting polyester should be characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Outcome |
| ¹H NMR (Nuclear Magnetic Resonance) | To confirm the polymer structure and the integrity of the dioxolane group. | Peaks corresponding to the aromatic protons of both the biphenyl and Bisphenol AF units, as well as the characteristic signals for the dioxolane protons. |
| GPC (Gel Permeation Chromatography) | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI). | High number-average molecular weight (Mn > 15,000 g/mol ) with a PDI between 1.5 and 2.5, typical for step-growth polymerization. |
| DSC (Differential Scanning Calorimetry) | To measure the glass transition temperature (Tg). | A high Tg (likely > 180 °C) due to the rigid aromatic backbone, indicating good thermal stability.[7] |
| TGA (Thermogravimetric Analysis) | To assess the thermal decomposition temperature. | High thermal stability, with a 5% weight loss temperature exceeding 450 °C in a nitrogen atmosphere. |
Polymerization Reaction Scheme
Caption: Polycondensation of the carboxylic acid and diol monomers to form the polyester.
References
- Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
- Ghasemzadeh, M. A., & Ghafuri, H. (2021). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Polymer Bulletin.
- Asian Journal of Green Chemistry. (2022). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- United States Biological. (n.d.). 3'-(1,3-Dioxolan-2-yl)biphenyl-3-carboxylic acid - Data Sheet.
- Voitovich, A. S., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids.
- Mishnev, A. F., et al. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans.
- Google Patents. (n.d.). CA2802266A1 - 2-oxo-1,3-dioxolane-4-carboxylic acid and derivatives thereof, their preparation and use.
- Dalton Transactions. (n.d.). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. RSC Publishing.
- Google Patents. (n.d.). US6090891A - Carboxyl-containing polymer(s) with (2-oxo-1,3-dioxolan-4-yl)methyl groups-containing compound(s).
- MDPI. (2019).
- ResearchGate. (n.d.). Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion.
- Ossila. (n.d.). Porous Organic Frameworks | Functional Ligand Linkers. Ossila.
- Ma Research Group. (n.d.). Metal-Organic Frameworks (MOFs)
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. sqma.myweb.usf.edu [sqma.myweb.usf.edu]
- 5. usbio.net [usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
Welcome to the technical support center for the synthesis of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important pharmaceutical intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your synthesis and the purity of your final compound.
Introduction: The Criticality of Purity
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the common impurities that can arise during its synthesis, their origins, and effective strategies for their mitigation and removal.
Common Synthetic Routes and Potential Impurities
The most common and industrially scalable approach for the synthesis of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction. An alternative, though often less favored for this specific molecule, is a Grignard-based approach. This guide will primarily focus on the Suzuki-Miyaura route, as it is the most prevalent.
Visualizing the Synthesis: A General Suzuki-Miyaura Pathway
Caption: Generalized Suzuki-Miyaura synthesis of the target compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, with a focus on impurity identification and control.
Impurity-Related Questions
Q1: I am observing a significant amount of a homocoupled biphenyl impurity in my reaction mixture. What is the cause and how can I minimize it?
A1: The formation of homocoupled biphenyls is a common side reaction in Suzuki-Miyaura couplings. This can occur with either of your starting materials, leading to 3,3'-dicarboxybiphenyl or 3',3''-bis(1,3-dioxolan-2-yl)biphenyl.
-
Causality: Homocoupling is often promoted by reaction conditions that favor the reaction of the organoboronic acid with itself or the aryl halide with itself, rather than the desired cross-coupling. This can be influenced by the catalyst, base, and temperature.
-
Troubleshooting:
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For instance, using bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.[1]
-
Control Stoichiometry: Ensure a precise 1:1 stoichiometry between your aryl halide and boronic acid. An excess of either reactant can lead to self-coupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize homocoupling.
-
Base Selection: The choice of base can influence the rate of competing side reactions. Weaker bases like potassium carbonate or cesium fluoride may be preferable in some cases.
-
Q2: My final product is contaminated with unreacted starting materials. How can I improve the conversion rate?
A2: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions.
-
Causality: Poor conversion can be due to a number of factors, including catalyst deactivation, insufficient reaction time or temperature, or issues with the quality of your reagents. The presence of a carboxylic acid group can sometimes lead to catalyst inhibition.[2]
-
Troubleshooting:
-
Catalyst Loading: Increasing the catalyst loading may improve conversion, but be mindful of cost and potential for metal contamination in the final product.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC and ensure it has gone to completion. If the reaction stalls, a modest increase in temperature may be beneficial.
-
Reagent Quality: Ensure your boronic acid is of high quality and has not undergone significant protodeboronation (see Q3). Use anhydrous solvents to prevent quenching of the catalyst.
-
Protect the Carboxylic Acid: In cases of persistent catalyst inhibition, consider protecting the carboxylic acid as an ester. The ester can be hydrolyzed in a subsequent step.
-
Q3: I suspect my boronic acid is degrading during the reaction. What is happening and how can I prevent it?
A3: The degradation of boronic acids, known as protodeboronation, is a well-documented side reaction in Suzuki-Miyaura couplings.
-
Causality: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by aqueous basic conditions and elevated temperatures.
-
Troubleshooting:
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding acids.[3]
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can mitigate this.
-
Base Selection: The choice of base can impact the rate of protodeboronation. Experiment with different bases to find the optimal conditions for your specific substrates.
-
Q4: I am seeing an impurity that appears to be my desired product without the dioxolane group. What is causing this?
A4: The 1,3-dioxolane group is an acetal used to protect an aldehyde or ketone. While generally stable, it can be hydrolyzed under certain conditions.
-
Causality: Dioxolanes are susceptible to hydrolysis under acidic conditions. While Suzuki-Miyaura reactions are typically run under basic conditions, localized acidity or an acidic workup can lead to premature deprotection.[4]
-
Troubleshooting:
-
Maintain Basic Conditions: Ensure the reaction mixture remains basic throughout the process.
-
Neutral or Basic Workup: During product isolation, use a neutral or slightly basic aqueous wash instead of an acidic one if premature deprotection is a concern. The carboxylic acid can be protonated in a separate, controlled step if necessary.
-
Stability Check: It is good practice to test the stability of your dioxolane-containing starting material under the planned reaction conditions (base, solvent, temperature) in the absence of the other coupling partner and catalyst.
-
Process and Purification Questions
Q5: What are the best practices for purifying the final product and removing residual palladium?
A5: Purification of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid typically involves crystallization and/or column chromatography. Removing residual palladium is a critical step in pharmaceutical synthesis.
-
Purification Strategies:
-
Crystallization: This is often the most effective method for removing non-polar impurities like homocoupled byproducts. Experiment with different solvent systems to achieve good purity and yield.
-
Column Chromatography: For difficult separations, silica gel chromatography can be employed.[5]
-
-
Palladium Removal:
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.
-
Metal Scavengers: Various commercial metal scavengers can be used to selectively bind and remove palladium.
-
Filtration through Celite: Passing the reaction mixture through a pad of Celite can help remove precipitated palladium species.
-
Analytical Characterization
Q6: What analytical techniques are recommended for impurity profiling of my final product?
A6: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantifying the purity of your product and detecting impurities.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of unknown impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the final product and any isolated impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect volatile impurities and residual solvents.[6]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common impurities.
Quantitative Data Summary
| Impurity Type | Typical Source | Recommended Analytical Technique | Mitigation Strategy |
| Homocoupled Biphenyls | Side reaction of starting materials | HPLC, LC-MS | Optimize catalyst, control stoichiometry |
| Unreacted Starting Materials | Incomplete reaction | HPLC | Increase catalyst loading, extend reaction time |
| Protodeboronation Product | Degradation of boronic acid | HPLC, LC-MS | Use boronic esters, anhydrous conditions |
| Deprotected Aldehyde | Hydrolysis of dioxolane | HPLC, LC-MS, NMR | Maintain basic pH, modify workup |
| Residual Palladium | Catalyst carryover | ICP-MS | Activated carbon, metal scavengers |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 3-bromobenzoic acid (1.0 eq), 3'-(1,3-dioxolan-2-yl)phenylboronic acid (1.0-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, being mindful of the pH to avoid premature deprotection of the dioxolane.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Impurity Identification by LC-MS
-
Prepare a sample of the crude reaction mixture by diluting a small aliquot in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto an LC-MS system equipped with a C18 column.
-
Run a gradient elution method, for example, starting with a high percentage of water with 0.1% formic acid and gradually increasing the percentage of acetonitrile with 0.1% formic acid.
-
Analyze the resulting mass spectrum for peaks corresponding to the expected product and potential impurities (e.g., starting materials, homocoupled products).
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Al-Zoubi, R. M. Protodeboronation of Organoboronic Acids and Esters. Org. Process Res. Dev.2016 , 20 (10), 1668–1680. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Bard, E. R.; et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society2007 , 129 (48), 15009-15018. [Link]
- Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry2011 , 7, 642-648. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research2018 , 9(10), 4065-4076. [Link]
-
Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. [Link]
Sources
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions for Biphenyl Carboxylic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the synthesis of biphenyl carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet sometimes finicky transformation. Here, we move beyond simple protocols to explore the underlying chemistry of common failures, providing you with the expert insights needed to diagnose and resolve issues in your own laboratory.
I. Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The reaction fundamentally involves the palladium-catalyzed cross-coupling of an organoboron species (like a boronic acid) with an organohalide.[2][4] The catalytic cycle, the engine of this transformation, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] A failure at any of these stages can lead to a stalled or failed reaction.
Caption: Troubleshooting workflow for an unreactive Suzuki coupling.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Inactive Catalyst | The Pd(0) active species has not been generated or has decomposed. This can be due to poor quality precatalyst, oxidation by air, or inhibition by impurities. [5] | Use a fresh, high-purity palladium source. If using a Pd(II) source, ensure conditions are suitable for its reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |
| Degraded Boronic Acid | Boronic acids can undergo protodeboronation, especially in the presence of moisture or acid. This is a very common cause of reaction failure. | Check the purity of the boronic acid by NMR or melting point. If necessary, recrystallize or purify it. Store boronic acids in a desiccator. |
| Poor Ligand Choice | The phosphine ligand may not be suitable for the specific substrates, particularly with less reactive aryl chlorides. [6] | For aryl chlorides, switch to bulky, electron-rich ligands like SPhos or XPhos. [7][6]For other substrates, a ligand screen may be necessary. |
| Insufficient Degassing | Residual oxygen in the solvent or reaction vessel can poison the catalyst. [8][5] | Use a robust degassing method such as three freeze-pump-thaw cycles. Alternatively, sparge the solvent with an inert gas (Ar or N₂) for at least 30 minutes. |
Symptom 2: Low Yield with Significant Side Products
When the desired product is formed in low yield alongside other compounds, competing reaction pathways are at play.
Common Side Products and Their Causes
-
Protodeboronation Product (Arene from Boronic Acid): This arises from the cleavage of the C-B bond and its replacement with a C-H bond. It is often caused by excess water or acidic impurities.
-
Solution: Use anhydrous solvents and ensure the base is not hygroscopic. If the aryl halide or boronic acid has an acidic proton, consider protecting it.
-
-
Homocoupling of Boronic Acid (Biaryl from Boronic Acid): As discussed in the FAQs, this is often due to the presence of oxygen and Pd(II). [8] * Solution: Rigorous degassing is paramount. [5]Ensure efficient reduction of the Pd(II) precatalyst to Pd(0).
-
Dehalogenation of Aryl Halide (Arene from Aryl Halide): The aryl halide is reduced to the corresponding arene. This can be promoted by certain phosphine ligands and bases.
-
Solution: Screen different ligands and bases. Sometimes, lowering the reaction temperature can disfavor this pathway.
-
Symptom 3: Difficulty with Workup and Purification of Biphenyl Carboxylic Acids
The carboxylic acid functionality introduces specific challenges during the workup and purification stages.
Workup Protocol for Biphenyl Carboxylic Acids
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Basification and Extraction: Add an aqueous solution of a base (e.g., 1M NaOH or K₂CO₃) to the reaction mixture. This will deprotonate the carboxylic acid product, forming a water-soluble carboxylate salt. [9]Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) to remove non-polar impurities and unreacted starting materials. [9]3. Acidification and Product Extraction: Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. [9]This will protonate the carboxylate, making the carboxylic acid product insoluble in water. [9]Extract the product into an organic solvent like ethyl acetate or dichloromethane. [9]4. Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Common Purification Issues
| Issue | Potential Cause | Solution |
| Product is insoluble in common organic solvents. | The biphenyl carboxylic acid may have poor solubility, especially if it contains other polar functional groups. | Try a different solvent for extraction and chromatography. A mixture of solvents may be required. Diethyl ether or ethyl acetate are often better choices than DCM for carboxylic acids. [9] |
| Product co-elutes with impurities during chromatography. | The impurities may have similar polarity to the product. | Adjust the polarity of the mobile phase. Consider using a different stationary phase for chromatography. Recrystallization may be a more effective purification method. |
| Low mass balance after workup. | The product may be partially soluble in the aqueous layer even after acidification, or it may adhere strongly to glassware. [9] | Ensure the aqueous layer is thoroughly extracted after acidification. Rinsing the reaction flask and separatory funnel with the extraction solvent can help recover adsorbed product. |
IV. Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acids
-
Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), and phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Degassing: Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).
-
Solvent and Base Addition: Add the degassed solvent (e.g., dioxane, toluene, or DMF, often with a small amount of water) via syringe. Then, add the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv) as a solid or a degassed aqueous solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Follow the workup protocol described in Section III.
V. References
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
optimizing reaction conditions for the synthesis of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid (CAS 400750-26-7).[1] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and refine your reaction conditions for optimal yield and purity.
The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds between two aromatic rings.[2][3] Our focus will be on navigating the common challenges associated with this reaction, particularly concerning reagent stability, catalyst activity, and the integrity of the 1,3-dioxolane protecting group.
Reaction Overview
The synthesis joins two key fragments: a phenyl ring bearing a carboxylic acid and another bearing a protected aldehyde (the 1,3-dioxolane). The two most common approaches are illustrated below.
Caption: General synthetic routes via Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for this molecule?
A: The Suzuki-Miyaura cross-coupling reaction is the industry standard for constructing the biphenyl backbone.[3][4] Both Route A and Route B, shown above, are viable. The choice often depends on the commercial availability and cost of the starting materials. Generally, the reactivity of the aryl halide follows the trend I > Br > OTf >> Cl.[5] Using an aryl bromide or iodide is recommended for higher reactivity and milder reaction conditions compared to an aryl chloride.
Q2: Will the 1,3-dioxolane protecting group survive the Suzuki coupling conditions?
A: Yes, the 1,3-dioxolane group is robust and highly stable under the basic and nucleophilic conditions typical of Suzuki reactions.[6][7] Its primary liability is to aqueous acidic conditions.[6] Therefore, it will remain intact throughout the coupling reaction. The acidic workup step, however, must be performed carefully, usually at low temperatures, to prevent premature deprotection.
Q3: What are the most critical parameters I need to control for a successful reaction?
A: Success in Suzuki coupling hinges on three key areas:
-
Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state, often observed as the formation of palladium black.[5] It is imperative to degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[8]
-
Reagent Quality: Boronic acids are susceptible to degradation over time, particularly through a process called protodeboronation, where the C-B bond is cleaved.[5][9] Using fresh, high-purity boronic acid is crucial.
-
Choice of Base and Solvent: The base is not just a spectator; it is essential for the catalytic cycle. The solvent system must solubilize the reactants to a reasonable extent. A biphasic system like dioxane/water or THF/water is often effective.[4][10]
Detailed Experimental Protocol
This protocol describes a general method for the synthesis via a Suzuki-Miyaura cross-coupling reaction, based on established procedures for similar biphenyl carboxylic acids.[4][8]
Materials:
-
3-Iodobenzoic acid (1.0 equiv)
-
3'-(1,3-Dioxolan-2-yl)phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv) or SPhos (0.04 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, combine 3-iodobenzoic acid, 3'-(1,3-Dioxolan-2-yl)phenylboronic acid, potassium carbonate, palladium(II) acetate, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to thoroughly remove oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the limiting starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove non-acidic impurities.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify with 2M HCl to a pH of 2-3. A white precipitate of the product should form. Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the final product.[4][11]
Troubleshooting and Optimization Guide
Even with a robust protocol, challenges can arise. This section addresses specific issues in a Q&A format.
Caption: A stepwise workflow for troubleshooting low-yield reactions.
Q: My reaction failed to start, and the mixture turned black almost immediately. What is the cause?
A: This is a classic sign of palladium catalyst decomposition into palladium black, which is catalytically inactive.[5] The most common cause is the presence of oxygen.
-
Causality: The active Pd(0) species in the catalytic cycle is readily oxidized by trace oxygen, causing it to precipitate out of solution. Phosphine ligands can also be oxidized, inhibiting their ability to stabilize the catalyst.[5]
-
Solution: Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles).[12] Make certain your reaction vessel is purged adequately with an inert gas and that a positive pressure is maintained throughout the experiment.
Q: The reaction is very slow or stalls completely, but the catalyst looks fine. What should I investigate next?
A: This often points to an issue with one of the coupling partners, typically the boronic acid.
-
Causality: Arylboronic acids can undergo competitive side reactions, most notably protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5] This is often a problem with older reagents or under prolonged heating.
-
Solution: Use a freshly opened bottle of the boronic acid or purify the existing stock. For particularly challenging substrates, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, which are more resistant to degradation.[5]
Q: My TLC shows significant byproduct formation. I see a spot corresponding to my starting halide being consumed, but very little product. What are the likely side reactions?
A: Two common side reactions can account for this observation:
-
Protodeboronation: As mentioned above, your boronic acid may be degrading to the corresponding arene (e.g., benzaldehyde ethylene acetal). This consumes the reagent without forming the desired product.
-
Homocoupling: You may be forming homocoupled products from your boronic acid (forming a symmetrical biphenyl). This is often promoted by the presence of oxygen or using an incorrect stoichiometry of reagents.
-
Solution: Re-verify the quality of your boronic acid and the integrity of your inert atmosphere. Ensure accurate weighing of reagents; an excess of the boronic acid can sometimes favor homocoupling.
Q: I isolated my product, but the NMR spectrum shows an unexpected aldehyde signal. What happened to the dioxolane group?
A: This indicates that the 1,3-dioxolane protecting group has been at least partially cleaved.
-
Causality: Dioxolanes are acetals, which are readily hydrolyzed back to the parent carbonyl and diol under aqueous acidic conditions.[6][13] While stable to the basic coupling reaction, the acidic workup is the most likely step for this deprotection.
-
Solution: During the workup, perform the acidification at a low temperature (0-5 °C) and work quickly. Do not let the acidified aqueous layer sit for an extended period before extraction. If partial deprotection is unavoidable, the two compounds (protected and deprotected) can typically be separated by silica gel chromatography. Alternatively, if the final desired product requires the aldehyde, the crude mixture can be treated with aqueous acid to fully deprotect it before purification.
Reaction Parameter Optimization
For researchers looking to maximize yield, a systematic optimization of reaction parameters may be necessary. The following table provides a starting point based on literature precedents for Suzuki couplings of aryl carboxylic acids.[8][14][15][16]
| Parameter | Variable | Recommended Starting Point | Rationale & Comments |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C | Pd(OAc)₂ with a ligand | Pd(OAc)₂ is an air-stable precatalyst. Pd/C is a heterogeneous option that can simplify purification.[17] |
| Ligand | PPh₃, Buchwald Ligands (e.g., SPhos) | SPhos | Bulky, electron-rich phosphine ligands like SPhos can accelerate the reaction and improve yields, especially with less reactive halides.[10] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, KF | K₂CO₃ | A moderately strong inorganic base is standard. K₃PO₄ is stronger and can be effective for stubborn couplings. KF can sometimes prevent ester cleavage if an ester group were present.[9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | Dioxane/H₂O (4:1) | The aqueous component is crucial for dissolving the base and facilitating the catalytic cycle. Aprotic solvents like DMF can be useful if starting material solubility is an issue.[9] |
| Temperature | 80 - 110 °C | 90 °C | Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition and reagent degradation. |
References
-
da Silva, F. C., et al. (2021). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. SciELO. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Retrieved from [Link]
-
Ennis, D. S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Ennis, D. S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. Retrieved from [Link]
-
University of Illinois. (n.d.). Protecting Groups. Retrieved from [Link]
-
MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
- Google Patents. (n.d.). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
-
ResearchGate. (2024). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]
-
Callum, J., & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Retrieved from [Link]
-
Journal of Pharmacy and Pharmacology. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
-
ResearchGate. (n.d.). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed.... Retrieved from [Link]
-
Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. SCIRP. Retrieved from [Link]
-
Karakuş, S., & Hamurcu, F. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. Retrieved from [Link]
Sources
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Technical Support Center: Purification of Biphenyl Carboxylic Acids
Welcome to the Technical Support Center for the purification of biphenyl carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity biphenyl carboxylic acids, key intermediates in pharmaceuticals and advanced materials.[1] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.
Section 1: Understanding the Core Challenges
Biphenyl carboxylic acids, while structurally simple, present a unique set of purification challenges often stemming from their synthesis, typically via Suzuki-Miyaura cross-coupling.[1][2] Their rigid, planar structure can lead to challenging solubility profiles, and impurities often share significant structural similarity with the target compound, complicating separation.
Common Impurity Classes:
-
Catalyst Residues: Residual palladium from cross-coupling reactions is a primary concern, especially in pharmaceutical applications where strict limits on heavy metals are enforced.[3][4]
-
Unreacted Starting Materials: Unconsumed aryl halides and, more commonly, boronic acids or their derivatives can persist in the crude product.[5][6]
-
Homocoupling Byproducts: Self-coupling of the boronic acid or aryl halide starting materials can generate symmetrical biphenyl impurities (e.g., biphenyl from phenylboronic acid).[7]
-
Protodeboronation Products: The boronic acid can be replaced by a hydrogen atom from the solvent or base, leading to the de-boronated starting material as an impurity.[7]
-
Isomeric Impurities: If the starting materials are not isomerically pure, this will translate to the final product mixture.
The purification strategy must be robust enough to address these varied impurities. The following sections are structured as a troubleshooting guide to address the most common issues encountered during purification.
Section 2: Troubleshooting Crystallization & Recrystallization
Crystallization is often the most effective and scalable method for purifying solid biphenyl carboxylic acids. However, success is highly dependent on solvent selection and control over supersaturation.
FAQ 1: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice.[8] This typically happens for two main reasons:
-
The melting point of your compound (often depressed by impurities) is lower than the temperature of the solution from which it is precipitating.[8][9]
-
The rate of supersaturation is too high, causing the compound to crash out of solution before it has time to form an ordered crystal lattice.
This is a significant purification problem because impurities tend to be more soluble in the oily phase than in the crystallization solvent, leading to little or no purification.[8]
Troubleshooting Protocol for Oiling Out:
-
Re-heat and Dilute: Place the flask back on the heat source, re-dissolve the oil, and add more of the primary ("good") solvent to decrease the saturation point. Cool the solution much more slowly.[8]
-
Lower the Cooling Temperature: If the compound's melting point is low, ensure the cooling process is gradual and perhaps use a cooling bath set to a temperature just below the point where crystallization should begin, before moving to a colder temperature.
-
Change the Solvent System: Your solvent may be too "poor" for your compound. Try a solvent system where the biphenyl carboxylic acid has slightly higher solubility. Refer to the solubility data in Table 1.
-
Introduce a Seed Crystal: Once the solution is cooled to a point of slight supersaturation (just before it oils out), add a tiny, pure crystal of the desired compound. This provides a template for proper crystal lattice formation.[10] If you don't have a pure crystal, scratch the inside of the flask with a glass rod at the solvent line to create micro-scratches that can initiate nucleation.[8]
-
Reduce Impurity Load: High impurity levels can dramatically lower the melting point. If oiling out persists, consider a preliminary purification step (like a quick filtration through a silica plug or an acid-base extraction) to remove gross impurities before attempting recrystallization.[8]
FAQ 2: How do I choose the best solvent for recrystallization?
Answer: The ideal recrystallization solvent is one in which your biphenyl carboxylic acid is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[11] The impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Solubility Data for 4-Biphenylcarboxylic Acid
The following table provides solubility data in various solvents, which can serve as a starting point for solvent screening for other isomers as well.
| Solvent | Solubility (Mole Fraction, x) at 293.15 K (20°C) | Solubility (Mole Fraction, x) at 328.15 K (55°C) | Comments |
| Ethyl Acetate | 0.0712 | 0.2345 | High solubility, good for single-solvent recrystallization.[12] |
| Methyl Acetate | 0.0631 | 0.2101 | Similar to ethyl acetate.[12] |
| n-Butanol | 0.0389 | 0.1432 | Good temperature coefficient.[12] |
| Ethanol | 0.0255 | 0.1011 | Aqueous ethanol is a common and effective choice.[13] |
| Methanol | 0.0156 | 0.0698 | Lower solubility, may require larger volumes.[12] |
| Benzene | 0.0045 | 0.0234 | Low solubility; often used with a co-solvent like pet ether.[13] |
| Water | Insoluble | Insoluble | Useful as an anti-solvent in mixed-solvent systems.[14] |
Data adapted from the Journal of Chemical & Engineering Data.[12]
Experimental Workflow: Solvent Screening for Recrystallization
Caption: A systematic workflow for identifying a suitable recrystallization solvent.
Section 3: Troubleshooting Acid-Base Extraction
Acid-base extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities. The principle relies on converting the water-insoluble acid into its water-soluble carboxylate salt with a weak base, allowing it to be extracted into the aqueous phase.[15]
FAQ 3: I've formed a stable emulsion at the solvent interface. How can I break it?
Answer: Emulsion formation is common when extracting aromatic carboxylic acids, as the resulting carboxylate salt can act as a surfactant.[16][17] An emulsion is a suspension of fine droplets of one liquid within another, which can be very slow to separate.
Methods to Break Emulsions:
-
Time and Patience: Sometimes, simply letting the separatory funnel stand for an extended period will allow the layers to separate.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. This minimizes the energy input that creates emulsions.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion by "salting out" the organic components.[18]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets.
-
Change the Solvent: If a particular solvent (e.g., ethyl acetate) is prone to emulsification, try a different, less miscible solvent like dichloromethane (CH₂Cl₂) or tert-butyl methyl ether (TBME).[18]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
FAQ 4: My yield is low after re-acidification and extraction. What went wrong?
Answer: Low recovery can be attributed to several factors related to pH control and solubility.
-
Incomplete Initial Extraction: Ensure the pH of the aqueous layer during the initial basic extraction is at least 2 pH units above the pKa of your biphenyl carboxylic acid (pKa is typically ~4.2).[14] Use a pH strip to check. If the pH is too low, the acid will not be fully deprotonated and will remain in the organic layer.
-
Incomplete Re-acidification: To precipitate the acid from the aqueous salt solution, you must lower the pH to at least 2 units below the pKa. Add acid (e.g., 1M HCl) dropwise until the solution is strongly acidic (pH 1-2), and check with a pH meter or paper.[18]
-
Solubility of the Product: While biphenyl carboxylic acids are generally insoluble in water, there is still some minor solubility.[14] Ensure the aqueous solution is thoroughly chilled in an ice bath before filtering the precipitated solid.
-
Insufficient Back-Extraction: After re-acidifying, if you are extracting the product back into an organic solvent, perform at least three extractions with fresh solvent to ensure complete transfer from the aqueous phase.
Workflow for a Robust Acid-Base Extraction
Caption: A validated workflow for purifying biphenyl carboxylic acids via acid-base extraction.
Section 4: Troubleshooting Column Chromatography
When crystallization or extraction fails to provide sufficient purity, silica gel column chromatography is the next logical step. However, the acidic nature of these compounds can lead to challenges.
FAQ 5: My compound is streaking badly on the TLC plate and column. How can I get sharp bands?
Answer: Streaking or "tailing" is a common issue with carboxylic acids on standard silica gel. This is due to strong, non-ideal interactions between the acidic proton of the carboxyl group and the polar silanol (Si-OH) groups on the silica surface.
Solutions for Tailing on Silica Gel:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid, to your eluent (e.g., Hexane/Ethyl Acetate/Acetic Acid 70:30:0.5). The added acid protonates the silica surface and suppresses the deprotonation of your carboxylic acid, leading to much sharper bands.
-
Use a More Polar Solvent System: Sometimes, tailing occurs if the compound is not sufficiently soluble in the mobile phase. A system like Dichloromethane/Methanol (e.g., 98:2) can be effective.[5]
-
Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., on a C18 or Biphenyl stationary phase) can be highly effective.[19][20][21] Here, the stationary phase is nonpolar, and a polar mobile phase (e.g., Acetonitrile/Water with 0.1% formic acid) is used. Polar compounds elute earlier. A biphenyl stationary phase can offer unique π-π interactions, providing alternative selectivity compared to standard C18 columns.[20][21]
FAQ 6: I need to remove unreacted boronic acid. It has a similar Rf to my product. What should I do?
Answer: Arylboronic acids are common impurities from Suzuki couplings and can be challenging to remove as they are also acidic and polar.
Strategies for Boronic Acid Removal:
-
Basic Wash: Before chromatography, perform a liquid-liquid extraction. While your biphenyl carboxylic acid will be extracted by a weak base like sodium bicarbonate, many boronic acids (pKa ~8-10) require a stronger base like 1M NaOH to be fully deprotonated and extracted into the aqueous phase.[22][23] A careful extraction with a buffered solution at an intermediate pH can sometimes selectively extract one acid over the other.
-
Complexation/Scavenging: Boronic acids readily form complexes with diols. Washing the organic solution with a solution of diethanolamine can form a complex that pulls the boronic acid into the aqueous phase.[6][22] Alternatively, solid-supported scavengers like diethanolaminomethyl polystyrene can be used to bind and remove boronic acids by simple filtration.[6]
-
Chromatography with a Biphenyl Column: As mentioned, a biphenyl HPLC column can offer different selectivity based on aromatic interactions, which may be sufficient to resolve your product from the boronic acid impurity where a standard silica or C18 column fails.[20]
Section 5: Special Topic: Palladium Removal
For pharmaceutical applications, reducing residual palladium to parts-per-million (ppm) levels is mandatory.
FAQ 7: My product is a grey or black powder after synthesis. How do I effectively remove residual palladium?
Answer: The dark color is indicative of palladium black, a common form of precipitated palladium catalyst.[7] Various methods exist, often used in combination, to reduce palladium levels.
Palladium Removal Techniques
| Method | Principle | Typical Protocol | Pros | Cons |
| Filtration through Celite® | Physical Adsorption: Finely divided palladium particles are trapped in the porous filter aid. | Dilute the reaction mixture in a solvent (e.g., THF, EtOAc) and filter through a 1-2 inch pad of Celite®. Wash the pad thoroughly. | Simple, fast, removes bulk palladium. | Ineffective against soluble or colloidal palladium. |
| Activated Carbon Treatment | Adsorption: Palladium species adsorb onto the high surface area of activated carbon. | Stir the crude product solution with 5-10 wt% activated carbon for several hours to overnight, then filter through Celite® to remove the carbon. | Cost-effective, removes many forms of palladium. | Can sometimes adsorb the product, reducing yield. |
| Thiol-Based Scavengers | Chelation: Solid-supported scavengers with thiol (-SH) groups have a high affinity for palladium and form strong complexes. | Stir the product solution with a thiol-functionalized silica gel or polymer resin, then filter to remove the resin-bound palladium. | Highly effective, very selective, low product loss. | More expensive than carbon or Celite®. |
| Recrystallization | Exclusion: As a pure crystal lattice forms, the palladium impurities are excluded and remain in the mother liquor. | Perform a careful recrystallization after one of the above treatments. | Can significantly reduce palladium levels while achieving final purity. | Can sometimes concentrate palladium if it co-crystallizes.[4] |
Analytical Methods for Palladium Detection
Verifying the removal of palladium requires sensitive analytical techniques.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The industry standard for trace metal analysis, offering sub-ppm detection limits.[4][24]
-
Energy Dispersive X-ray Fluorescence (EDXRF): A rapid, non-destructive method for quantifying palladium in solid samples.[3]
-
Fluorometric/Colorimetric Assays: Newer, rapid screening methods that can be used in a synthesis lab to quickly assess the effectiveness of a scavenging protocol before submitting for formal ICP-MS analysis.[24][25]
References
-
Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1404-10. Available at: [Link]
-
Koide, K. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. Available at: [Link]
-
Li, R., et al. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data, 66(11), 4235–4245. Available at: [Link]
-
Koide, K., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
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Chemistry Stack Exchange. (2016). Emulsion formation during extraction. Available at: [Link]
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University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]
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ChemBK. 3-Biphenylcarboxylic acid. Available at: [Link]
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ResearchGate. (2016). Can I remove boronic acid using Work up process? Available at: [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
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Organic Chemistry Explained. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
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Ataman Kimya. BIPHENYL CARBOXYLIC ACID. Available at: [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
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Reddit. (2024). Column chromatography issues. r/chemistry. Available at: [Link]
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SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]
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University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization. Available at: [Link]
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Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]
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Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]
-
Chromtech. (n.d.). Chromatography Products. Available at: [Link]
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ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? Available at: [Link]
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Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]
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Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp. Available at: [Link]
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University of California, Santa Cruz. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Available at: [Link]
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Reddit. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. Available at: [Link]
-
Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Available at: [Link]
-
LCGC North America. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available at: [Link]
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Wikipedia. Acid–base extraction. Available at: [Link]
-
Green Chemistry. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. RSC Publishing. Available at: [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]
-
ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Available at: [Link]
-
PubMed Central. (n.d.). Spontaneous Emulsification: Elucidation of the Local Processes. Available at: [Link]
-
University of Cape Town. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-92-2). Available at: [Link]
-
PubChem. (1,1'-Biphenyl)-4-carboxylic acid. Available at: [Link]
- Google Patents. (n.d.). DE19831817C1 - Production of biphenyl carboxylic acid compounds.
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- 12. arborassays.com [arborassays.com]
- 13. reddit.com [reddit.com]
- 14. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Spontaneous Emulsification: Elucidation of the Local Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. chromtech.net.au [chromtech.net.au]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. reddit.com [reddit.com]
- 23. reddit.com [reddit.com]
- 24. books.rsc.org [books.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
stability and degradation of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
A Guide to Experimental Stability and Degradation
Welcome to the technical support center for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights into the stability, handling, and potential degradation of this molecule. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and extensive experience with similar molecular scaffolds to help you anticipate and troubleshoot challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid I should be aware of?
The molecule possesses two key functional groups that dictate its stability profile: the 1,3-dioxolane ring and the biphenyl-3-carboxylic acid core.
-
1,3-Dioxolane Group: This functional group is a cyclic acetal, which acts as a protecting group for an aldehyde. The primary liability of this group is its pronounced sensitivity to acidic conditions.[1][2] Even mildy acidic environments can catalyze the hydrolysis of the acetal, cleaving the ring to regenerate the parent aldehyde (3'-formylbiphenyl-3-carboxylic acid) and ethylene glycol.[3] Conversely, the dioxolane group is generally stable under basic and neutral conditions.[1]
-
Biphenyl Carboxylic Acid Core: The biphenyl structure itself is chemically robust and thermally stable. The carboxylic acid is a weak acid and will deprotonate under basic conditions to form a carboxylate salt.[4] While generally stable, you should avoid strong oxidizing agents and excessively high temperatures, which can affect many aromatic carboxylic acids.[5]
Q2: What are the recommended storage conditions for this compound in both solid and solution forms?
Proper storage is critical to ensure the long-term integrity of the compound. A datasheet for the compound recommends storing the solid at -20°C.[6]
| Form | Condition | Recommendation | Scientific Rationale & Causality |
| Solid | Temperature | -20°C (Recommended) [6] or 2-8°C (Acceptable for short-term) | Lowering the temperature minimizes the rate of any potential slow degradation reactions, ensuring long-term stability. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container. | Minimizes exposure to atmospheric moisture and oxygen. While oxidation is a secondary concern, preventing water absorption is key to avoiding hydrolysis if acidic impurities are present. | |
| Light | Protect from light by using an amber vial or storing in the dark. | Aromatic systems can sometimes be susceptible to photolytic degradation.[7] It is a standard best practice to protect such compounds from UV exposure. | |
| Solution | Temperature | -20°C to -80°C | In solution, molecular mobility is higher, increasing reaction rates. Freezing the solution is essential to prevent degradation, especially if the solvent has any acidic character. |
| Solvent Choice | Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, THF). Avoid protic solvents like methanol or ethanol for long-term storage. | Aprotic solvents lack acidic protons and are less likely to facilitate hydrolysis. Ensure the solvent is free from acidic impurities. | |
| pH | If an aqueous buffer is required, use a neutral or slightly basic pH (7.0 - 8.0). Strictly avoid acidic buffers. | This prevents the primary degradation pathway: acid-catalyzed hydrolysis of the dioxolane ring.[1][2] |
Q3: What is the main degradation product I should expect to see, and how can I detect it?
The most probable degradation product is 3'-formylbiphenyl-3-carboxylic acid , formed via the hydrolysis of the dioxolane group.
This degradation can be readily monitored using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The parent compound and the aldehyde degradant will have different polarities and thus different retention times. The aldehyde is typically more polar and will elute earlier than the parent compound. Confirmation of the degradant's identity can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the expected molecular weight change.
Troubleshooting Guide: Common Experimental Issues
Issue 1: I observe a new, more polar peak appearing in my HPLC chromatogram after sample preparation.
-
Probable Cause: You have likely induced acid-catalyzed hydrolysis of the dioxolane ring. This is the most common unintended degradation pathway for this molecule.
-
Root Cause Analysis:
-
Mobile Phase: Are you using an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid - TFA)? While necessary for good peak shape in many cases, prolonged exposure of the sample to the acidic mobile phase before injection can cause on-instrument or in-vial degradation.
-
Sample Diluent: Is your sample diluent acidic? Dissolving the compound in an acidic solution for analysis will initiate hydrolysis.
-
Excipients: If working with a formulation, are any of the excipients acidic in nature?[8]
-
-
Recommended Actions:
-
Minimize Exposure Time: Prepare the sample in your mobile phase or diluent immediately before injection to minimize the time it spends in an acidic environment.
-
Use a Neutral Diluent: If possible, dissolve the sample in a neutral solvent (like Acetonitrile/Water 50:50) and inject it into the acidic mobile phase.
-
Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to 3'-formylbiphenyl-3-carboxylic acid (Expected [M-H]⁻ = 225.06).
-
Issue 2: My reaction yield is consistently low when using the compound as a starting material under acidic conditions.
-
Probable Cause: The acidic reaction conditions are cleaving the dioxolane protecting group, leading to unintended side reactions or failure to form the desired product. The dioxolane is not stable enough to withstand the reaction.
-
Root Cause Analysis:
-
Reagent Acidity: Are any of the reagents or catalysts used strong or even moderate Brønsted or Lewis acids?[1]
-
Reaction Workup: Does the reaction workup involve an acidic wash (e.g., with 1 M HCl)? This will almost certainly cleave the dioxolane.
-
-
Recommended Actions:
-
Change Protecting Group: If the chemistry allows, consider if another protecting group that is stable to your specific acidic conditions would be more appropriate.
-
Modify Reaction Sequence: Can the synthetic step requiring acidic conditions be performed before the installation of the aldehyde, which is then subsequently protected with the dioxolane?
-
Use Non-Aqueous Acid: In some specific cases, using a non-aqueous acid in an anhydrous solvent system can sometimes slow the rate of hydrolysis, but this is highly dependent on the specific reaction.
-
Neutralize Immediately: If an acidic workup is unavoidable, perform it quickly at low temperatures and immediately neutralize the organic layer to a pH > 7.
-
Diagram: Primary Degradation Pathway
The following diagram illustrates the acid-catalyzed hydrolysis, which is the principal degradation mechanism.
Caption: Acid-catalyzed hydrolysis of the dioxolane ring.
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
This protocol is designed to intentionally degrade the compound to confirm the identity of the primary degradant and validate the stability-indicating nature of an analytical method.[7][8][9]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Sample Preparation:
-
In a clean HPLC vial, add 500 µL of the stock solution.
-
Add 500 µL of 0.2 M Hydrochloric Acid (HCl) to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
-
Control Sample: Prepare a control by adding 500 µL of stock solution to 500 µL of purified water.
-
Incubation: Place both vials in a heating block or water bath set to 60°C.
-
Time-Point Analysis: Withdraw aliquots (e.g., 10 µL) from each vial at T=0, 1, 2, 4, and 8 hours.
-
Quenching & Analysis: Immediately neutralize the aliquot by diluting it 1:10 in a 50:50 mixture of water and acetonitrile before injecting it into the LC-MS system. This prevents further degradation in the autosampler.
-
Data Evaluation: Compare the chromatograms of the stressed and control samples. The peak for the parent compound should decrease in the stressed sample, while a new peak corresponding to the aldehyde degradant should increase.
Table: Summary of Expected Stability Under Forced Degradation Conditions
| Stress Condition | Expected Outcome | Primary Degradant(s) | Rationale |
| Acidic Hydrolysis (0.1 M HCl, 60°C) | Rapid Degradation | 3'-formylbiphenyl-3-carboxylic acid | The dioxolane is an acetal and is highly susceptible to acid-catalyzed hydrolysis.[10][11] |
| Basic Hydrolysis (0.1 M NaOH, 60°C) | Stable | None expected | The carboxylic acid will form a salt, but the acetal functional group is stable to base.[1] |
| Oxidative (3% H₂O₂, RT) | Likely Stable | Minimal/None expected | The biphenyl core is relatively electron-rich but generally resistant to mild oxidation. This condition stresses the molecule to check for unknown liabilities.[9] |
| Thermal (80°C, Solid State) | Stable | None expected | The molecule has a high melting point and should be thermally stable under these conditions. Biphenyl structures are known for their thermal resilience. |
| Photolytic (ICH Q1B conditions) | Likely Stable | Minimal/None expected | Standard stress condition to test for light sensitivity. While aromatic rings can absorb UV, significant degradation is not anticipated but must be confirmed.[8] |
Diagram: Troubleshooting Workflow for Unexpected Degradation
Use this workflow to diagnose the source of unexpected compound loss or the appearance of impurities.
Caption: Diagnostic workflow for unexpected stability issues.
References
-
Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF. (2025). ResearchGate. [Link]
- CA2802266A1 - 2-oxo-1,3-dioxolane-4-carboxylic acid and derivatives thereof, their preparation and use - Google Patents.
-
BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]
-
Safety Data Sheet - RecSupply. RecSupply. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Semantic Scholar. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Dioxolane - Wikipedia. Wikipedia. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. Scribd. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. [Link]
-
Protecting Groups, Acetals, and Hemiacetals. YouTube. [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
-
AROMATIC CARBOXYLIC ACIDS (1).pdf. Slideshare. [Link]
-
Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. [Link]
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. usbio.net [usbio.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. biopharminternational.com [biopharminternational.com]
- 10. onyxipca.com [onyxipca.com]
- 11. pharmatutor.org [pharmatutor.org]
Technical Support Center: Synthesis of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
Welcome to the technical support resource for the synthesis of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The core of this synthesis relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for C-C bond formation.[1] However, its success is contingent on a nuanced understanding of reagent choice, reaction kinetics, and potential side reactions. This document provides field-proven insights and detailed protocols to ensure reproducible and high-yield outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues encountered during the synthesis, providing causal explanations and actionable solutions.
Question: My overall yield is consistently low (<50%). What are the primary factors I should investigate?
Answer: Low yield in this Suzuki coupling is a common but solvable issue. It typically stems from one of four areas: (1) Catalyst Inefficiency, (2) Suboptimal Base/Solvent System, (3) Starting Material Degradation, or (4) Product Loss During Workup.
Catalyst System Inefficiency
The heart of the Suzuki reaction is the palladium catalyst. Its failure to efficiently cycle is a primary cause of low conversion.
-
Causality: The catalytic cycle involves the oxidative addition of Pd(0) to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate Pd(0).[1] An interruption at any stage halts the reaction.
-
Troubleshooting Steps:
-
Catalyst Choice: While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a common choice, it can be sensitive.[2] Consider using a more robust pre-catalyst system that generates the active Pd(0) in situ. A combination of Palladium(II) acetate (Pd(OAc)2) with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos often gives higher turnover numbers and is more effective for coupling partners with varied electronic properties.[3]
-
Catalyst Loading: Insufficient catalyst loading (<0.5 mol%) can lead to incomplete conversion. Conversely, excessively high loading (>5 mol%) can promote side reactions and complicates purification. Start with 1-2 mol% and optimize from there.
-
Atmosphere Control: The active Pd(0) species is sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment. Degas all solvents and aqueous solutions before use.
-
Suboptimal Base and Solvent System
The base is not merely a spectator; it is critical for activating the boronic acid for the transmetalation step.[4]
-
Causality: The base activates the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)3]−), which facilitates the transfer of the aryl group from boron to palladium.[4][5] The solvent must solubilize the organic substrates, the aqueous base, and the catalyst system.
-
Troubleshooting Steps:
-
Base Selection: Potassium carbonate (K2CO3) is a reliable and cost-effective choice for this substrate.[2][6] If you observe base-sensitive side reactions or poor reactivity, consider potassium phosphate (K3PO4), which is known to be effective, particularly with more challenging substrates.[7]
-
Solvent System: A biphasic solvent system is standard. A mixture of an organic solvent like 1,4-dioxane or toluene with water (typically in a 3:1 to 5:1 ratio) is highly effective.[2] The water is essential for dissolving the inorganic base. Ensure vigorous stirring to maximize the interfacial area where the reaction occurs.
-
Temperature Control: The reaction is typically heated (80-100 °C) to ensure a reasonable rate.[2] Monitor the temperature closely; excessive heat can lead to catalyst decomposition and side product formation.
-
Starting Material Degradation (Side Reactions)
The primary off-target reactions that consume starting materials are protodeborylation of the boronic acid and homocoupling.
-
Causality:
-
Protodeborylation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often accelerated by excess heat or acidic impurities.[1]
-
Homocoupling: This involves the coupling of two molecules of the same starting material (e.g., two boronic acid molecules) to form a symmetrical biaryl. It is often promoted by the presence of oxygen or inefficient catalyst turnover.
-
-
Troubleshooting Steps:
-
Check Boronic Acid Quality: Use high-purity 3-(1,3-dioxolan-2-yl)phenylboronic acid (or its pinacol ester). Store it in a cool, dark, and dry place. Consider using a slight excess (1.1-1.2 equivalents) to compensate for any minor degradation.
-
Inert Atmosphere: Rigorous exclusion of oxygen is the best way to minimize homocoupling.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the appearance of byproducts. If you see significant byproduct spots, it may be necessary to re-optimize the conditions.
-
Product Loss During Workup and Purification
The final yield is highly dependent on efficient extraction and purification.
-
Causality: The product is a carboxylic acid, making its solubility pH-dependent. Improper pH adjustment during extraction can lead to significant loss of product in the wrong phase.
-
Troubleshooting Steps:
-
Acidification: After the reaction is complete and the organic solvent has been removed or diluted, the aqueous phase must be carefully acidified (e.g., with 1M HCl) to a pH of ~2-3 to protonate the carboxylate and precipitate the product.[8]
-
Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery.
-
Purification: If column chromatography is required, be aware that the carboxylic acid can streak on silica gel. Pre-treating the silica with a small amount of acetic acid or using a mobile phase containing a small percentage of acid can improve separation.[9] Recrystallization from a suitable solvent system (e.g., ethanol/water) is often an effective alternative for purification.[9]
-
Question: I am observing a significant impurity with a mass corresponding to 3'-formylbiphenyl-3-carboxylic acid. What is causing this?
Answer: This impurity arises from the hydrolysis of the 1,3-dioxolane protecting group.
-
Causality: Dioxolanes are acetals, which are stable to bases and nucleophiles but are readily cleaved under acidic conditions.[10][11] While the Suzuki reaction is run under basic conditions, localized acidity can occur. The boronic acid itself is a weak Lewis acid, and acidic impurities in reagents or solvents can be sufficient to cause partial deprotection, especially at elevated temperatures.
-
Preventative Measures:
-
Use High-Purity Reagents: Ensure all solvents and reagents are free from acidic contaminants.
-
Sufficient Base: Use an adequate amount of base (at least 2 equivalents) to maintain a robustly basic environment throughout the reaction.
-
Moderate Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., 80-90 °C).
-
Workup Timing: The primary risk of deprotection is during the acidic workup. Perform the extraction quickly after acidification and avoid prolonged exposure of the product to the acidic aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: Should I use 3-bromobenzoic acid directly or its methyl ester?
Using methyl 3-bromobenzoate is often preferable. The free carboxylic acid can sometimes complicate the reaction by interacting with the catalyst or base. Using the methyl ester, followed by a simple saponification (hydrolysis with NaOH or LiOH) as the final step, often leads to a cleaner reaction and easier purification of the intermediate.
Q2: What is the best way to monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most straightforward method.[2] Use a mobile phase like 30-50% ethyl acetate in hexanes. You should see the starting materials (3-bromobenzoic acid/ester and the boronic acid ester) disappear as a new, more polar spot corresponding to the biphenyl product appears. Staining with potassium permanganate can help visualize the spots.
Q3: How can I effectively remove palladium residue from my final product?
Residual palladium is a common concern, especially in pharmaceutical applications. After the initial workup, the crude product can be dissolved in an organic solvent and treated with a palladium scavenger, such as activated carbon, or specialized commercial resins. Filtering through a small plug of Celite can also help remove finely dispersed palladium black.
Q4: Can I use an aryl chloride instead of an aryl bromide?
Aryl chlorides are less reactive in oxidative addition than aryl bromides.[12] While more challenging, their use is possible with highly active, specialized catalyst systems. This typically requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) and stronger bases (e.g., K3PO4). For initial attempts and easier optimization, 3-bromobenzoic acid is the recommended starting material.
Visualized Experimental Workflow & Troubleshooting
The following diagrams illustrate the general synthetic pathway and a decision-making process for troubleshooting low yields.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 8. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Deprotection of Dioxolane-Protected Biphenyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of the 1,3-dioxolane group in biphenyl-containing molecules. The insights provided herein are based on established chemical principles and field-proven experience to help you navigate challenges in your synthetic workflows.
Introduction to Dioxolane Deprotection on Biphenyl Scaffolds
The 1,3-dioxolane group is a widely used protecting group for aldehydes and ketones due to its stability under basic, nucleophilic, and reductive conditions.[1] Its removal is most commonly achieved through acid-catalyzed hydrolysis, which regenerates the parent carbonyl compound.[1][2]
While the fundamental chemistry is straightforward, its application to complex molecules like substituted biphenyls—common scaffolds in pharmaceuticals and advanced materials—can present unique challenges. Electronic effects exerted by the biphenyl system and the potential for steric hindrance can influence reaction rates and lead to incomplete reactions or undesired side products.[3] This guide is designed to address these specific issues directly.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the deprotection of dioxolane groups on biphenyl compounds, offering explanations and actionable solutions.
Question 1: My deprotection reaction is extremely slow or stalls, resulting in a low yield of the desired biphenyl aldehyde/ketone. What's causing this and how can I fix it?
Answer:
This is a common issue that can stem from several factors related to both the substrate and the reaction conditions.
Causality:
-
Insufficient Acid Strength or Concentration: The first step in acid-catalyzed deprotection is the protonation of one of the dioxolane oxygen atoms. If the acid is too weak or its concentration is too low, this equilibrium will not favor the protonated species, leading to a slow reaction.
-
Electronic Effects of the Biphenyl System: The rate of hydrolysis is highly sensitive to the electronic nature of the aryl substituent. Electron-withdrawing groups on the biphenyl rings can destabilize the developing positive charge on the intermediate carboxonium ion, significantly slowing down the reaction.[3]
-
Solvent System: The choice of solvent is critical. A purely organic solvent may not provide a sufficient source of water for the hydrolysis to proceed efficiently. Conversely, if your biphenyl substrate has poor solubility in a highly aqueous medium, the reaction will be slow due to the limited interaction between the substrate and the acid catalyst.
Solutions:
| Parameter | Recommended Adjustment | Rationale |
| Acid Catalyst | Increase the concentration of the current acid (e.g., from 1M to 3M HCl) or switch to a stronger acid like trifluoroacetic acid (TFA). | A stronger acid or higher concentration will more effectively protonate the dioxolane oxygen, accelerating the rate-determining step.[4] |
| Temperature | Gently heat the reaction mixture (e.g., to 40-50 °C). | Increasing the temperature provides the necessary activation energy to overcome the reaction barrier, which is particularly useful for electronically deactivated substrates. |
| Solvent | Use a biphasic system or a co-solvent. A mixture of THF/water or acetone/water is often effective.[1] | This ensures that both the organic substrate and the aqueous acid are sufficiently solubilized, maximizing the reaction interface. |
Workflow for Optimizing a Sluggish Reaction:
Caption: Troubleshooting workflow for slow deprotection reactions.
Question 2: I'm observing the formation of side products, or my starting material appears to be degrading under the reaction conditions. What is happening?
Answer:
The appearance of side products or degradation often points to the presence of other acid-sensitive functional groups on your biphenyl molecule or harsh reaction conditions.
Causality:
-
Presence of Other Acid-Labile Groups: Functional groups such as tert-butyl ethers, silyl ethers (like TBS or TIPS), or Boc-protected amines are also susceptible to cleavage under acidic conditions.[5]
-
Harsh Conditions: Prolonged exposure to strong acids or high temperatures can lead to undesired reactions on the biphenyl core itself, such as electrophilic substitution or polymerization, especially if the rings are activated.
Solutions:
| Issue | Recommended Action | Rationale |
| Acid-Sensitive Groups Present | Switch to a milder, more chemoselective deprotection method. | Methods using Lewis acids (e.g., Er(OTf)₃, Ce(OTf)₃) in wet nitromethane or iodine in acetone can be effective at cleaving dioxolanes while leaving other acid-sensitive groups intact. |
| Substrate Degradation | Reduce the reaction temperature and/or use a weaker acid catalyst. | Milder conditions can often find a "sweet spot" where the dioxolane is cleaved without causing degradation of the main structure. |
| Workup-Induced Decomposition | Ensure the acidic catalyst is thoroughly neutralized before solvent removal. | Residual acid can cause decomposition during concentration. A wash with a mild base like saturated sodium bicarbonate solution is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acid-catalyzed dioxolane deprotection?
A1: The deprotection is the reverse of the protection reaction and proceeds via a multi-step, equilibrium-driven process:
-
Protonation: One of the oxygen atoms of the dioxolane ring is protonated by the acid catalyst.
-
Ring Opening: The protonated dioxolane undergoes ring-opening to form a resonance-stabilized hemiacetal cation (an oxonium ion). This is typically the rate-determining step.
-
Nucleophilic Attack by Water: A water molecule attacks the carbocation.
-
Deprotonation & Elimination: A series of proton transfers results in the formation of the parent carbonyl compound and ethylene glycol.
To drive the reaction toward deprotection, an excess of water is used in the reaction medium.[1]
Mechanism of Acid-Catalyzed Dioxolane Deprotection:
Caption: Key steps in the acid-catalyzed hydrolysis of a dioxolane.
Q2: Can I deprotect a dioxolane without using a strong acid?
A2: Yes, several alternative methods are available for substrates that are sensitive to strong Brønsted acids. These often involve Lewis acids or neutral conditions:
-
Lewis Acids: Catalytic amounts of Lewis acids such as cerium(III) triflate (Ce(OTf)₃) or erbium(III) triflate (Er(OTf)₃) in wet nitromethane can efficiently cleave dioxolanes at near-neutral pH.
-
Iodine in Acetone: A catalytic amount of molecular iodine in acetone is a very mild and effective system for deprotecting dioxolanes, often compatible with highly acid-sensitive groups.
-
Transacetalization: Using acetone as the solvent with an acid catalyst can drive the deprotection via an exchange mechanism, forming the more volatile acetone dimethyl acetal.
Q3: How does the substitution pattern on the biphenyl ring affect the deprotection?
A3: The electronic properties of substituents on the biphenyl rings have a significant impact. Electron-donating groups (e.g., -OCH₃, -CH₃) will stabilize the carbocation intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, halides) will destabilize the carbocation, making the deprotection significantly more difficult and requiring harsher conditions.[3] Steric hindrance from bulky ortho-substituents on the biphenyl rings can also impede the approach of the reagents, potentially slowing the reaction.
Standard Operating Protocol: Acid-Catalyzed Deprotection of a Dioxolane-Protected Biphenyl Aldehyde
This protocol provides a general starting point. It may require optimization based on the specific properties of your biphenyl substrate.
Materials:
-
Dioxolane-protected biphenyl compound (1.0 eq)
-
Acetone
-
Deionized Water
-
Hydrochloric Acid (2M aqueous solution)
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the dioxolane-protected biphenyl compound (e.g., 1.0 g) in a mixture of acetone and water (typically a 4:1 to 5:1 ratio, e.g., 20 mL acetone, 4 mL water).
-
Acidification: To the stirred solution, add a catalytic amount of 2M hydrochloric acid (e.g., 1.0 mL).
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible (typically 1-6 hours). If the reaction is slow, gentle heating (40 °C) can be applied.
-
Neutralization: Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution dropwise until effervescence ceases.
-
Solvent Removal: Remove the majority of the acetone using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude biphenyl aldehyde/ketone.
-
Purification: Purify the crude product as necessary by column chromatography, crystallization, or distillation.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]
-
RSC Publishing. (n.d.). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. Retrieved from [Link]
-
Molina, J. A. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? ResearchGate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Stereoelectronic control of acetal hydrolysis. Retrieved from [Link]
-
Samanta, S., et al. (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH. Retrieved from [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Retrieved from [Link]
-
SciELO. (2020). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Retrieved from [Link]
-
SciELO. (2020). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Retrieved from [Link]
-
NIH. (2011). A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols. Retrieved from [Link]
-
ACS Publications. (2021). Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of Fused[2]Dioxolo[4,5-d][2]dioxoles. Retrieved from [Link]
-
NIH. (2023). Not So Bioorthogonal Chemistry. Retrieved from [Link]
-
RSC Publishing. (2015). Steric clash in real space: biphenyl revisited. Retrieved from [Link]
-
ResearchGate. (2019). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
ResearchGate. (2020). Study of the Effect of Methyl and Hydroxyl Subgroups on the Electronic Structure of Biphenyl Molecule. Retrieved from [Link]
-
ResearchGate. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
-
Supporting Information. (n.d.). In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst. Retrieved from [Link]
-
PubMed. (2011). Dibasic biphenyl H3 receptor antagonists: Steric tolerance for a lipophilic side chain. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Functional Group Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
PubMed Central. (2013). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Bi-1,3-dioxolane, 2-phenyl-. Retrieved from [Link]
-
RSC Publishing. (2007). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Retrieved from [Link]
-
RSC Publishing. (1952). Steric effects in di- and tri-arylmethanes. Part VII. Biphenyl analogues of crystal violet and malachite green. Retrieved from [Link]
- Google Patents. (n.d.). CA2802266A1 - 2-oxo-1,3-dioxolane-4-carboxylic acid and derivatives thereof, their preparation and use.
-
PubMed. (2005). Lewis acid mediated reactions of cyclopropyl aryl ketones with alpha-ketoesters: facile preparation of 5,6-dihydropyran-2-ones. Retrieved from [Link]
Sources
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- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Guide: 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
Document ID: TCG-400750-26-7 Version: 1.0 Prepared by: Gemini Senior Application Scientist
Introduction: This technical support center is designed for researchers, chemists, and drug development professionals working with 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid (CAS: 400750-26-7). This molecule incorporates a biphenyl carboxylic acid scaffold, common in pharmacologically active agents, with an acid-labile 1,3-dioxolane group.[1][2] Understanding the interplay between these functional groups is critical for successful experimentation. This guide provides in-depth answers to common handling, storage, and troubleshooting questions, grounded in chemical principles to ensure the integrity of your research.
Section 1: Chemical Identity and Properties
A foundational understanding of the molecule's structure is key to predicting its behavior. The compound consists of a biphenyl core, which imparts rigidity and hydrophobicity, a carboxylic acid group providing a site for polar interactions and pH-dependent solubility, and a 1,3-dioxolane group, which is a cyclic acetal acting as a protecting group for a formyl (aldehyde) functionality.
Diagram 1.1: Chemical Structure
Caption: Structure of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.
Table 1.1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 400750-26-7 | [3] |
| Molecular Formula | C₁₆H₁₄O₄ | [3][4] |
| Molecular Weight | 270.28 g/mol | [3][4] |
| Appearance | Typically a solid | |
| Key Functional Groups | Carboxylic Acid, 1,3-Dioxolane (Acetal), Biphenyl | N/A |
Section 2: Frequently Asked Questions (FAQs) on Storage & Handling
Proper storage and handling are the first line of defense against compound degradation and experimental variability.
Q1: What are the definitive long-term storage conditions for this compound?
A: The recommended long-term storage condition is -20°C .[3][4] While some suppliers may ship the product at room temperature and some biphenyl derivatives are stable at ambient temperatures, the presence of the dioxolane group warrants caution.[3] Storing at -20°C minimizes the potential for slow hydrolysis or degradation over time, ensuring maximum shelf-life and batch-to-batch consistency. For short-term storage (days to a few weeks), storage at 2-8°C in a desiccator is acceptable.
Q2: I've just received my vial. What is the first step?
A: Before opening the vial for the first time, it is best practice to centrifuge the vial briefly .[3] This ensures that any material that may have become dislodged and coated the cap or walls during shipping is collected at the bottom of the vial, ensuring maximum recovery of the product.[3]
Q3: Is the compound sensitive to air or moisture?
A: Yes. The primary sensitivity is to moisture, particularly in the presence of trace acids. The 1,3-dioxolane group is an acetal, which is susceptible to acid-catalyzed hydrolysis.[5] Atmospheric moisture can facilitate this degradation. Therefore, always store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize moisture exposure.
Q4: What personal protective equipment (PPE) is required when handling this compound?
A: Based on safety data for structurally related compounds, standard laboratory PPE is required. This includes:
-
Eye Protection: Wear chemical safety goggles or glasses.[6][7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[6][7]
-
Body Protection: A standard lab coat is required.[6]
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][7]
Section 3: Troubleshooting Experimental Issues
This section addresses specific problems that may arise during experimentation, with a focus on the underlying chemical principles.
Solubility Issues
Q1: My compound won't dissolve. What solvents should I use?
A: The solubility is dictated by its biphenyl carboxylic acid nature. It is generally poorly soluble in water.
-
Organic Solvents: It should be readily soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Aqueous Solutions: Solubility in aqueous media is pH-dependent. In basic solutions (pH > 7), the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more water-soluble. You can prepare solutions in aqueous bases like 0.1 M NaOH or sodium bicarbonate. Avoid acidic aqueous solutions, as they will suppress solubility and cause degradation (see below).
Q2: I successfully dissolved the compound in a basic buffer, but it crashed out when I adjusted the pH to 6.5 for my assay. Why?
A: This is expected behavior. The pKa of a benzoic acid derivative is typically around 4-5. At pH 6.5, the carboxylic acid is largely deprotonated and should be soluble. However, the biphenyl structure makes the molecule quite hydrophobic. If the concentration is high, even the carboxylate salt may have limited solubility in a purely aqueous buffer. The addition of a small percentage of an organic co-solvent (like DMSO, <1-5% final concentration) can help maintain solubility. Always perform solubility tests at your final assay concentration and buffer composition.
Stability and Degradation
Q1: My LC-MS analysis shows my main peak decreasing and a new, more polar peak appearing over time. What is happening?
A: The most probable cause is the acid-catalyzed hydrolysis of the 1,3-dioxolane group to the corresponding benzaldehyde. This reaction is depicted below. The resulting aldehyde is more polar than the starting material, causing it to elute earlier on a reverse-phase HPLC column. This is a common issue for compounds containing acetal or ketal protecting groups.[5]
Diagram 3.1: Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of the dioxolane protecting group.
Q2: How do I prevent this degradation during my experiments?
A: Preventing hydrolysis is critical.
-
pH Control: Maintain a neutral to slightly basic pH (7.0 - 8.5) in all aqueous buffers. Avoid acidic buffers (e.g., citrate, acetate) entirely. Use buffers like HEPES, PBS (phosphate-buffered saline), or Tris.
-
Solvent Choice: Whenever possible, use dry, aprotic solvents (e.g., DMSO, DMF, Dichloromethane) for reactions or storage of solutions.
-
Temperature: Perform reactions and store solutions at the lowest practical temperature to slow the rate of hydrolysis.
Table 3.1: Reagent and Condition Compatibility
| Condition/Reagent | Compatibility | Rationale |
| Acidic Buffers (pH < 6.5) | Avoid | Rapidly catalyzes the hydrolysis of the dioxolane group.[5] |
| Strong Acids (HCl, TFA) | Avoid | Will cause immediate deprotection/degradation. |
| Neutral/Basic Buffers (pH > 7.0) | Recommended | The dioxolane group is stable under neutral and basic conditions. |
| Strong Bases (NaOH, KOH) | Use with Caution | While stable, high concentrations may lead to other reactions. Use the minimum required for solubility.[6] |
| Protic Solvents (Methanol, Ethanol) | Use with Caution | Can participate in hydrolysis, especially if acidic. Ensure solvents are anhydrous and neutral. |
| Aprotic Solvents (DMSO, DMF) | Highly Recommended | Ideal for stock solutions as they do not promote hydrolysis. |
Section 4: Standard Operating Protocols
Protocol 4.1: Preparing a Concentrated Stock Solution in DMSO
-
Preparation: Allow the vial of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a suitable tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex or sonicate the solution gently until all solid material is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 4.2: Preparing a Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, HEPES) and adjust the pH to be within the 7.2-7.8 range.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise. This technique, known as serial dilution, helps prevent the compound from precipitating out of solution.
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <1%) and compatible with your downstream application.
-
Usage: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of this compound for extended periods, as the risk of hydrolysis increases over time.
Section 5: References
-
2′-(1,3-Dioxolan-2-yl)biphenyl-3-carboxylic acid. ABL Technology. [Online]. Available: [Link]
-
Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor. Google Patents (WO2010118291A2). [Online]. Available:
-
[Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Pharmazie. 1975 Mar;30(3):170-1. [Online]. Available: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences. 2020. [Online]. Available: [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. RSC Advances. 2017. [Online]. Available: [Link]
-
3'-(1,3-Dioxolan-2-yl)biphenyl-3-carboxylic acid. AXEL. [Online]. Available: [Link]
-
Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. ResearchGate. [Online]. Available: [Link]
-
(1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). PubChem. [Online]. Available: [Link]
-
QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. [Online]. Available: [Link]
-
Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules. 2019. [Online]. Available: [Link]
-
Creation of Long-Term Physical Stability of Amorphous Solid Dispersions. Pharmaceutics. 2022. [Online]. Available: [Link]
Sources
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- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. usbio.net [usbio.net]
- 4. axel.as-1.co.jp [axel.as-1.co.jp]
- 5. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic Acid and Its Analogues
Introduction: Unraveling the Therapeutic Potential of a Novel Biphenyl Carboxylic Acid Derivative
In the landscape of modern medicinal chemistry, the biphenyl scaffold is a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1] This guide focuses on 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, a molecule of significant interest due to the convergence of two key structural motifs: the proven biphenyl carboxylic acid core and a dioxolane substituent. While direct experimental data for this specific compound is not yet widely published, a comprehensive analysis of its structural analogues provides a robust framework for predicting its biological profile and guiding future research.
Biphenyl carboxylic acid derivatives are integral to a variety of established drugs, exhibiting activities ranging from anti-inflammatory to anticancer and antimicrobial.[2] The carboxylic acid group often plays a crucial role in the molecule's interaction with biological targets and influences its pharmacokinetic properties.[2] The introduction of a 1,3-dioxolane ring, a heterocyclic moiety, is a strategic modification. Dioxolanes are found in numerous biologically active compounds and can significantly modulate a molecule's therapeutic properties, including enhancing efficacy and altering selectivity.[3][4] This guide will synthesize the known biological activities of these two classes of analogues to build a predictive profile for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid and to provide the experimental groundwork for its empirical validation.
Comparative Analysis of Biological Activities: Insights from Structural Analogues
The therapeutic potential of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid can be inferred by examining the established biological activities of its structural relatives. This comparative approach allows for the formulation of well-grounded hypotheses regarding its efficacy in key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial applications.
Anti-inflammatory Activity: A Promising Avenue
The biphenyl carboxylic acid scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).[2] These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[5] More recent research has focused on a more specific target in the inflammatory cascade, microsomal prostaglandin E synthase-1 (mPGES-1), which is responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[6][7] The selective inhibition of mPGES-1 is a promising strategy for developing anti-inflammatory agents with fewer side effects than traditional NSAIDs.[7] Given this precedent, it is highly probable that 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid and its analogues will exhibit anti-inflammatory properties, potentially through the inhibition of mPGES-1.
Anticancer Potential: Targeting Cellular Proliferation
A growing body of evidence highlights the anticancer properties of biphenyl carboxylic acid derivatives.[2] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[8][9] For instance, a study on a series of biphenyl carboxylic acids demonstrated potent cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells.[2] The structure-activity relationship (SAR) analysis from this study revealed that the substitution pattern on the biphenyl rings significantly influences the anticancer potency.[2] The presence of the dioxolane group on our target molecule could further enhance this activity by altering its binding affinity to cancer-related targets or by improving its cellular uptake.
Antimicrobial Effects: A Broad Spectrum of Possibilities
Both biphenyl and dioxolane moieties have been independently associated with antimicrobial activity.[10][11] Biphenyl-4-carboxylic acid esters have demonstrated antifungal activity against pathogenic Candida species.[10] Similarly, various 1,3-dioxolane derivatives have shown significant antibacterial and antifungal properties.[3][12] The combination of these two pharmacophores in 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid suggests a potential for broad-spectrum antimicrobial activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of biphenyl carboxylic acid analogues is profoundly influenced by the nature and position of substituents on the biphenyl rings.
-
Substitution Pattern: In anticancer studies of biphenyl carboxylic acids, analogues with unsubstituted phenyl rings or those with a benzyloxy group showed potent activity, while the introduction of smaller groups like chloro, cyano, or methoxy led to decreased activity.[2] This suggests that the size and electronic properties of the substituent are critical for target interaction.
-
Lipophilicity: In the context of antifungal activity, increasing the lipophilicity of biphenyl-4-carboxylic acid esters by elongating the alkyl chain was found to enhance their efficacy, likely by improving their ability to permeate fungal cell membranes.[10]
-
The Dioxolane Moiety: The dioxolane ring is known to enhance the biological activity of various compounds, potentially through hydrogen bonding interactions with target sites.[4] Its presence in 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid may therefore confer enhanced potency or a modified selectivity profile compared to simpler biphenyl carboxylic acids.
The following table summarizes the biological activities of representative analogues, providing a quantitative basis for comparison.
| Compound/Analogue | Structure | Biological Activity | Quantitative Data (e.g., IC50, MIC) | Reference |
| Biphenyl-4-carboxylic acid | Biphenyl with a carboxylic acid at the 4-position | Antifungal | MIC > 1024 µg/mL against Candida spp. | [10] |
| Ethyl 4-biphenyl carboxylate | Ester derivative of biphenyl-4-carboxylic acid | Antifungal | MIC: 512-1024 µg/mL against Candida spp. | [10] |
| 1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid | Biphenyl carboxylic acid derivative | Anticancer (Breast) | IC50: 9.92 µM (MCF-7), 9.54 µM (MDA-MB-231) | [2] |
| Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide | Amide derivative of biphenyl-4-carboxylic acid | Anticancer | Inhibits Cdk4-cyclin D1, blocks cell cycle at G0/G1 | [8][9] |
| Various 1,3-Dioxolanes | Compounds containing a 1,3-dioxolane ring | Antibacterial, Antifungal | MIC values ranging from 625-1250 µg/mL against various bacteria and fungi | [3][12] |
| Aminobenzothiazole derivatives | Heterocyclic compounds | mPGES-1 Inhibition | IC50 values in the range of 0.7-1.7 µM | [6] |
Experimental Protocols: A Framework for Validation
To empirically determine the biological activity of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid and its newly synthesized analogues, a series of well-established in vitro and in vivo assays are recommended.
In Vitro mPGES-1 Inhibition Assay
This assay is crucial for evaluating the anti-inflammatory potential of the test compounds by measuring their ability to inhibit the production of PGE2.
Methodology:
-
Enzyme Preparation: Obtain human mPGES-1 enzyme from a commercial source or express and purify it from a suitable expression system.
-
Reaction Mixture: Prepare a reaction mixture containing the mPGES-1 enzyme, the substrate prostaglandin H2 (PGH2), and a suitable buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate for a specified period.
-
PGE2 Quantification: Stop the reaction and quantify the amount of PGE2 produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro mPGES-1 inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay
This classic animal model is used to assess the in vivo anti-inflammatory activity of a compound.
Methodology:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle.
-
Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Anticancer Activity: Cell Viability and Apoptosis Assays
To evaluate the anticancer potential, a combination of assays is recommended to assess both cytotoxicity and the mechanism of cell death.
Methodology (MTT Assay for Cell Viability):
-
Cell Culture: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Crystal Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Hypothesized Mechanism of Action: Targeting the Prostaglandin E2 Pathway
Based on the prevalence of anti-inflammatory activity among biphenyl carboxylic acid analogues, a primary hypothesized mechanism of action for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is the inhibition of the prostaglandin E2 (PGE2) synthesis pathway. This pathway is a critical component of the inflammatory response.
Caption: The Prostaglandin E2 (PGE2) synthesis pathway.
This pathway is initiated by the release of arachidonic acid from cell membranes by phospholipase A2.[7] Cyclooxygenase (COX) enzymes then convert arachidonic acid to prostaglandin H2 (PGH2).[7] Finally, microsomal prostaglandin E synthase-1 (mPGES-1) catalyzes the isomerization of PGH2 to PGE2, a potent mediator of inflammation.[7] By selectively inhibiting mPGES-1, 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid could reduce the production of PGE2 and thereby exert a potent anti-inflammatory effect with a potentially improved safety profile compared to non-selective COX inhibitors.
Future Directions and Conclusion
The comparative analysis presented in this guide strongly suggests that 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a promising lead compound with the potential for significant anti-inflammatory, anticancer, and antimicrobial activities. The biphenyl carboxylic acid core provides a well-established platform for biological activity, while the dioxolane moiety offers a unique structural feature that may enhance potency and selectivity.
Future research should focus on the synthesis of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid and a focused library of its analogues with systematic variations in the substitution patterns on the biphenyl rings. These compounds should then be subjected to the comprehensive panel of in vitro and in vivo assays detailed in this guide to empirically validate the hypothesized biological activities and to further elucidate the structure-activity relationships. Such studies will be instrumental in optimizing the therapeutic potential of this novel class of compounds and paving the way for the development of new and effective treatments for a range of diseases.
References
-
Ulusoy, N., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6806-6819. [Link]
-
Hassan, D. A., & Mustafa, Y. F. (2025). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Russian Journal of Bioorganic Chemistry. [Link]
-
da Silva, A. B., et al. (2018). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 10(4), 1-7. [Link]
-
Xu, S., et al. (2009). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of Molecular Graphics and Modelling, 28(1), 37-43. [Link]
-
Khullar, A., et al. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12), 193-198. [Link]
-
Mahale, S., et al. (2014). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 57(22), 9658-9672. [Link]
-
Kumar, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. European Journal of Medicinal Chemistry, 45(11), 5144-5149. [Link]
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Shvets, N. M., et al. (2006). Antibacterial Activity of Substituted 1,3-Dioxolanes. Pharmaceutical Chemistry Journal, 40(1), 26-28. [Link]
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Kumar, A., et al. (2010). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME NOVEL BIPHENYL-4-CARBOXYLIC ACID 5-(ARYLIDENE)-2-(ARYL). Acta Poloniae Pharmaceutica - Drug Research, 67(4), 367-373. [Link]
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Bruno, G., et al. (2020). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters, 11(5), 841-847. [Link]
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Mahale, S., et al. (2014). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 57(22), 9658-9672. [Link]
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Sharma, P., & Kumar, A. (2013). Synthesis and biological activity of biphenyl group derivatives. ResearchGate. [Link]
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Hassan, D. A., & Mustafa, Y. F. (2023). The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study. ResearchGate. [Link]
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Kumar, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. [Link]
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Schepmann, D., et al. (2019). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 24(18), 3249. [Link]
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Begum, S., et al. (2016). Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. International Journal of Chemistry, 8(2), 1. [Link]
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Hassan, D. A., & Mustafa, Y. F. (2023). The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study. ResearchGate. [Link]
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Uddin, M. J., et al. (2021). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. UTHSC Digital Commons. [Link]
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Wang, L., et al. (2011). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. ACS Medicinal Chemistry Letters, 2(1), 89-93. [Link]
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Hidayati, D. N., et al. (2021). In vitro antibacterial and antifungal activity of 1,3-Dioxolane derivatives. ResearchGate. [Link]
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Singh, V., et al. (2016). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). ResearchGate. [Link]
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Gauthier, C., et al. (2011). Identification and development of mPGES-1 inhibitors: where we are at?. Future Medicinal Chemistry, 3(10), 1255-1275. [Link]
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Gani, A., et al. (2023). Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E 2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Journal of Medicinal Chemistry, 66(15), 10565-10587. [Link]
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This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science due to its complex functionalities. By understanding the distinct spectroscopic signatures of its constituent parts—the biphenyl core, the carboxylic acid group, and the dioxolane acetal—researchers can achieve unambiguous structural confirmation and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for novel chemical entities.
We will dissect the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The analysis of the target molecule will be contextualized by comparing its predicted data with experimentally determined data for related compounds, such as 2-biphenylcarboxylic acid and 4-biphenylcarboxylic acid, to highlight the influence of substituent positioning on spectroscopic outcomes.
Structural and Functional Group Analysis
Before delving into the spectra, it is crucial to analyze the structure of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid. The molecule consists of three key regions, each contributing unique signals to the overall spectroscopic profile.
-
Biphenyl Core: A rigid, aromatic system composed of two phenyl rings. The substitution pattern (meta, meta') dictates the complexity of the aromatic proton and carbon signals in NMR spectroscopy.
-
Carboxylic Acid (-COOH): This group introduces a highly deshielded, exchangeable proton and a characteristic carbonyl carbon in NMR. In IR spectroscopy, it is responsible for distinct O-H and C=O stretching vibrations.
-
1,3-Dioxolane Ring: This acetal functional group, protecting a benzaldehyde precursor, has a unique set of protons: a methine proton (CH) adjacent to two oxygens and two methylene groups (-CH2-O-). These provide clear, upfield signals in the ¹H NMR spectrum.
Caption: Molecular Structure of the Target Analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Expertise & Causality:
The choice of solvent is critical. DMSO-d₆ is often preferred over CDCl₃ for aromatic carboxylic acids because the acidic proton of the carboxyl group is readily observable as a broad singlet at a very high chemical shift (δ > 12 ppm), whereas in CDCl₃, this proton can exchange too rapidly or be too broad to be reliably integrated.[1]
¹H NMR Spectroscopy
Predicted Analysis for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid:
-
Carboxylic Acid Proton: A very broad singlet is expected far downfield, typically in the δ 12.0-13.5 ppm range, which disappears upon a D₂O shake.[2][3]
-
Aromatic Protons (δ 7.5-8.5 ppm): The nine aromatic protons will present a complex series of multiplets. The protons on the ring bearing the carboxylic acid will be more deshielded (shifted downfield) due to the electron-withdrawing nature of the -COOH group. Protons ortho to the carboxyl group are expected to be the furthest downfield.
-
Dioxolane Methine Proton (δ ~6.0 ppm): A sharp singlet corresponding to the acetal proton (-O-CH-O-). Its position is highly characteristic.
-
Dioxolane Methylene Protons (δ ~4.0-4.2 ppm): The four protons of the two -CH₂-O- groups will likely appear as a multiplet, resulting from their diastereotopic relationship.
¹³C NMR Spectroscopy
Predicted Analysis for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid:
-
Carboxyl Carbon (δ ~167 ppm): The carbonyl carbon of the carboxylic acid will appear as a singlet in the characteristic downfield region for this functional group.[2][3]
-
Aromatic Carbons (δ 125-145 ppm): A total of 12 signals are expected. The quaternary carbons (C-C bond) will be less intense. The carbon attached to the carboxyl group (C-COOH) and the carbon attached to the dioxolane-substituted ring will be identifiable.
-
Dioxolane Methine Carbon (δ ~103 ppm): The acetal carbon (-O-CH-O-) signal is expected around 100-105 ppm.
-
Dioxolane Methylene Carbons (δ ~65 ppm): The two equivalent methylene carbons (-CH₂-O-) will produce a single signal in the aliphatic region.
Comparative NMR Data Summary
| Compound | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |
| Target Compound (Predicted) | ~13.0 (br s, 1H, -COOH), 7.5-8.5 (m, 9H, Ar-H), ~6.0 (s, 1H, acetal-H), ~4.1 (m, 4H, -OCH₂CH₂O-) | ~167 (C=O), 125-145 (Ar-C), ~103 (acetal-C), ~65 (-OCH₂-) |
| 2-Biphenylcarboxylic acid [4][5] | ~11.0 (s, 1H, -COOH), 7.3-8.0 (m, 9H, Ar-H) | ~168.5 (C=O), 120-141 (Ar-C) |
| 4-Biphenylcarboxylic acid [1][5] | ~13.0 (s, 1H, -COOH, in DMSO), 7.4-8.1 (m, 9H, Ar-H) | ~171.2 (C=O), 127-146 (Ar-C) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Perform a D₂O exchange experiment to confirm the -COOH proton.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying specific functional groups based on their vibrational frequencies.
Expertise & Causality:
For carboxylic acids, the most informative region is 2500-3300 cm⁻¹ and 1680-1720 cm⁻¹. In the solid state or concentrated solutions, carboxylic acids form hydrogen-bonded dimers. This dimerization causes the O-H stretch to become a very broad, strong absorption that can obscure C-H stretches, and it lowers the C=O stretching frequency compared to a free monomer.[3][6] The dioxolane group has characteristic C-O stretching bands, often referred to as the "acetal bands," in the fingerprint region.[7][8]
Predicted Analysis for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid:
-
O-H Stretch: A very broad and strong band from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.[6]
-
C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Sharp peaks just below 3000 cm⁻¹ (from the dioxolane ring).
-
C=O Stretch: A very strong, sharp absorption around 1690-1710 cm⁻¹ for the conjugated aromatic carboxylic acid.[6]
-
C=C Aromatic Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-O Acetal Stretches: Strong, characteristic bands in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹, indicative of the dioxolane ring.[8]
Comparative IR Data Summary
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Acetal Stretches (cm⁻¹) |
| Target Compound (Predicted) | 2500-3300 (very broad) | ~1690 | ~1100-1200 (strong) |
| 4-Biphenylcarboxylic acid [9] | Broad band centered ~3000 | ~1680 | N/A |
| 1,3-Dioxolane [7][10] | N/A | N/A | Multiple strong bands 1000-1200 |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Collect the sample spectrum.
-
Typical parameters: 32-64 scans, resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.
Expertise & Causality:
Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, which is useful for structural elucidation. The molecular ion (M⁺˙) of aromatic acids is typically prominent. Common fragmentation pathways for aromatic carboxylic acids include the loss of small, stable neutral molecules or radicals, such as •OH (M-17) and •COOH (M-45).[2] The biphenyl structure itself is quite stable, often resulting in a strong molecular ion peak.[11]
Predicted Analysis for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid:
-
Molecular Ion (M⁺˙): The molecular formula is C₁₆H₁₄O₄, giving a molecular weight of 270.28 g/mol .[12] A strong peak is expected at m/z = 270.
-
Key Fragments:
-
m/z = 253: Loss of •OH radical (M-17).
-
m/z = 225: Loss of •COOH radical (M-45).
-
m/z = 197: Subsequent loss of CO from the m/z 225 fragment.
-
m/z = 152: A fragment corresponding to the biphenyl radical cation after cleavage of both substituents, a common pathway for substituted biphenyls.[13]
-
Fragments related to the dioxolane ring might also be observed.
-
Comparative MS Data Summary
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Target Compound (Predicted) | 270 | 253, 225, 197, 152 |
| Biphenyl [11] | 154 | 153, 152, 76 |
| 4-Biphenylcarboxylic acid [9] | 198 | 181 (M-OH), 152 (M-COOH, -H) |
Experimental Protocol: GC-MS (with derivatization) or Direct Infusion ESI-MS
-
Sample Preparation (Direct Infusion ESI): Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 µg/mL.
-
Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
-
Acquisition (ESI):
-
Infuse the sample solution into the source at a low flow rate (5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes. In positive mode, expect [M+H]⁺ at m/z 271. In negative mode, expect [M-H]⁻ at m/z 269.
-
-
Acquisition (EI):
-
Introduce the sample via a direct insertion probe or GC inlet.
-
Use standard 70 eV electron energy.
-
-
Data Analysis: Identify the molecular ion and propose structures for the major fragment ions based on plausible fragmentation mechanisms.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.
Expertise & Causality:
The biphenyl system contains an extended π-conjugated system, which gives rise to strong π → π* transitions in the UV region.[14] The presence of auxochromes (like -OH from the carboxyl group) and the extension of conjugation can shift the absorption maxima (λ_max) to longer wavelengths (bathochromic shift). While simple carboxylic acids absorb weakly around 200-215 nm, the conjugation with the aromatic rings will result in much stronger and more useful absorptions at higher wavelengths.[6][15]
Predicted Analysis for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid:
-
A strong absorption band is expected between 250-280 nm, corresponding to the π → π* transition of the biphenyl chromophore. The exact λ_max will be influenced by the substitution pattern and solvent polarity.
Comparative UV-Vis Data Summary
| Compound | λ_max (nm) | Molar Absorptivity (ε) |
| Target Compound (Predicted) | ~260-280 | High (>10,000) |
| Benzene [14] | ~255 | Low (~200) |
| Biphenyl [11] | ~250 | High (~19,000) |
| Aromatic Carboxylic Acids [6] | 200-215 (weak), shifts higher with conjugation | Varies |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a reference cuvette with the pure solvent.
-
Place the reference and sample cuvettes in the spectrophotometer.
-
Scan a spectrum from approximately 400 nm down to 200 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), if the concentration is known accurately.
Integrated Analytical Workflow
A robust characterization of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid relies on the synergistic use of these techniques. No single method provides a complete picture, but together they offer unambiguous confirmation.
Caption: A typical workflow for complete structural elucidation.
Conclusion
The spectroscopic characterization of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a multi-faceted process that leverages the strengths of several analytical techniques. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key carboxylic acid and acetal functional groups, mass spectrometry establishes the molecular weight and fragmentation patterns, and UV-Vis spectroscopy characterizes the conjugated biphenyl system. By comparing the expected spectral data for the target compound with known data from simpler analogues, researchers can build a high degree of confidence in their structural assignments, ensuring the integrity and validity of their scientific findings.
References
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Far-Infrared Spectra and Structure of Small Ring Compounds. VIII. Pseudorotation in 1,3-Dioxolane. Semantic Scholar. Available from: [Link]
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Burr, J. G., Scarborough, J. M., & Shudde, R. H. THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry. Available from: [Link]
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Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Institutes of Health (NIH). Available from: [Link]
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(1,1'-Biphenyl)-4-carboxylic acid. PubChem. Available from: [Link]
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¹H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid. ResearchGate. Available from: [Link]
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High-temperature mid-IR absorption spectra and reaction kinetics of 1,3-dioxolane. ResearchGate. Available from: [Link]
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1,3-Dioxolane. NIST WebBook. Available from: [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
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Gas chromatography/mass spectroscopy analysis of biphenyl. ResearchGate. Available from: [Link]
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UV-Vis Spectroscopy. SlidePlayer. Available from: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid: A Comparative Analysis of Crystallographic and Spectroscopic Techniques
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Confirmation
This guide provides an in-depth, comparative analysis of the primary method for definitive structure determination, single-crystal X-ray crystallography, and its powerful spectroscopic alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. As a senior application scientist, my objective is to not only present the procedural steps of each technique but to also elucidate the rationale behind experimental choices, enabling you to select the most appropriate method—or combination of methods—for your research needs.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the analyte, we can map the electron density within the unit cell and, from that, deduce the precise location of each atom.
Causality Behind the Choice: Why X-ray Crystallography?
For a novel molecular entity, X-ray crystallography provides an unparalleled level of detail, including:
-
Unambiguous Connectivity: It definitively establishes the bonding arrangement of all atoms.
-
Stereochemistry: It resolves the absolute configuration of chiral centers.
-
Conformation: It reveals the torsional angles and the preferred spatial orientation of the molecule in the solid state.
-
Intermolecular Interactions: It provides insights into how molecules pack together in a crystal lattice, revealing hydrogen bonds and other non-covalent interactions.
This technique is chosen when absolute certainty of the molecular structure is required, which is paramount in fields like drug design and patent applications.[1][3]
Experimental Protocol: A Self-Validating Workflow
The process of X-ray crystallographic structure determination is inherently self-validating, with numerous checkpoints to ensure the quality and accuracy of the final model.[4]
Step 1: Crystal Growth - The Critical First Hurdle The adage "garbage in, garbage out" is particularly apt here. A high-quality, single crystal is the prerequisite for a successful experiment.[5][6]
-
Purification: The compound must be of high purity (>98%).
-
Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is chosen.
-
Slow Crystallization: The key is to allow crystals to form slowly, which can be achieved through several methods:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a volatile non-solvent. The non-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled.
-
Step 2: Data Collection A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal vibrations).[7] The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[7]
Step 3: Structure Solution and Refinement The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is solved using direct methods or other techniques to generate an initial electron density map.[4] An initial model of the molecule is then built into this map and refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to minimize the difference between the observed and calculated diffraction patterns.[8][9][10]
Step 4: Validation The final crystallographic model is rigorously validated using software like checkCIF.[11][12] This process checks for:
-
Geometric Plausibility: Bond lengths, angles, and torsional angles are compared to expected values.
-
Consistency: The crystallographic data is checked for internal consistency.
-
Symmetry: The assigned space group is checked for correctness.
A successful validation provides a high degree of confidence in the determined structure.
Data Presentation: Crystallographic Data for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid (Representative)
While a specific CIF file for this exact molecule is not publicly available, the following table represents typical data that would be obtained from a successful crystallographic analysis of a similar biphenyl carboxylic acid derivative.
| Parameter | Representative Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 10.5, b = 8.2, c = 15.1 | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 98.5, γ = 90 | The angles of the unit cell. |
| Volume (ų) | 1280 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Calculated Density (g/cm³) | 1.40 | The theoretical density of the crystal. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (S) | ~1.0 | An indicator of the quality of the refinement; a value close to 1 is ideal. |
Visualization of the Crystallographic Workflow
Caption: Workflow for X-ray Crystallography.
Part 2: Spectroscopic Alternatives for Structural Elucidation
While X-ray crystallography provides a static, solid-state structure, spectroscopic methods offer complementary information about the molecule's structure and behavior, often in solution.[13][14] These techniques are typically faster and do not require crystalline material.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[15][16] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.
-
Data Acquisition: Place the sample in an NMR spectrometer and acquire the ¹H and ¹³C spectra. More advanced experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.
-
Data Analysis:
-
Chemical Shift (δ): The position of a signal indicates the chemical environment of the nucleus. For our target molecule, we would expect:
-
Integration: The area under a ¹H signal is proportional to the number of protons it represents.
-
Splitting (Multiplicity): The splitting pattern of a ¹H signal reveals the number of neighboring protons.
-
B. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can reveal structural motifs.
Experimental Protocol: ESI-MS and EI-MS
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization:
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically yields the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻), providing clear molecular weight information.[20][21][22]
-
Electron Impact (EI): A "hard" ionization technique that causes extensive fragmentation, creating a unique fingerprint for the molecule.[22][23]
-
-
Data Analysis:
-
Molecular Ion Peak: In ESI-MS, the peak corresponding to [M+H]⁺ or [M-H]⁻ confirms the molecular weight (270.28 for C₁₆H₁₄O₄).
-
Fragmentation Pattern: In EI-MS, characteristic fragments would be observed. For the target molecule, one might expect the loss of the carboxylic acid group (-45 Da) or fragments corresponding to the biphenyl core.
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[24][25][26]
-
Data Acquisition: Acquire the spectrum.
-
Data Analysis: Identify characteristic absorption bands:
Part 3: Comparative Analysis - Choosing the Right Tool
Each technique offers a unique perspective on the molecular structure. The choice of method depends on the specific question being asked, the availability of the sample in a particular form, and the desired level of certainty.
Quantitative Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Sample State | Single Crystal | Solution | Solid or Solution | Solid or Liquid |
| Information Provided | 3D structure, conformation, packing, absolute stereochem. | Connectivity, solution conformation, dynamic information.[13] | Molecular weight, elemental formula (HRMS), structural fragments. | Presence of functional groups. |
| Sample Amount | < 1 mg (single crystal) | 5-10 mg | < 1 mg | < 1 mg |
| Analysis Time | Days to weeks (including crystal growth) | Hours to days | Minutes | Minutes |
| Key Advantage | Unambiguous 3D structure.[28][29] | Detailed structural information in a biologically relevant state (solution).[13][30] | High sensitivity and accurate mass determination. | Rapid and simple identification of functional groups.[31][32] |
| Key Limitation | Requires a high-quality single crystal.[14] | Lower resolution than crystallography; can be complex for large molecules.[28] | Does not provide stereochemical or conformational information. | Provides limited information on the overall molecular structure. |
Decision-Making Workflow: A Logical Approach
The following diagram illustrates a logical workflow for the structural validation of a novel compound like 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.
Caption: Decision-making workflow for structural validation.
Conclusion
The structural validation of a molecule like 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a multi-faceted process that relies on a synergistic application of crystallographic and spectroscopic techniques. While single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure in the solid state, it is often complemented and corroborated by the rich, solution-state information provided by NMR, the precise molecular weight data from MS, and the rapid functional group identification from FTIR. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for any researcher aiming to establish the unequivocal structure of a novel chemical entity, thereby ensuring the integrity and reproducibility of their scientific findings.
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A Comparative Guide to Catalytic Systems for the Synthesis of Biphenyl Carboxylic Acids
For researchers, scientists, and professionals in drug development, the biphenyl carboxylic acid moiety is a cornerstone of molecular design. Its rigid, well-defined geometry and versatile substitution patterns make it a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The efficient and selective synthesis of these compounds is therefore of paramount importance. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for this purpose, focusing on palladium, nickel, and copper-based catalysts. We will delve into the mechanistic nuances, practical advantages and limitations, and provide supporting experimental data to inform your selection of the optimal synthetic strategy.
The Dominance of Palladium: The Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most robust and widely utilized method for the synthesis of biphenyl carboxylic acids.[1][2] Its popularity stems from its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acid and aryl halide starting materials.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium precursor, ligand, and base are critical variables that dictate the efficiency of this cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Common Palladium Catalysts and Their Performance
A variety of palladium sources can be employed, from simple salts like Pd(OAc)₂ to pre-formed complexes such as Pd(PPh₃)₄ and Pd/C.[3] The choice of ligand is crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.
| Catalyst System | Reactants | Yield (%) | Time (h) | Temp (°C) | Catalyst Loading (mol%) | Solvent | Base | Reference |
| Pd(PPh₃)₄ | 4-bromo-3-methylaniline derivative & 4-carboxyphenylboronic acid | 64 | Not Specified | Not Specified | Not Specified | DME/H₂O | Na₂CO₃ | [3] |
| Pd/C | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one & 4-carboxyphenylboronic acid | 93-96 | 5 | Reflux | 1.18 | MeOH/H₂O | Na₂CO₃ | [3] |
| [PdCl₂(NH₂CH₂COOH)₂] | Aryl bromides with a carboxyl group & various aryl boronic acids | High | Not Specified | Room Temp | 0.1 | Water | Not Specified | [4][5] |
| C₆₀-TEGs/PdCl₂ | 4-Bromobenzoic acid & phenylboronic acid | >90 | 4 | Room Temp | 0.05 | Water | K₂CO₃ | [5] |
Table 1: Comparative performance of selected palladium catalysts for the synthesis of biphenyl carboxylic acids.
Experimental Protocol: Pd/C-Catalyzed Suzuki-Miyaura Coupling[3]
This protocol describes a robust and scalable synthesis of a biphenyl carboxylic acid derivative using the heterogeneous catalyst Palladium on carbon (Pd/C).
-
Reaction Setup: To a solution of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (1 equivalent) in a 1:1 mixture of methanol and water, add 4-carboxyphenylboronic acid (1.06 equivalents) and sodium carbonate (1.92 equivalents).
-
Catalyst Addition: Add 10% Pd/C (1.18 mol %) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir for 5 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter through Celite to remove the Pd/C catalyst.
-
Isolation: Acidify the filtrate with concentrated HCl to precipitate the crude product. The resulting solid can be further purified by recrystallization.
The Rise of Nickel: A Cost-Effective Alternative
While palladium catalysis is highly effective, the high cost and low earth abundance of palladium have driven the search for more sustainable alternatives.[6] Nickel, being a more abundant and economical Group 10 metal, has emerged as a powerful catalyst for cross-coupling reactions, including the synthesis of carboxylic acids.[7][8]
Nickel-Catalyzed Carboxylation: A Different Approach
Instead of coupling two pre-functionalized aryl rings, a common nickel-catalyzed approach involves the carboxylation of an aryl halide with carbon dioxide (CO₂).[7][8] This method is particularly attractive due to the abundance and low cost of CO₂ as a C1 feedstock.
Mechanistic Insights into Nickel-Catalyzed Carboxylation
The mechanism of nickel-catalyzed carboxylation typically involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This is followed by oxidative addition of the aryl halide, reduction to a Ni(I)-aryl intermediate, carboxylation with CO₂, and subsequent steps to release the carboxylic acid and regenerate the catalyst.[7][9]
Figure 2: Plausible catalytic cycle for nickel-catalyzed carboxylation of aryl halides.
Performance of Nickel Catalysts
Nickel catalysts have demonstrated high efficiency in the carboxylation of a wide range of aryl chlorides, which are often more challenging substrates for palladium-catalyzed reactions.
| Catalyst System | Reactants | Yield (%) | Time (h) | Temp (°C) | Reductant | Solvent | Additive | Reference |
| NiCl₂(PPh₃)₂ | Aryl chlorides & CO₂ (1 atm) | Good to High | Not Specified | Room Temp | Mn powder | Not Specified | Et₄NI | [7] |
| Ni(acac)₂/dtbbpy | Aryl chlorides & CO₂ | Moderate to High | 8-12 | 50 | Not Specified (Electrochemical) | DME | DMAP | [10] |
Table 2: Performance of selected nickel catalysts for the synthesis of aryl carboxylic acids.
Experimental Protocol: Nickel-Catalyzed Carboxylation of an Aryl Chloride[7]
This protocol provides a general procedure for the nickel-catalyzed carboxylation of aryl chlorides under mild conditions.
-
Reaction Setup: In a glovebox, add NiCl₂(PPh₃)₂ (5 mol %), the aryl chloride (1 equivalent), Mn powder (2 equivalents), and Et₄NI (1 equivalent) to a reaction vessel.
-
Solvent Addition: Add the desired solvent (e.g., DMF, DMA).
-
Reaction Conditions: Seal the vessel, remove it from the glovebox, and purge with CO₂ (1 atm) from a balloon. Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).
-
Work-up: Quench the reaction with aqueous HCl.
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.
The Enduring Utility of Copper: The Ullmann Reaction
The copper-catalyzed Ullmann reaction is one of the oldest methods for the formation of biaryl compounds.[11][12] While it has been largely superseded by palladium- and nickel-catalyzed methods for many applications due to its often harsh reaction conditions (high temperatures and stoichiometric amounts of copper), it remains a relevant tool in certain contexts.
Mechanism and Limitations
The classical Ullmann reaction involves the coupling of two aryl halides in the presence of copper metal at high temperatures.[11] The mechanism is thought to proceed through oxidative addition of the aryl halide to a Cu(I) species, followed by a second oxidative addition or a radical pathway to form the biaryl product. A significant limitation of the traditional Ullmann reaction for the synthesis of biphenyl carboxylic acids is the requirement for high temperatures, which can lead to decarboxylation of the desired product. Modern modifications using copper salts and ligands have allowed for milder reaction conditions, but the substrate scope and functional group tolerance can still be more limited compared to palladium and nickel systems.
Emerging Frontiers: Organocatalysis and Photoredox Catalysis
The field of catalysis is continually evolving, with a growing emphasis on developing transition-metal-free synthetic methods. While organocatalysis and photoredox catalysis have made significant strides in many areas of organic synthesis, their application to the direct synthesis of biphenyl carboxylic acids is still an emerging area with limited examples.[13][14][15]
Currently, photoredox catalysis has been more prominently used for the decarboxylation of existing carboxylic acids to generate aryl radicals for subsequent transformations, rather than for the synthesis of the carboxylic acids themselves. The development of efficient organocatalytic or photoredox-catalyzed methods for the direct synthesis of biphenyl carboxylic acids represents an exciting and important challenge for the future of sustainable chemistry.
Conclusion and Future Outlook
The synthesis of biphenyl carboxylic acids is a mature field with a range of powerful catalytic tools at the disposal of the modern chemist. Palladium-catalyzed Suzuki-Miyaura coupling remains the gold standard for its broad applicability and mild conditions. Nickel catalysis, particularly through the carboxylation of aryl halides, offers a cost-effective and highly efficient alternative, especially for challenging substrates like aryl chlorides. While copper-catalyzed methods have historical significance, their application in this specific context is more limited.
The future of this field will likely focus on the development of even more sustainable and efficient catalytic systems. This includes the design of catalysts based on more earth-abundant metals, the development of transition-metal-free approaches, and the use of enabling technologies such as photoredox catalysis to access novel reaction pathways under even milder conditions. As our understanding of catalytic mechanisms deepens, we can expect the continued evolution of synthetic methodologies that are not only more efficient but also more environmentally benign.
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Fujihara, T., Nogi, K., Xu, T., Terao, J., & Tsuji, Y. (2012). Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Carbon Dioxide. Journal of the American Chemical Society, 134(22), 9106–9109. [Link]
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Wang, X., et al. (2022). Nickel-catalyzed electrochemical carboxylation of unactivated aryl and alkyl halides with CO2. Nature Communications, 13(1), 1-9. [Link]
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Zuo, Z., & MacMillan, D. W. C. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. [Link]
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Butters, M., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 259-265. [Link]
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Li, J., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Monatshefte für Chemie - Chemical Monthly, 150(5), 921-926. [Link]
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König, B. (2020). Recent Advances in Photoredox Catalysis for Organic Synthesis. Journal of Organic Chemistry, 85(1), 1-2. [Link]
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assessing the purity of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid by HPLC
An In-Depth Technical Guide to Assessing the Purity of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic Acid by High-Performance Liquid Chromatography
This guide provides a comprehensive framework for the development and application of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid. As a crucial intermediate or active pharmaceutical ingredient (API) in drug development, ensuring the purity of this molecule is paramount for safety and efficacy. This document moves beyond a simple protocol, offering a comparative analysis of methodological choices and providing the scientific rationale necessary for robust, reliable, and self-validating purity assessment.
The Analytical Imperative: Why HPLC for Purity Profiling?
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid (Molecular Formula: C₁₆H₁₄O₄) is a complex organic molecule featuring a biphenyl core, a carboxylic acid group, and an acid-labile dioxolane functional group.[1] The purity of such a compound is not merely the absence of contaminants; it is a full profile of the substance, including impurities from the synthetic route and any potential degradation products.
High-Performance Liquid Chromatography (HPLC) is the definitive technique for this task, far surpassing simpler methods like titration or melting point analysis, which cannot resolve structurally similar impurities.[2][3] Specifically, Reversed-Phase HPLC (RP-HPLC) is the method of choice for several key reasons:
-
Versatility: RP-HPLC excels at separating a wide range of small molecules based on their hydrophobicity.[4][5]
-
Sensitivity: The biphenyl structure of the target molecule contains a strong chromophore, making it highly responsive to UV detection and allowing for the quantification of trace-level impurities.[6]
-
Resolving Power: Modern column chemistries provide the high resolution needed to separate the main compound from closely related impurities, which may only differ by a single functional group.
While other chromatographic techniques exist, they are less suitable. Normal-phase chromatography is ill-suited for the polar carboxylic acid group and is highly sensitive to water content in the mobile phase. Ion-exchange chromatography could be used, but it is often more complex to develop and less effective at resolving non-ionic impurities. Therefore, RP-HPLC presents the most robust and reliable platform.
Foundational Strategy: Developing a Stability-Indicating Method
The cornerstone of a reliable purity assessment is a stability-indicating method . This is an analytical procedure that can accurately quantify the decrease of the active ingredient due to degradation and separate its degradation products from the main peak and any process-related impurities.[7][8] To achieve this, we must intentionally stress the molecule to generate these degradants through a process known as forced degradation.[9][10]
The key structural vulnerability of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is the dioxolane ring, which is an acetal protecting group for an aldehyde. This group is susceptible to hydrolysis under acidic conditions, which would yield 3'-formylbiphenyl-3-carboxylic acid. Therefore, acid-induced degradation is a critical stress condition to evaluate.
The experimental workflow is designed to develop the HPLC method first and then validate its stability-indicating nature through forced degradation studies.
Workflow for Purity Method Development and Validation
Caption: Workflow for developing and validating a stability-indicating HPLC method.
Experimental Protocol: A Self-Validating HPLC System
This protocol is designed to be inherently robust. The causality behind each parameter is explained to allow for logical troubleshooting and adaptation.
HPLC Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale & Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary pump system with a UV/DAD detector is sufficient and widely available. |
| Column | ZORBAX SB-C18, 4.6 x 150 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the biphenyl core. The StableBond (SB) chemistry ensures column longevity under the required low pH mobile phase conditions.[11] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | Ion Suppression: The carboxylic acid group must be protonated (non-ionized) to ensure consistent retention on the non-polar stationary phase. A pH of ~2.1 is well below the estimated pKa of the analyte, achieving this effect.[11][12] |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for RP-HPLC that provides good peak shape and elution strength for this class of molecule.[13] |
| Gradient Elution | 0-20 min: 30% to 95% B20-25 min: 95% B (hold)25-26 min: 95% to 30% B26-30 min: 30% B (re-equilibration) | A gradient is essential for impurity profiling to ensure that both more polar (early eluting) and more non-polar (late eluting) impurities are resolved and eluted within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Detection | Diode Array Detector (DAD) at 254 nm | The biphenyl system provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds. A DAD is crucial for assessing peak purity by comparing spectra across a single peak. |
| Injection Vol. | 10 µL | A standard volume that balances sensitivity with the risk of peak distortion from overloading. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures sample solubility and is compatible with the initial mobile phase conditions to prevent poor peak shape. |
Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent particulate matter from damaging the column and system.
Comparative Analysis: Proving Method Specificity via Forced Degradation
To validate that the method is stability-indicating, forced degradation studies must be performed.[14] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect primary degradants without destroying the sample.[7][9]
Forced Degradation Experimental Protocol
-
Acid Hydrolysis: To 1 mL of the 0.5 mg/mL sample solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and analyze.
-
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and analyze.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light, and analyze.
-
Thermal Degradation: Store the solid powder at 105 °C for 48 hours. Prepare a 0.5 mg/mL solution and analyze.
-
Photolytic Degradation: Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze alongside a control sample stored in the dark.
Comparative Data and Performance
The results from the forced degradation study demonstrate the method's ability to separate the main analyte from its degradation products. The most significant degradation is expected under acidic conditions due to the hydrolysis of the dioxolane ring.
| Sample Condition | Analyte Peak Area (%) | Major Degradant RRT | Peak Purity Angle | Peak Purity Threshold | Result |
| Unstressed Standard | 99.95 | N/A | 0.152 | 0.310 | Pass |
| Acid Hydrolysis (Stressed) | 85.21 | ~0.85 | 0.168 | 0.325 | Pass |
| Base Hydrolysis (Stressed) | 98.75 | N/A | 0.155 | 0.315 | Pass |
| Oxidative (Stressed) | 97.98 | ~1.15 | 0.180 | 0.330 | Pass |
-
Interpretation: The data clearly shows the method is stability-indicating. In the acid-stressed sample, a significant decrease in the main analyte peak is observed, with the appearance of a new, well-resolved peak at a relative retention time (RRT) of ~0.85. The DAD peak purity analysis confirms that the main analyte peak in all samples remains spectrally pure (Purity Angle < Purity Threshold), proving that no co-eluting impurities are hidden beneath it. This confirms the method's specificity, a key validation parameter according to ICH guidelines.[15]
Conclusion
This guide presents a robust, reliable, and scientifically-grounded RP-HPLC method for assessing the purity of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid. By employing a C18 column with an ion-suppressing mobile phase, the method provides excellent resolution and peak shape. The comparative data from the forced degradation study validates the method as stability-indicating , ensuring it can separate and quantify the active ingredient in the presence of process impurities and degradation products. This self-validating system, grounded in established chromatographic principles and regulatory expectations, provides researchers and drug development professionals with a high degree of confidence in their analytical results.
References
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SIELC. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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Journal of Food Science and Technology. (2015). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. Retrieved from [Link]
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
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Contract Pharma. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]
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LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
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SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
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ResearchGate. (2022). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]
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Macedonian Journal of Chemistry and Chemical Engineering. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Retrieved from [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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ResearchGate. (2003). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]
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The Versatile Biphenyl Carboxylic Acid Scaffold: A Comparative Guide to its Applications in Drug Discovery and Materials Science
The biphenyl carboxylic acid motif, a seemingly simple aromatic structure, represents a cornerstone in modern chemistry, underpinning a remarkable array of applications from life-saving pharmaceuticals to advanced materials. Its unique combination of a rigid, planar biphenyl backbone and a reactive carboxylic acid functional group provides a versatile platform for chemists to fine-tune molecular properties, leading to significant advancements in drug development and materials science. This guide offers an in-depth, comparative analysis of the diverse applications of biphenyl carboxylic acids, providing experimental data and methodological insights for researchers, scientists, and drug development professionals.
I. Biphenyl Carboxylic Acids in the Pharmaceutical Arena: A Tale of Three Targets
The biphenyl carboxylic acid scaffold has proven to be a pharmacologically privileged structure, with derivatives demonstrating potent activity against a range of biological targets. This section will explore its application in the development of anti-inflammatory agents, anticancer therapeutics, and angiotensin II receptor antagonists.
A. Taming Inflammation: The Legacy of Biphenyl Carboxylic Acid-Based NSAIDs
Biphenyl carboxylic acids are integral to the development of numerous non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[1] The biphenyl moiety provides a rigid scaffold that can effectively occupy the hydrophobic channel of the COX active site, while the carboxylic acid group forms a crucial salt bridge with a key arginine residue (Arg120 in COX-1), mimicking the interaction of the natural substrate, arachidonic acid.[1]
The anti-inflammatory potency of biphenyl carboxylic acid derivatives can be quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity for COX-2 over COX-1 is a critical parameter, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Flurbiprofen | COX-1/COX-2 | ~0.1-1 | Non-selective | [1] |
| Diflunisal | COX-1/COX-2 | ~1-10 | Non-selective | [2] |
| Compound 3j | COX-2 | 9.92 ± 0.97 (vs. MCF-7) | - | [3] |
| PYZ18 | COX-2 | 7.07 | >4.24 | [3] |
| PYZ19 | COX-2 | 5.01 | - | [3] |
| PYZ32 | COX-2 | 0.5 | - | [3] |
Note: The data for compound 3j is for anticancer activity but is included to show the versatility of the scaffold. The PYZ compounds are pyrazole-based but illustrate the IC50 values for COX inhibitors.
This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of test compounds.[4]
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Procedure:
-
Animal Preparation: Fast male Wistar rats for 12 hours with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle, e.g., 0.5% w/v sodium carboxymethyl cellulose)
-
Standard group (e.g., Diclofenac sodium, 10 mg/kg)
-
Test groups (test compounds at various doses)
-
-
Dosing: Administer the vehicle, standard, or test compound orally.
-
Induction of Edema: One hour after dosing, inject 0.1 mL of a 1% w/v carrageenan suspension into the subplantar region of the left hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Edema volume = Paw volume at time 't' - Paw volume at time 0.
-
Percentage inhibition of edema = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100.
-
B. A New Frontier in Oncology: Biphenyl Carboxylic Acids as Anticancer Agents
Recent research has highlighted the potential of biphenyl carboxylic acid derivatives as anticancer agents.[3][5] These compounds can be designed to target various pathways involved in cancer progression, including cell signaling and proliferation.
The in vitro anticancer activity of a library of synthesized biphenyl carboxylic acids was evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231).[3] Tamoxifen was used as a standard reference drug.
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 3a (unsubstituted) | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j (benzyloxy) | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen (Standard) | - | - |
The results indicate that the benzyloxy-substituted compound 3j displayed potent activity against both cell lines.[3] The unsubstituted compound 3a also showed good activity.[3]
This protocol outlines a general and robust method for the synthesis of biphenyl carboxylic acids.[3]
Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide.
Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis
Procedure:
-
To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the desired substituted boronic acid (12.18 mmol) and potassium carbonate (K2CO3) (1.21 g, 12.18 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.14 mL, 2.44 mmol).
-
Stir the reaction mixture at 80°C for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).
-
Wash the combined organic layers with water, followed by brine, and then dry over anhydrous sodium sulfate (Na2SO4).
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude compound by column chromatography using an ethyl acetate/petroleum ether solvent system.
C. Regulating Blood Pressure: The "Sartan" Class of Angiotensin II Receptor Blockers
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[6][7][8] Angiotensin II, a key effector molecule in this system, exerts its hypertensive effects by binding to the angiotensin II type 1 (AT1) receptor. Biphenyl carboxylic acid derivatives, particularly those incorporating a tetrazole ring as a carboxylic acid bioisostere, form the chemical basis of the "sartan" class of drugs, which are potent and selective AT1 receptor blockers (ARBs).[5][9] The biphenyl scaffold allows for optimal positioning of the acidic group (carboxylic acid or tetrazole) and other substituents to interact with key residues in the AT1 receptor binding pocket.
The Renin-Angiotensin System and the Site of Action for ARBs
The efficacy of different sartans is related to their binding affinity for the AT1 receptor. A higher binding affinity, often expressed as a lower dissociation constant (Kd) or inhibition constant (Ki), indicates a more potent drug.
| Drug | AT1 Receptor Binding Affinity (pKi) | Reference |
| Candesartan | High | [10] |
| Olmesartan | High | [11] |
| Telmisartan | High | [11] |
| Valsartan | Moderate | [10] |
| Losartan | Low | [10] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
II. Biphenyl Carboxylic Acids in Materials Science: Building Blocks for Performance
The rigid and planar nature of the biphenyl unit, combined with the versatile reactivity of the carboxylic acid group, makes these molecules excellent building blocks for high-performance polymers and liquid crystals.[12][13]
A. Engineering High-Performance Polymers
Biphenyl dicarboxylic acids are used as monomers in the synthesis of polyesters and polyamides.[12][13] The incorporation of the rigid biphenyl moiety into the polymer backbone enhances thermal stability, mechanical strength, and can impart liquid crystalline properties.
The thermal stability of polymers is a critical parameter for their application in high-temperature environments. Thermogravimetric analysis (TGA) is used to determine the temperature at which a polymer begins to degrade.
| Polymer | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C, in N2) | Reference |
| Polyamide from 4,4'-bis(4-carboxymethylene)biphenyl and ODA | 210-261 | 620-710 | [12] |
| Polyamide with two -CF3 and binaphthyl units | - | 549 | [12] |
| Polyamide with two pendant methyl groups | - | 494 | [12] |
ODA: 4,4'-oxydianiline
The data demonstrates that polyamides derived from 4,4'-bis(4-carboxymethylene)biphenyl exhibit excellent thermal stability.[12]
General Workflow for Polymer Synthesis and Characterization
B. Inducing Order: Biphenyl Carboxylic Acids in Liquid Crystals
The rod-like shape of many biphenyl carboxylic acid derivatives makes them ideal candidates for the formation of liquid crystalline phases.[14] These materials exhibit properties intermediate between those of a crystalline solid and an isotropic liquid, and they are the basis for modern display technologies.
The mesogenic properties of liquid crystals are characterized by their transition temperatures between different phases (e.g., crystalline to smectic, smectic to nematic, nematic to isotropic). These transitions can be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
| Compound | Transition | Temperature (°C) |
| Monomer 10 | Smectic C* -> Smectic A | 60 |
| Smectic A -> Isotropic | 98 | |
| Monomer 11 | Smectic C* -> Smectic A | - |
| Smectic A -> Isotropic | 130 |
Data adapted from a study on chiral liquid crystal monomers.[15]
The data shows that subtle changes in the molecular structure, such as replacing an ether linkage with an ester group, can significantly affect the transition temperatures and the stability of the liquid crystalline phases.[15]
III. Conclusion: A Scaffold of Enduring Significance
The biphenyl carboxylic acid framework stands as a testament to the power of a well-designed molecular scaffold. Its influence spans from the development of blockbuster drugs that have improved human health to the creation of advanced materials that have revolutionized technology. The continued exploration of this versatile motif, through innovative synthetic methodologies and a deeper understanding of structure-property relationships, promises to unlock even more applications in the future. For researchers in drug discovery and materials science, a thorough understanding of the chemistry and applications of biphenyl carboxylic acids is not just beneficial, but essential for driving future innovation.
IV. References
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Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63–67. [Link]
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Zhou, X. et al. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
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WO2011134019A1 - Novel biphenyl sartans - Google Patents.
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Deep, A. et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. [Link]
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Suresh, S. et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Taylor & Francis Online. [Link]
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Suresh, S. et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. National Center for Biotechnology Information. [Link]
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A schematic diagram of the Renin-Angiotensin System (RAS) pathway and... - ResearchGate. [Link]
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Deep, A., Jain, S., & Sharma, P. C. (2010). Preparation of biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl amides (IVa-l). ResearchGate. [Link]
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Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals - MDPI. [Link]
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Mummadi, M. et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Preprints.org. [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
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Suresh, S. et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Taylor & Francis Online. [Link]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC - NIH. [Link]
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Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria - NIH. [Link]
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The flow chart for synthesis, drug-loading, and in vitro release. - ResearchGate. [Link]
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cost-benefit analysis of different synthetic routes to 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
An Expert's Guide to the Cost-Benefit Analysis of Synthetic Routes for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic Acid
In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision with far-reaching implications for cost, scalability, and environmental impact. This guide provides a detailed comparative analysis of two plausible synthetic routes to 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, a biphenyl derivative with potential applications as a building block in medicinal chemistry. As Senior Application Scientists, our objective is to dissect these routes not merely as a sequence of reactions, but as a strategic puzzle where each piece—yield, reagent cost, safety, and operational complexity—is meticulously evaluated.
The analysis that follows is grounded in established chemical principles and supported by data from analogous transformations reported in the literature. We will explore two distinct strategies:
-
Route 1: A convergent approach featuring a late-stage protection of an aldehyde functionality post-construction of the core biphenyl structure via a Suzuki-Miyaura cross-coupling reaction.
-
Route 2: A linear strategy involving early-stage protection of the aldehyde, followed by a Grignard reaction to form the biphenyl linkage and subsequent carboxylation.
Through a detailed examination of each route's experimental protocols, cost implications, and safety profiles, this guide aims to equip researchers and process chemists with the insights necessary to make an informed decision tailored to their specific objectives, whether for small-scale discovery or large-scale manufacturing.
Route 1: Late-Stage Acetal Formation via Suzuki Coupling
This synthetic strategy prioritizes the formation of the crucial carbon-carbon bond of the biphenyl system early in the sequence. The Suzuki-Miyaura coupling is a robust and widely used reaction for this purpose, known for its functional group tolerance and generally high yields. The aldehyde functionality is carried through the coupling reaction and then protected as a dioxolane in the final step.
Experimental Protocol
Step 1: Suzuki-Miyaura Cross-Coupling
In this step, 3-formylphenylboronic acid is coupled with methyl 3-bromobenzoate in the presence of a palladium catalyst and a base.
-
To a solution of methyl 3-bromobenzoate (1.0 eq), 3-formylphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq) in a 3:1 mixture of toluene and water is added tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours under an inert atmosphere.
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, methyl 3'-formylbiphenyl-3-carboxylate, is purified by column chromatography on silica gel.
Step 2: Acetal Protection
The aldehyde in the biphenyl intermediate is protected as a 1,3-dioxolane.
-
To a solution of methyl 3'-formylbiphenyl-3-carboxylate (1.0 eq) in toluene are added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 3'-(1,3-dioxolan-2-yl)biphenyl-3-carboxylate.
Step 3: Saponification
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
The methyl ester from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature for 4 hours.
-
The THF is removed under reduced pressure, and the aqueous solution is acidified with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the final product, 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.
Visualizing the Workflow
Caption: Synthetic pathway for Route 1.
Route 2: Early-Stage Acetal Formation with Grignard Reaction
This approach involves protecting the aldehyde on one of the starting materials first. The biphenyl bond is then formed using a Grignard reaction, a classic C-C bond-forming reaction, followed by carboxylation to install the carboxylic acid group. This linear sequence can sometimes be more straightforward to execute, though it may present challenges with the reactivity of the Grignard reagent.
Experimental Protocol
Step 1: Acetal Protection of Starting Material
The commercially available 3-bromobenzaldehyde is first protected.
-
To a solution of 3-bromobenzaldehyde (1.0 eq) in toluene are added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus for 5 hours.
-
After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield 2-(3-bromophenyl)-1,3-dioxolane, which is often used without further purification.
Step 2: Grignard Reaction and Carboxylation
The aryl bromide is converted to a Grignard reagent, which then reacts with another molecule of the aryl bromide in a Kumada-type coupling, followed by carboxylation. A more direct approach is the reaction with CO2.
-
Magnesium turnings (1.2 eq) are activated in a flame-dried flask under an inert atmosphere. A solution of 2-(3-bromophenyl)-1,3-dioxolane (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reagent formation.
-
The resulting Grignard reagent is then cooled to -78 °C and treated with an excess of dry carbon dioxide (CO2) gas or crushed dry ice.
-
The reaction is allowed to warm to room temperature and then quenched by the addition of 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by crystallization or column chromatography to yield 3-(1,3-dioxolan-2-yl)benzoic acid. This intermediate would then need to be coupled with a suitable phenyl partner, which adds complexity. A more direct Grignard route to the final product is less feasible.
A more plausible Grignard approach for the biphenyl linkage:
Revised Step 2: Grignard Reagent Formation and Reaction with a Second Aryl Halide (Hypothetical)
-
The Grignard reagent, 3-(1,3-dioxolan-2-yl)phenylmagnesium bromide, is prepared as described above.
-
This reagent would then need to be coupled with a suitable partner like 3-bromobenzoic acid derivative. However, the acidic proton of the carboxylic acid is incompatible with the Grignard reagent. This makes a direct Grignard coupling for the final product challenging and necessitates a multi-step sequence that would likely be less efficient than the Suzuki coupling in Route 1.
Given the challenges with a direct Grignard approach to the final product, a more practical alternative to Route 1 would still likely involve a cross-coupling reaction, but perhaps with a different set of starting materials where the dioxolane is pre-formed.
Comparative Analysis
| Metric | Route 1: Late-Stage Acetal Formation | Route 2: Early-Stage Acetal Formation (Grignard) | Justification |
| Overall Yield | Higher (Estimated 60-70%) | Lower (Estimated 30-40%) | Suzuki couplings are generally high-yielding and tolerant of various functional groups. Grignard reactions can be sensitive, and the carboxylation step can have variable yields. |
| Cost of Goods | Moderate | Lower starting material cost, but potentially higher process cost | While 3-bromobenzaldehyde for Route 2 might be cheaper, the overall cost-effectiveness of Route 1 is likely superior due to higher yields and fewer purification challenges. Palladium catalysts can be expensive, but catalyst loading is low. |
| Number of Steps | 3 steps | 2-3 steps (depending on the exact sequence) | The number of synthetic steps is comparable. |
| Scalability | Excellent | Moderate | The Suzuki reaction is highly scalable and widely used in industrial processes. Grignard reactions can be more challenging to scale up due to their exothermic nature and sensitivity to moisture. |
| Safety & Environmental | Moderate | High | Route 1 uses a palladium catalyst, which needs to be removed from the final product. Route 2 involves the preparation of a highly reactive Grignard reagent, which is pyrophoric and requires strict anhydrous conditions. The use of ethereal solvents like THF also poses safety risks. |
Conclusion and Recommendation
Based on this analysis, Route 1, employing a Suzuki-Miyaura cross-coupling followed by a late-stage acetal protection, emerges as the superior synthetic strategy for the preparation of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid. Its primary advantages lie in its robustness, higher anticipated overall yield, and greater scalability, which are paramount concerns in both academic and industrial settings. While the initial cost of the palladium catalyst may seem high, the efficiency and reliability of the Suzuki coupling often translate to a lower cost per gram of the final product, especially at a larger scale.
Route 2, while conceptually simpler in its use of a classic Grignard reaction, is fraught with practical difficulties, including the high reactivity and moisture sensitivity of the Grignard reagent and potential incompatibilities with the desired functional groups. These challenges are likely to result in lower yields and more complex purification procedures, making it a less attractive option for reliable and scalable synthesis.
Ultimately, the choice of a synthetic route is a multi-faceted decision. However, for a balance of efficiency, reliability, and scalability, the late-stage functionalization approach detailed in Route 1 provides a more promising path forward.
References
Safety Operating Guide
A Guide to the Safe Disposal of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are foundational to ensuring a safe environment, protecting our ecosystem, and maintaining the validity of our scientific endeavors. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid (CAS No. 400750-26-7).
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure—a fusion of a biphenyl carboxylic acid and a dioxolane moiety—provides clear indicators of its potential hazards. By analyzing these structural components, we can establish a robust and scientifically sound disposal plan grounded in established safety principles for related chemical classes.
Hazard Assessment and Characterization
The primary step in any disposal protocol is a thorough understanding of the substance's potential hazards. The chemical structure of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid suggests a hazard profile derived from its constituent parts.
-
Biphenyl Carboxylic Acid Moiety: Compounds in the biphenyl class are often irritants and pose a significant environmental hazard, particularly to aquatic life.[1][2][3] The carboxylic acid group adds corrosive potential. Therefore, this compound should be presumed to cause skin and serious eye irritation.[1][4][5]
-
Dioxolane Moiety: 1,3-dioxolane and its derivatives are typically flammable liquids and can form explosive peroxides upon prolonged exposure to air and light.[6][7] While this compound is a solid, the dioxolane ring's reactivity warrants caution.[8]
Based on this analysis, all waste containing this compound must be treated as hazardous chemical waste.[9][10]
Table 1: Anticipated Hazard Profile
| Hazard Classification | Rationale and Precautionary Measures | Supporting Sources |
|---|---|---|
| Skin and Eye Irritant | Biphenyl carboxylic acid structures are known to cause skin and eye irritation.[1][5] | [1][4][5] |
| Harmful if Swallowed | The toxicological properties have not been fully investigated, but similar structures are classified as harmful if ingested.[1][4][11] | [1][4][11] |
| Aquatic Ecotoxicity | The biphenyl group confers toxicity to aquatic life, potentially with long-lasting effects.[1][3] Discharge into the environment must be strictly avoided.[1] | [1][2][3] |
| Potential Peroxide Former | The dioxolane ring system has the potential to form explosive peroxides when exposed to air.[6][7] Containers should be dated upon receipt and opening. |[6][7] |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any disposal-related activities, ensuring personal safety through appropriate PPE is paramount. The following equipment is mandatory when handling 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid or its waste.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[9][12]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[1][12]
-
Body Protection: A laboratory coat must be worn to protect skin and clothing.[12] For tasks with a higher risk of dust generation, a flame-retardant or chemical-resistant coat is recommended.[9]
-
Respiratory Protection: All handling of the solid compound or its waste that could generate dust or aerosols must be performed in a certified chemical fume hood to avoid inhalation.[1][12]
Step-by-Step Disposal Protocol
The disposal of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid must adhere to institutional and national regulations.[10][13] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][9]
Step 1: Waste Characterization and Segregation
-
Classification: Immediately classify the waste as hazardous chemical waste.[9][10] In the United States, this determination falls under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines.[14][15]
-
Segregation: Do not mix this waste with other waste streams. It should be segregated as a non-halogenated solid organic waste.[1][12] Keeping waste streams separate prevents unintended chemical reactions and simplifies the final disposal process for your institution's Environmental Health and Safety (EHS) office.[16]
Step 2: Containerization
-
Container Choice: Use a designated, leak-proof, and chemically compatible container for solid waste. The original container is often suitable if it is in good condition.[1]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[1][17] For dioxolane-containing compounds, this minimizes air exposure, reducing the potential for peroxide formation.[7]
Step 3: Labeling
-
Content: The container must be clearly labeled with the words "Hazardous Waste."[15]
-
Identification: Clearly list the full chemical name: "3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid." Do not use abbreviations or formulas.
-
Hazard Warning: The label must also indicate the specific hazards. Use appropriate GHS pictograms for irritants, environmental hazards, and health hazards.[15]
Step 4: On-Site Accumulation
-
Satellite Accumulation Areas (SAA): Laboratories are permitted to store hazardous waste in designated SAAs at or near the point of generation.[15]
-
Time and Quantity Limits: Be aware of your institution's and region's limits on the quantity of waste that can be stored in an SAA and the timeframe for its removal.[13][15]
-
Institutional Policy: Adherence to your institution’s specific Laboratory Management Plan or EHS hazardous waste program is mandatory.[9][13]
Step 5: Final Disposal
-
Professional Disposal: All hazardous waste must be offered to a licensed disposal company.[1] These companies are equipped to handle and treat the waste in a compliant manner, which for this type of compound typically involves high-temperature incineration in a facility with an afterburner and scrubber.[1][18]
-
Documentation: Maintain meticulous records of your waste disposal, as required by your institution and regulatory bodies.[12]
Spill and Emergency Procedures
Small Spills (in a Chemical Fume Hood):
-
Ensure your PPE is intact.
-
Prevent the solid from spreading by gently covering it with a dry, inert absorbent material like sand or vermiculite.[7]
-
Carefully sweep or scoop the material into your designated hazardous waste container without creating dust.[1]
-
Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor or EHS office.
Large Spills:
-
Evacuate all personnel from the immediate area.[7]
-
Alert others in the vicinity and your laboratory supervisor.
-
If safe to do so, close the fume hood sash and exit the laboratory.
-
Contact your institution's EHS or emergency response team for professional cleanup.
Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for the proper disposal of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.
Caption: Disposal workflow for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). (2025). Available at: [Link]
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EPA tweaks hazardous waste rules for academic labs. Chemistry World. (2008). Available at: [Link]
-
Hazardous Substance Fact Sheet: Dioxolane. New Jersey Department of Health. Available at: [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). Available at: [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
-
Acid Handling - Standard Operating Procedure. University of Utah. (2019). Available at: [Link]
-
Managing Hazardous Waste Generated in Laboratories. Ohio EPA. Available at: [Link]
-
Biphenyl - Safety Data Sheet. Carl ROTH. Available at: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (2025). Available at: [Link]
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Safe Handling and Storage of Chemicals. Boston University Environmental Health & Safety. Available at: [Link]
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Best Practices for Chemical Storage in Research Labs. Apollo Scientific. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
This guide provides essential safety and handling protocols for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid (CAS No. 400750-26-7). As a complex organic molecule, a thorough understanding of its constituent parts is critical to establishing a robust safety framework. This document moves beyond a simple checklist, delving into the chemical reasoning behind each recommendation to ensure a culture of safety and scientific integrity in your laboratory.
Hazard Analysis: A Sum-of-the-Parts Approach
-
The Biphenyl Moiety : Biphenyl itself is known to cause skin, eye, and respiratory tract irritation. As a solid, airborne dust particles represent a primary route of exposure, necessitating precautions to prevent inhalation and skin contact.[1][2]
-
The Carboxylic Acid Group : This functional group imparts acidic properties to the molecule. Carboxylic acids are generally irritating to the skin and eyes.[3][4] Section 8 of a standard SDS for carboxylic acids will invariably call for protective gloves and goggles.[4]
-
The 1,3-Dioxolane Group : The parent compound, 1,3-dioxolane, is a known serious eye irritant and is classified as a potential reproductive toxin. While its integration into a larger, solid molecule reduces its volatility, the inherent hazard of the functional group warrants significant caution, particularly regarding eye protection.
Table 1: Summary of Anticipated Hazards
| Hazard Type | Associated Structural Moiety | Primary Risk |
| Skin Irritation | Biphenyl, Carboxylic Acid | Direct contact with the solid or solutions |
| Serious Eye Irritation | Biphenyl, Carboxylic Acid, 1,3-Dioxolane | Contact with airborne dust or splashes |
| Respiratory Irritation | Biphenyl | Inhalation of airborne dust when handling the solid |
| Environmental Hazard | Biphenyl | Improper disposal can be toxic to aquatic life. |
Core Directive: A Multi-Layered PPE Strategy
Based on the hazard assessment, a comprehensive PPE strategy is mandatory. This is not merely a recommendation but a foundational requirement for safely handling this compound.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the severe eye irritation potential from all three structural components, robust eye protection is critical.
-
Mandatory Equipment : Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[3] These provide a full seal around the eyes, protecting against both airborne dust and potential splashes.
-
Causality : Standard safety glasses are insufficient as they do not protect from fine particulates that can become airborne during weighing or transfer. The dioxolane group's specific hazard profile makes protecting the eyes an absolute priority.
-
Enhanced Protection : When handling larger quantities (>1g) or when creating solutions where splashing is possible, a face shield should be worn in addition to safety goggles.[5]
Skin Protection: Preventing Dermal Exposure
-
Gloves : Nitrile or butyl rubber gloves are recommended for their broad chemical resistance.[6] Always inspect gloves for tears or punctures before use. Employ proper removal techniques to avoid contaminating your skin.[5] Contaminated gloves must be disposed of as hazardous waste.
-
Laboratory Coat : A clean, fully-buttoned laboratory coat must be worn to protect against accidental spills and dust contamination on clothing.
Respiratory Protection: Mitigating Inhalation Risks
The primary inhalation risk stems from the compound in its powdered form.
-
Primary Control : All handling of the solid compound that may generate dust—including weighing, aliquoting, and transfers—must be performed inside a certified chemical fume hood.
-
Secondary Control : If a fume hood is not available or if there is a risk of dust generation outside of a hood, a NIOSH-approved respirator is required. A minimum of an N95-rated filter mask should be used for low-level exposures, while a respirator with acid gas cartridges would provide more comprehensive protection.[6]
Table 2: PPE Protocol Summary
| Body Area | PPE Requirement | Standard | Rationale |
| Eyes/Face | Chemical Safety Goggles | ANSI Z87.1 / EN166 | Protects against dust and splashes; addresses severe eye irritation hazard.[3] |
| Face Shield (in addition to goggles) | ANSI Z87.1 / EN166 | Required for handling >1g or when splashing is a risk.[5] | |
| Hands | Nitrile or Butyl Rubber Gloves | ASTM F739 | Prevents skin irritation from biphenyl and carboxylic acid moieties.[6] |
| Body | Laboratory Coat | N/A | Protects skin and clothing from contamination. |
| Respiratory | Chemical Fume Hood (Primary) | N/A | Engineering control to contain dust and vapors. |
| N95 Respirator (or higher) | NIOSH Approved | Required if dust may be generated outside of a fume hood.[3][6] |
Operational and Disposal Plans
A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid from receipt to disposal.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
